Eplerenone
説明
特性
IUPAC Name |
methyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,21+,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKPWJGBANNWMW-VWBFHTRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046094 | |
| Record name | Eplerenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Eplerenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014838 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, Very slightly soluble in water, with its solubility essentially pH dependent, 9.03e-03 g/L | |
| Record name | Eplerenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00700 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EPLERENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7522 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Eplerenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014838 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off-white crystalline powder | |
CAS No. |
107724-20-9 | |
| Record name | (+)-Eplerenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107724-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eplerenone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107724209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eplerenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00700 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eplerenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPLERENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6995V82D0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPLERENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7522 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Eplerenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014838 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Eplerenone: A Technical Guide to Selective Mineralocorticoid Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of eplerenone, a selective mineralocorticoid receptor (MR) antagonist. It details the molecular mechanisms, pharmacokinetics, pharmacodynamics, and clinical evidence supporting its role in treating cardiovascular diseases. The content is structured to provide clear, actionable insights for professionals in the field of pharmacology and drug development.
Introduction
Aldosterone, a mineralocorticoid hormone, plays a critical role in regulating blood pressure and electrolyte balance by activating the mineralocorticoid receptor (MR).[1] However, excessive aldosterone levels can lead to pathological effects, including hypertension, heart failure, inflammation, and fibrosis.[2] Mineralocorticoid receptor antagonists (MRAs) are a class of drugs that block the effects of aldosterone.[1][3][4] this compound is a second-generation MRA designed for greater selectivity to the MR compared to the non-selective antagonist, spironolactone, thereby reducing the incidence of hormonal side effects.[1][5][6]
Molecular Mechanism of Action
This compound competitively binds to the mineralocorticoid receptor, preventing aldosterone from activating it.[3][4] This antagonism occurs in both epithelial tissues, such as the kidney, and non-epithelial tissues like the heart, blood vessels, and brain.[7]
2.1 Genomic Pathway Inhibition
The primary mechanism of aldosterone is genomic, involving the regulation of gene transcription.[2][8] In its inactive state, the MR resides in the cytoplasm, complexed with heat shock proteins.[2]
-
Aldosterone Binding: Aldosterone enters the cell and binds to the MR's ligand-binding domain.
-
Conformational Change & Translocation: This binding induces a conformational change, causing the dissociation of chaperone proteins and exposing a nuclear localization signal. The activated aldosterone-MR complex then translocates into the nucleus.[8]
-
Gene Transcription: In the nucleus, the complex dimerizes and binds to hormone response elements on the DNA, recruiting coactivators and initiating the transcription of target genes. These genes encode proteins like the epithelial sodium channel (ENaC) and Na+/K+-ATPase, which promote sodium and water reabsorption.[8][9]
This compound, by occupying the ligand-binding site, prevents these conformational changes and subsequent steps, effectively blocking aldosterone-mediated gene transcription.[3][4]
Selectivity Profile
A key advantage of this compound is its high selectivity for the mineralocorticoid receptor over other steroid receptors, such as the androgen and progesterone receptors.[6][10] This contrasts with spironolactone, which has significant affinity for these other receptors, leading to side effects like gynecomastia, impotence, and menstrual irregularities.[5][10][11] this compound's improved selectivity is attributed to the presence of a 9α,11α-epoxy group, which sterically hinders its binding to androgen and progesterone receptors.[12]
| Receptor | This compound (IC50, nM) | Spironolactone (IC50, nM) | Relative Affinity (this compound vs. Spironolactone) |
| Mineralocorticoid | 81 | ~4-20 | ~20-fold lower for this compound |
| Androgen | >10,000 | 24 | >400-fold more selective |
| Progesterone | >10,000 | 25 | >400-fold more selective |
| Glucocorticoid | 3,300 | 360 | ~10-fold more selective |
Note: IC50 values are compiled from various in vitro studies and may differ based on experimental conditions. The trend of selectivity is consistent across studies.[12][13][14]
Pharmacokinetics and Pharmacodynamics
4.1 Pharmacokinetics
This compound exhibits a linear pharmacokinetic profile, with absorption that is not affected by food.[7][15][16]
| Parameter | Value | Reference |
| Bioavailability | 69% | [7] |
| Time to Peak (Tmax) | 1.5 - 2.0 hours | [1][7] |
| Plasma Protein Binding | ~50% (primarily to albumin) | |
| Metabolism | Primarily via Cytochrome P450 3A4 (CYP3A4) | [1][7] |
| Metabolites | No active metabolites | [5][15] |
| Elimination Half-life | 3 - 6 hours | [1][7][15] |
| Excretion | ~67% in urine, ~32% in feces | [7] |
4.2 Pharmacodynamics
By blocking the mineralocorticoid receptor, this compound leads to a decrease in sodium and water retention, which helps to lower blood pressure and reduce the workload on the heart.[1] This action results in an increase in plasma renin and aldosterone levels as a compensatory response to the MR blockade. Despite the rise in aldosterone, the receptor blockade by this compound prevents its downstream effects. A primary pharmacodynamic effect and potential side effect is an increase in serum potassium levels (hyperkalemia) due to the inhibition of aldosterone-mediated potassium excretion.[5][11]
Key Clinical Evidence
This compound's efficacy has been demonstrated in large-scale clinical trials, particularly in patients with heart failure.
5.1 EPHESUS Trial (this compound Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study)
This trial enrolled patients with acute myocardial infarction (AMI) complicated by left ventricular systolic dysfunction (ejection fraction ≤40%) and heart failure.[17][18]
| Parameter | This compound Group | Placebo Group | Relative Risk (RR) / Hazard Ratio (HR) | p-value |
| All-Cause Mortality | 14.4% | 16.7% | 0.85 | 0.008 |
| CV Death or CV Hospitalization | 26.7% | 30.0% | 0.87 | 0.002 |
| Sudden Cardiac Death | 5.5% | 7.5% | 0.79 | 0.03 |
| Serious Hyperkalemia (>6.0 mmol/L) | 5.5% | 3.9% | - | 0.002 |
Data from the EPHESUS trial.[17][18][19][20]
5.2 EMPHASIS-HF Trial (this compound in Mild Patients Hospitalization and Survival Study in Heart Failure)
This study included patients with New York Heart Association (NYHA) class II heart failure and an ejection fraction of ≤35%.[21][22]
| Parameter | This compound Group | Placebo Group | Hazard Ratio (HR) (95% CI) | p-value |
| CV Death or HF Hospitalization | 18.3% | 25.9% | 0.63 (0.54 - 0.74) | <0.001 |
| All-Cause Mortality | 12.5% | 15.5% | 0.76 (0.62 - 0.93) | 0.008 |
| HF Hospitalization | 12.0% | 18.4% | 0.58 (0.47 - 0.70) | <0.001 |
Data from the EMPHASIS-HF trial, which was stopped early due to overwhelming benefit.[21][22][23][24]
Experimental Protocols
6.1 Protocol: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the mineralocorticoid receptor compared to other compounds.[25][26][27]
Objective: To measure the IC50 value of this compound for the MR and calculate its inhibitory constant (Ki).
Materials:
-
Cell membrane preparation expressing the human mineralocorticoid receptor.
-
Radioligand (e.g., [³H]-aldosterone).
-
Unlabeled this compound (competitor).
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Scintillation cocktail and counter.
Methodology:
-
Preparation: Prepare serial dilutions of unlabeled this compound.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]-aldosterone and varying concentrations of this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled aldosterone).
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[28]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold wash buffer.[25][28]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[28]
-
Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[28]
6.2 Protocol: MR-Mediated Gene Transcription (Reporter) Assay
This cell-based assay measures the functional antagonism of this compound by quantifying its ability to inhibit aldosterone-induced gene expression.[29][30][31]
Objective: To determine the dose-dependent inhibition of aldosterone-induced MR transcriptional activity by this compound.
Materials:
-
Host cell line (e.g., HEK293T) that does not endogenously express MR.[32]
-
Expression plasmid for the human mineralocorticoid receptor.
-
Reporter plasmid containing a luciferase gene downstream of a hormone response element (e.g., MMTV promoter).[29]
-
Transfection reagent (e.g., Lipofectamine).[32]
-
Aldosterone and this compound.
-
Luciferase assay system.[32]
Methodology:
-
Transfection: Co-transfect the host cells with the MR expression plasmid and the luciferase reporter plasmid. Seed the transfected cells into a 96-well plate and allow them to adhere.[32]
-
Compound Treatment: Treat the cells with a fixed, sub-maximal concentration of aldosterone (agonist) in the presence of increasing concentrations of this compound (antagonist). Include controls for basal activity (vehicle only) and maximal activation (aldosterone only).
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 18-24 hours).[29]
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the data (e.g., as a percentage of the maximal aldosterone response). Plot the normalized response against the log concentration of this compound to determine the IC50 for functional antagonism.
Conclusion
This compound is a potent and highly selective mineralocorticoid receptor antagonist. Its mechanism of action centers on the competitive blockade of aldosterone binding to the MR, thereby inhibiting the classical genomic signaling pathway. This selectivity translates into a favorable side-effect profile compared to non-selective agents like spironolactone. Robust clinical data from trials such as EPHESUS and EMPHASIS-HF have established its efficacy in reducing mortality and morbidity in patients with heart failure. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of MRAs in drug discovery and development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of mineralocorticoid receptor antagonism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pharmacokinetics and pharmacodynamics of mineralocorticoid blocking agents and their effects on potassium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mineralocorticoid Receptor Antagonists this compound and Spironolactone Modify Adrenal Cortex Morphology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of the aldosterone-blocking agents this compound and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pharmacypractice.org [pharmacypractice.org]
- 17. This compound Post-AMI Heart Failure Efficacy and Survival Study - American College of Cardiology [acc.org]
- 18. 2minutemedicine.com [2minutemedicine.com]
- 19. login.medscape.com [login.medscape.com]
- 20. medscape.com [medscape.com]
- 21. This compound in Mild Patients Hospitalization and Survival Study in Heart Failure - American College of Cardiology [acc.org]
- 22. This compound in patients with systolic heart failure and mild symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. 2minutemedicine.com [2minutemedicine.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 27. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. reactionbiology.com [reactionbiology.com]
- 31. Cell-Based Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 32. eubopen.org [eubopen.org]
Preclinical Profile of Eplerenone: An In-depth Technical Guide on Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a second-generation, selective mineralocorticoid receptor (MR) antagonist. It was developed to provide a more targeted blockade of the deleterious effects of aldosterone while minimizing the endocrine side effects associated with the non-selective antagonist, spironolactone.[1][2] Aldosterone, the primary mineralocorticoid, plays a crucial role in the regulation of blood pressure and electrolyte balance through its actions on the kidney. However, sustained elevations in aldosterone levels, as seen in various cardiovascular and renal diseases, contribute to inflammation, fibrosis, and end-organ damage in tissues such as the heart, blood vessels, and kidneys.[1][3] this compound competitively blocks the binding of aldosterone to the MR, thereby mitigating these pathological processes.[4][5] This technical guide provides a comprehensive overview of the preclinical studies that have established the efficacy and safety profile of this compound, forming the foundation for its clinical application.
Mechanism of Action
This compound exerts its effects by selectively binding to the mineralocorticoid receptor, preventing aldosterone from activating it.[6][7] This action is central to its therapeutic benefits. In epithelial tissues like the kidney, this blockade leads to decreased reabsorption of sodium and water, and reduced excretion of potassium, contributing to its blood pressure-lowering effect.[7] In non-epithelial tissues such as the heart and blood vessels, antagonizing the MR reduces inflammation, oxidative stress, and fibrosis, which are key drivers of cardiovascular and renal pathology.[3][8] this compound's selectivity for the MR over androgen and progesterone receptors is significantly higher than that of spironolactone, resulting in a more favorable side-effect profile.[2]
Figure 1: this compound's Mechanism of Action within the RAAS.
Preclinical Efficacy
Cardiovascular Disease Models
Preclinical investigations have consistently demonstrated the cardioprotective effects of this compound in various animal models of cardiovascular disease.
Heart Failure: In models of heart failure, particularly following myocardial infarction (MI) or induced by pressure overload, this compound has been shown to attenuate adverse cardiac remodeling. For instance, in a study involving cardiomyopathic hamsters, chronic treatment with this compound (200 mg/kg/day for 3 months) reduced interstitial fibrosis, the heart weight to body weight ratio, and ventricular hypertrophy.[8] Similarly, in rats with isoproterenol-induced myocardial injury, pre-treatment with this compound (50, 100, and 150 mg/kg daily for 14 days) dose-dependently improved cardiac function and reduced oxidative stress.[9] Another study in atrial natriuretic peptide-null mice subjected to transverse aortic constriction (TAC) showed that this compound (approx. 200 mg/kg/day) prevented left ventricular dilation, systolic dysfunction, and interstitial collagen deposition.[10]
Hypertension: In spontaneously hypertensive rats (SHR), a model of salt-independent hypertension, this compound treatment (30-300 mg/kg/day for 8 weeks) resulted in a small reduction in systolic blood pressure only at the highest dose. However, it significantly reduced left ventricular wall thickness and the number of inflammatory foci in the heart, suggesting a blood pressure-independent cardioprotective effect.[11]
| Table 1: Efficacy of this compound in Preclinical Cardiovascular Models | |||||
| Animal Model | Disease Induction | This compound Dose | Treatment Duration | Key Efficacy Endpoints | Reference |
| Cardiomyopathic Hamsters | Genetic predisposition | 200 mg/kg/day (oral) | 3 months | Reduced interstitial fibrosis, heart weight/body weight ratio, and ventricular hypertrophy.[8] | [8] |
| Rats | Isoproterenol-induced myocardial injury | 50, 100, 150 mg/kg/day (oral) | 14 days | Improved cardiac function, decreased oxidative stress, and reduced myocardial damage.[9] | [9] |
| Atrial Natriuretic Peptide-Null Mice | Transverse Aortic Constriction (TAC) | ~200 mg/kg/day (in chow) | 1 week post-TAC | Prevented LV dilation, systolic dysfunction, and interstitial collagen deposition.[10] | [10] |
| Spontaneously Hypertensive Rats (SHR) | Genetic hypertension | 30-300 mg/kg/day (oral) | 8 weeks | Reduced left ventricular wall thickness and inflammatory foci.[11] | [11] |
Renal Disease Models
This compound has also demonstrated significant renoprotective effects in preclinical settings.
Aldosterone-Induced Renal Injury: In a model of aldosterone and high-salt-induced renal injury in uni-nephrectomized rats, this compound dose-dependently reduced the urinary albumin-to-creatinine ratio (UACR) and renal pathology scores (fibrosis and glomerular nephritis) over a four-week treatment period.[13]
| Table 2: Efficacy of this compound in Preclinical Renal Models | |||||
| Animal Model | Disease Induction | This compound Dose | Treatment Duration | Key Efficacy Endpoints | Reference |
| Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | Type II Diabetes | Not specified | Not specified | Improved urinary albumin excretion and glomerulosclerosis; decreased TGF-β1, type IV collagen, and PAI-1 expression.[12] | [12] |
| Uni-nephrectomized Sprague Dawley Rats | Aldosterone infusion + high-salt diet | 10 and 30 mg/kg/day (in food) | 4 weeks | Dose-dependent reduction in UACR and renal pathology scores.[13] | [13] |
Preclinical Safety and Pharmacokinetics
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats and dogs.
Absorption and Bioavailability: Following oral administration, this compound is well-absorbed.[14] In dogs, the systemic availability after an oral dose was approximately 79.2%.[14] In rats, sex differences in pharmacokinetics were observed, with female rats showing higher systemic availability (66.4%) compared to male rats (25.6%), which was attributed to more extensive metabolism in males.[15]
Distribution: The apparent volume of distribution at steady state is estimated to be around 50 L.[16] this compound does not preferentially accumulate in red blood cells.[14] Preclinical data indicate that this compound and/or its metabolites are present in rat breast milk.[4][6]
Metabolism and Excretion: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[16][17] The major metabolite identified in rats is 6β-OH this compound.[15] In dogs, this compound is extensively metabolized, and both the parent drug and its metabolites appear to be highly excreted in the bile.[14] The elimination half-life is approximately 0.8-1.14 hours in rats and 2.21 hours in dogs.[14][15]
| Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species | |||||
| Parameter | Species | Dose | Route | Value | Reference |
| Elimination Half-life (t½) | Rat (Male) | 15 mg/kg | IV | 0.80 h | [15] |
| Rat (Female) | 15 mg/kg | IV | 1.14 h | [15] | |
| Dog | 15 mg/kg | IV | 2.21 h | [14] | |
| Systemic Availability (F) | Rat (Male) | 15 mg/kg | Oral | 25.6% | [15] |
| Rat (Female) | 15 mg/kg | Oral | 66.4% | [15] | |
| Dog | 15 mg/kg | Oral | 79.2% | [14] | |
| Plasma Clearance (CL) | Rat (Male) | 15 mg/kg | IV | 1.62 L/kg/h | [15] |
| Rat (Female) | 15 mg/kg | IV | 1.20 L/kg/h | [15] | |
| Dog | 15 mg/kg | IV | 0.329 L/kg/h | [14] |
Safety Pharmacology
The primary safety concern with mineralocorticoid receptor antagonists is the risk of hyperkalemia, due to their mechanism of action.[18][19] Preclinical toxicology studies have been conducted to assess the safety profile of this compound. In overdose studies in mice, rats, and dogs, no lethality was observed.[18] However, at concentrations 41 times the human therapeutic exposure, dogs exhibited adverse effects such as emesis, salivation, and tremors, which progressed to sedation and convulsions at higher doses.[18]
Detailed Experimental Protocols
Cardiac Remodeling Study in Atrial Natriuretic Peptide-Null Mice[10]
-
Animal Model: Atrial natriuretic peptide-null (Nppa-/-) and wild-type (Nppa+/+) mice.
-
Drug Administration: this compound was administered via supplemented chow from the time of weaning, providing a daily dose of approximately 200 mg/kg.
-
Disease Induction: Pressure overload was induced by transverse aortic constriction (TAC). A sham operation was performed on control animals.
-
Efficacy Assessment (1 week post-TAC):
-
Echocardiography: Left ventricular (LV) size and function were evaluated.
-
Histopathology: LV cross-sections were stained with picrosirius red to measure interstitial collagen volume.
-
Gene Expression: Total RNA was extracted from the LV for real-time PCR analysis of osteopontin, a marker of cardiac injury and remodeling.
-
References
- 1. This compound: selective aldosterone antagonism in management of cardiovascular and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new selective aldosterone blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound inhibits the intracrine and extracellular actions of angiotensin II on the inward calcium current in the failing heart. On the presence of an intracrine renin angiotensin aldosterone system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates cardiac dysfunction and oxidative stress in β-receptor stimulated myocardial infarcted rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. This compound decreases inflammatory foci in spontaneously hypertensive rat hearts with minimal effects on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Absorption and disposition of a selective aldosterone receptor antagonist, this compound, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single- and repeated-dose pharmacokinetics of this compound, a selective aldosterone receptor blocker, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ogyei.gov.hu [ogyei.gov.hu]
- 17. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of this compound for Treating Chronic Kidney Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Eplerenone pharmacokinetics and pharmacodynamics in animal models
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Eplerenone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a selective mineralocorticoid receptor (MR) antagonist, demonstrating significant therapeutic potential in cardiovascular and renal diseases. Its development and preclinical assessment have relied heavily on various animal models to elucidate its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides a comprehensive overview of this compound's behavior in these models, focusing on key PK parameters, pharmacodynamic effects, underlying mechanisms of action, and detailed experimental protocols. The data is presented to facilitate comparison across species and experimental conditions, offering a critical resource for researchers in pharmacology and drug development.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been characterized in several animal species, most notably in rats and dogs. These studies reveal species-specific differences in absorption, distribution, metabolism, and excretion.
Absorption and Bioavailability
This compound is orally administered and its absorption can vary significantly between species. In dogs, this compound is rapidly and efficiently absorbed throughout the gastrointestinal tract, resulting in high systemic availability.[1] Studies in dogs have shown an oral bioavailability of approximately 79% to 90%.[1][2] In contrast, rats exhibit marked sex-dependent differences in bioavailability, with female rats showing significantly higher systemic availability (66.4%) compared to male rats (25.6%).[3]
Distribution
Following absorption, this compound is moderately bound to plasma proteins, approximately 50%, primarily to alpha 1-acid glycoprotein.[4][5] The apparent volume of distribution at steady state in humans is reported to be between 43 and 90 L, suggesting distribution into tissues.[5] this compound does not preferentially bind to or accumulate in red blood cells.[1][5]
Metabolism
This compound undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A (CYP3A) enzyme subfamily.[6][7] In vitro studies have identified the major metabolic pathways as 6β-hydroxylation and 21-hydroxylation, leading to the formation of inactive metabolites.[4][7][8] The specific CYP3A isozyme responsible for metabolism differs between species, with CYP3A4 being primary in humans and CYP3A12 in dogs.[7] In rats, this compound has been shown to be an inducer of CYP3A.[3] this compound also exists in equilibrium with an inactive open lactone ring form, SC-70303.[2][4]
Excretion
The excretion of this compound and its metabolites occurs through both renal and fecal routes. Following an oral dose in humans, approximately 67% of the total radioactivity is recovered in the urine and 32% in the feces.[4][6] Unchanged this compound accounts for less than 5% of the dose recovered in both urine and feces, indicating near-complete metabolism prior to excretion.[4][6] In dogs, studies suggest that this compound and its metabolites are highly excreted in the bile.[1]
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters of this compound in common animal models.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Single 15 mg/kg Dose)
| Parameter | Male Rats | Female Rats |
| Bioavailability (Oral) | 25.6% | 66.4% |
| Tmax (Oral) | 0.5 h | 1.0 h |
| Cmax (Oral) | 1.71 µg/mL | 3.54 µg/mL |
| Elimination Half-Life (IV) | 0.80 h | 1.14 h |
| Plasma Clearance (IV) | 1.62 L/kg/h | 1.20 L/kg/h |
| Data sourced from Cook et al., Xenobiotica, 2003.[3] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Route/Dose |
| Bioavailability (Oral) | 79.2% | 15 mg/kg (Oral) |
| Elimination Half-Life | 2.21 h | 15 mg/kg (IV) |
| Plasma Clearance | 0.329 L/kg/h | 15 mg/kg (IV) |
| Data sourced from Cook et al., J Pharm Sci, 2000.[1] |
Pharmacodynamics of this compound
This compound exerts its therapeutic effects by selectively blocking the mineralocorticoid receptor, leading to a range of beneficial cardiovascular and renal outcomes in various disease models.
Mechanism of Action
This compound is a competitive antagonist of the mineralocorticoid receptor (MR).[9][10] Aldosterone, a mineralocorticoid hormone, binds to the MR in epithelial tissues (like the kidney) and non-epithelial tissues (such as the heart, blood vessels, and brain).[11][12] This binding triggers a signaling cascade that promotes sodium and water retention, potassium excretion, inflammation, and fibrosis.[12][13] By blocking aldosterone's access to the MR, this compound inhibits these downstream effects, thereby reducing blood pressure, decreasing fluid retention, and mitigating end-organ damage.[10][12]
Pharmacodynamic Effects in Animal Models
This compound has demonstrated efficacy in a wide array of animal models of hypertension, heart failure, and renal disease.
-
Hypertension Models : In Dahl salt-sensitive hypertensive rats, this compound effectively reduces blood pressure and protects against cardiovascular and renal injury.[11] Similarly, in the two-kidney, one-clip (2K-1C) rat model of renovascular hypertension, this compound treatment significantly reduced systolic blood pressure.[14]
-
Cardioprotection : In spontaneously hypertensive rats (SHR), high-dose this compound caused only a minor reduction in blood pressure but significantly decreased inflammatory foci and cardiomyopathy in the heart, suggesting blood pressure-independent cardioprotective effects.[15] In diabetic cardiomyopathy models, this compound has been shown to ameliorate cardiac fibrosis, hypertrophy, and dysfunction.[16]
-
Atherosclerosis and Oxidative Stress : In apolipoprotein E-deficient (apoE-/-) mice, a model for atherosclerosis, this compound (200 mg/kg/day) reduced atherosclerotic lesion area by 35%.[17] This was accompanied by a significant reduction in oxidative stress, including decreased macrophage superoxide release and reduced LDL oxidation.[17]
-
Renal Protection : In Otsuka Long Evans Tokushima Fatty (OLETF) rats, a model of type 2 diabetes, this compound demonstrated renoprotective effects by reducing urinary albumin excretion and glomerulosclerosis.[18]
-
Off-Target Effects : The most notable off-target effect observed preclinically was dose-related prostate atrophy in dogs at dosages of 15 mg/kg/day or higher.[19] This effect was found to be reversible and was attributed to androgen receptor blockade at suprapharmacological concentrations.[19] The no-observed-adverse-effect level (NOAEL) for this finding in dogs was 5 mg/kg/day.[19]
Table 3: Summary of this compound Pharmacodynamic Effects in Animal Models
| Animal Model | Key Findings | Dose/Duration |
| Dahl Salt-Sensitive Rat | Reduced hypertension, cardiovascular and renal injury.[11] | Not specified |
| Spontaneously Hypertensive Rat (SHR) | Minimal BP reduction; significant decrease in cardiac inflammatory foci.[15] | 30-300 mg/kg/day for 8 weeks |
| Two-Kidney, One-Clip (2K-1C) Rat | Reduced systolic blood pressure and urinary protein excretion.[14] | 100 mg/kg/day for 10 weeks |
| ApoE-deficient Mouse | Reduced blood pressure, oxidative stress, and atherosclerotic lesion area.[17] | 200 mg/kg/day for 3 months |
| STZ-induced Diabetic Mouse | Ameliorated cardiac fibrosis, hypertrophy, and dysfunction.[16] | 200 mg/kg/day for 1 month |
| Dog | Reversible prostate atrophy (off-target effect).[19] | ≥15 mg/kg/day for ≥13 weeks |
Experimental Protocols & Methodologies
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols from key studies.
Protocol: Cardioprotection in Spontaneously Hypertensive Rats (SHR)
-
Objective : To assess the blood pressure-independent effects of this compound on cardiac pathology.[15]
-
Animals : Male Spontaneously Hypertensive Rats (SHR).
-
Treatment Groups :
-
Vehicle control.
-
This compound (30, 100, or 300 mg/kg/day).
-
Losartan (20 mg/kg/day) as a positive control.
-
-
Drug Administration : Drugs were administered for 8 weeks.
-
Key Procedures :
-
Blood Pressure Monitoring : Continuous monitoring using radiotelemetry implants.
-
Histopathology : At the end of the study, hearts were excised, weighed, and fixed. Sections were stained and analyzed for left ventricular wall thickness and the presence of inflammatory foci (infiltrating monocytes, necrotic myocytes, interstitial fibrosis).
-
Quantitative Analysis : The number of inflammatory foci was quantified using histomorphometry.
-
Protocol: Atherosclerosis in Apolipoprotein E-Deficient (apoE-/-) Mice
-
Objective : To evaluate the effect of this compound on blood pressure, oxidative stress, and atherosclerosis development.[17]
-
Animals : Apolipoprotein E-deficient (apoE-/-) mice.
-
Treatment Groups :
-
Control (standard chow).
-
This compound (200 mg/kg/day mixed in chow).
-
-
Drug Administration : Treatment was provided for 3 months.
-
Key Procedures :
-
Blood Pressure Measurement : Measured via tail-cuff method.
-
Oxidative Stress Analysis :
-
Serum was analyzed for susceptibility to lipid peroxidation and paraoxonase activity.
-
Peritoneal macrophages were harvested to measure lipid peroxide levels, superoxide release, and their capacity to oxidize LDL.
-
-
Atherosclerosis Assessment : Aortas were excised, stained with Oil Red O, and the atherosclerotic lesion area was quantified.
-
Conclusion
Animal models have been indispensable in defining the pharmacokinetic and pharmacodynamic properties of this compound. Pharmacokinetic studies highlight important species differences, particularly in bioavailability and metabolism, which are critical considerations for extrapolating data to humans. Pharmacodynamic studies have robustly demonstrated this compound's efficacy in models of hypertension, heart failure, and renal disease, largely driven by its selective antagonism of the mineralocorticoid receptor. Furthermore, these models have uncovered beneficial, pleiotropic effects on inflammation, oxidative stress, and fibrosis that may be independent of blood pressure reduction. This comprehensive guide serves as a foundational resource for scientists engaged in the ongoing research and development of mineralocorticoid receptor antagonists.
References
- 1. Absorption and disposition of a selective aldosterone receptor antagonist, this compound, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interconversion pharmacokinetics of this compound, a selective aldosterone blocker, and its lactone-ring open form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single- and repeated-dose pharmacokinetics of this compound, a selective aldosterone receptor blocker, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Involvement of CYP3A in the metabolism of this compound in humans and dogs: differential metabolism by CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - BioPharma Notes [biopharmanotes.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Effects of this compound, a selective mineralocorticoid receptor antagonist, on clinical and experimental salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. This compound: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound on heart and kidney in two-kidney, one-clip rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound decreases inflammatory foci in spontaneously hypertensive rat hearts with minimal effects on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combination of ADAM17 knockdown with this compound is more effective than single therapy in ameliorating diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of this compound, a selective aldosterone blocker, on blood pressure, serum and macrophage oxidative stress, and atherosclerosis in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of this compound, a Selective Aldosterone Blocker, on the Development of Diabetic Nephropathy in Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prostate effect in dogs with the aldosterone receptor blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Odyssey of Eplerenone: A Technical Guide to its Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone, a selective mineralocorticoid receptor (MR) antagonist, has emerged as a cornerstone in the management of cardiovascular diseases, notably hypertension and heart failure.[1] Its therapeutic efficacy stems from its ability to competitively block the binding of aldosterone to the MR, thereby mitigating the deleterious effects of excessive MR activation.[2] This in-depth technical guide elucidates the cellular pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved.
Core Mechanism of Action: Selective Mineralocorticoid Receptor Antagonism
This compound's primary mode of action is its selective antagonism of the mineralocorticoid receptor, a nuclear hormone receptor. This selectivity is a key differentiator from its predecessor, spironolactone, conferring a more favorable side-effect profile by minimizing interactions with androgen and progesterone receptors.[3]
Quantitative Data: Receptor Binding and Clinical Efficacy
The following tables summarize the quantitative data on this compound's receptor binding affinity and its clinical effects on key cardiovascular parameters.
| Parameter | This compound | Spironolactone | Reference |
| IC50 for Mineralocorticoid Receptor (MR) | 970 nM | 66 nM | [2] |
| Relative Binding Affinity for MR (Aldosterone = 1) | ~0.05 | 1 | [4] |
| Relative Binding Affinity for Androgen Receptor | Low | Moderate | [3] |
| Relative Binding Affinity for Progesterone Receptor | Low | Moderate | [3] |
| Clinical Endpoint | This compound Dosage | Observed Effect | Reference |
| Systolic Blood Pressure Reduction | 50-200 mg/day | 9.21 mmHg (mean reduction) | [5][6] |
| Diastolic Blood Pressure Reduction | 50-200 mg/day | 4.18 mmHg (mean reduction) | [5][6] |
| Systolic Blood Pressure Reduction (Dose-dependent) | 400 mg/day | 16.5 mmHg (mean reduction) | [6] |
| Effect on Serum PIIINP (Procollagen Type III Amino-Terminal Peptide) | 25-50 mg/day | Significant reduction in patients with baseline levels >3.9 ng/mL | [7] |
| Effect on Serum PICP (Procollagen Type I C-Terminal Peptide) | 25-50 mg/day | No significant overall change | [8] |
Key Cellular Pathways Modulated by this compound
This compound's influence extends beyond simple aldosterone blockade, impacting a network of signaling pathways implicated in inflammation, fibrosis, and cellular hypertrophy.
The TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway is a critical mediator of fibrosis. This compound has been shown to attenuate fibrosis by modulating this pathway. Specifically, it can suppress the expression of fibrosis-related molecules induced by TGF-β1.[9] This is achieved, in part, by upregulating the inhibitory Smad7, which in turn enhances the negative feedback on TGF-β1/Smad signaling.[9]
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. Aldosterone can activate NF-κB, leading to the expression of pro-inflammatory cytokines. This compound has been demonstrated to suppress the transcriptional activity of NF-κB, thereby exerting anti-inflammatory effects.[10]
The ERK1/2 Signaling Pathway
The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are part of the mitogen-activated protein kinase (MAPK) family and are involved in cell proliferation and hypertrophy. Studies have shown that this compound can inhibit the phosphorylation of ERK1/2 in cardiac fibroblasts, which is a crucial step in the signaling cascade that leads to collagen synthesis and fibrosis.[11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular effects of this compound.
Radioligand Binding Assay for Receptor Affinity
This assay is fundamental for determining the binding affinity of this compound to the mineralocorticoid receptor and assessing its selectivity.
-
Objective: To determine the inhibitory constant (Ki) of this compound for the mineralocorticoid receptor.
-
Materials:
-
Cell membranes expressing the human mineralocorticoid receptor.
-
Radiolabeled aldosterone (e.g., [³H]-aldosterone) as the ligand.
-
Unlabeled this compound.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of cell membranes with a fixed concentration of [³H]-aldosterone and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-aldosterone).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Western Blot Analysis for Protein Expression and Phosphorylation
Western blotting is used to quantify changes in the expression and phosphorylation status of proteins within signaling pathways, such as TGF-β/Smad and ERK1/2, upon treatment with this compound.
-
Objective: To assess the effect of this compound on the protein levels of total and phosphorylated Smad2/3 or ERK1/2.
-
Materials:
-
Cell or tissue lysates treated with or without this compound and a stimulus (e.g., aldosterone or TGF-β1).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for total and phosphorylated forms of the target protein.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Separate proteins from the lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Smad2/3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are employed to investigate the interaction of the mineralocorticoid receptor with DNA and how this compound, as an antagonist, affects this interaction.
-
Objective: To determine if this compound alters the binding of the mineralocorticoid receptor to the promoter regions of target genes.
-
Materials:
-
Cells treated with aldosterone and/or this compound.
-
Formaldehyde for cross-linking.
-
Lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
Antibody specific to the mineralocorticoid receptor.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
qPCR reagents.
-
-
Procedure:
-
Cross-link proteins to DNA in living cells using formaldehyde.
-
Lyse the cells and shear the chromatin into smaller fragments.
-
Immunoprecipitate the chromatin using an antibody against the mineralocorticoid receptor.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA.
-
Analyze the purified DNA by qPCR to quantify the amount of specific DNA sequences bound to the mineralocorticoid receptor.
-
Conclusion
This compound's therapeutic benefits are underpinned by its selective antagonism of the mineralocorticoid receptor and its subsequent modulation of a complex network of cellular signaling pathways. By attenuating pro-fibrotic and pro-inflammatory cascades, such as the TGF-β/Smad, NF-κB, and ERK1/2 pathways, this compound plays a crucial role in preventing and reversing adverse cardiovascular and renal remodeling. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental methodologies, to aid researchers and clinicians in the ongoing exploration and application of this important therapeutic agent.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. eshonline.org [eshonline.org]
- 3. This compound: a selective aldosterone receptor antagonist for patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. This compound for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. This compound Prevents Atrial Fibrosis via the TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on transcriptional factors and mRNA expression related to cardiac remodelling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Aldosterone Receptor Antagonist this compound Inhibits Isoproterenol-Induced Collagen-I and 11β-HSD1 Expression in Rat Cardiac Fibroblasts and the Left Ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Aldosterone Receptor Antagonist this compound Inhibits Isoproterenol-Induced Collagen-I and 11β-HSD1 Expression in Rat Cardiac Fibroblasts and the Left Ventricle [jstage.jst.go.jp]
Eplerenone's Impact on Aldosterone-Induced Cardiac Fibrosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac fibrosis, characterized by excessive deposition of extracellular matrix proteins, is a key contributor to the pathophysiology of heart failure. Aldosterone, a mineralocorticoid hormone, has been identified as a critical mediator of this fibrotic process. Eplerenone, a selective mineralocorticoid receptor (MR) antagonist, has emerged as a promising therapeutic agent to counteract these detrimental effects. This technical guide provides a comprehensive overview of the mechanisms by which this compound mitigates aldosterone-induced cardiac fibrosis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in cardiovascular drug development.
Introduction
Aldosterone's role in cardiovascular disease extends beyond its classical effects on sodium and water retention.[1][2] Through activation of the mineralocorticoid receptor in cardiac tissue, aldosterone promotes a cascade of events leading to inflammation, oxidative stress, and ultimately, cardiac fibrosis.[3][4] This pathological remodeling of the heart muscle impairs its function and contributes significantly to the progression of heart failure.[5][6] this compound, by selectively blocking the MR, offers a targeted approach to inhibit these aldosterone-mediated effects.[2] Clinical trials have demonstrated the efficacy of this compound in improving outcomes for patients with heart failure.[1][7][8] This guide delves into the preclinical evidence that forms the basis of our understanding of this compound's anti-fibrotic properties.
Quantitative Data on this compound's Efficacy
The anti-fibrotic effects of this compound have been quantified in numerous preclinical studies. These studies utilize various animal models of aldosterone-induced cardiac fibrosis to assess the reduction in collagen deposition and the modulation of key fibrotic and inflammatory markers. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on Cardiac Collagen Deposition in Animal Models
| Animal Model | This compound Dosage | Duration of Treatment | Reduction in Interstitial Fibrosis (%) | Reduction in Perivascular Fibrosis (%) | Reference |
| Aged Fischer-344 Rats | 100 mg/kg/day | 2 weeks | 63.8 | 59.2 | [7] |
| Unilateral Ureteral Obstruction (UUO) Rats | 100 mg/kg/day | 6 months | Significantly attenuated | Not specified | [9] |
| Deoxycorticosterone (DOC)/salt-treated Rats | In-chow | 4 weeks (reversal) | Returned to control levels | Not specified | [10] |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) with high salt diet | 100 mg/kg/day | 5 weeks | Prevented increase (P<0.01) | Not specified | [11] |
| Porcine Coronary Angioplasty Model | 100 mg/day | 28 days | 65% reduction in neointimal and medial collagen density (P<0.05) | Not applicable | [12] |
Table 2: Effect of this compound on Molecular Markers of Fibrosis and Inflammation
| Animal/Cell Model | This compound Dosage/Concentration | Marker | Modulation | Reference |
| TGF-β1 Transgenic Mice | Not specified | Fibronectin, CTGF | Attenuated protein expression | [13] |
| TGF-β1-stimulated Atrial Fibroblasts | Not specified | Fibronectin, α-SMA, CTGF | Inhibited gene expression | [13] |
| Co-culture of Tregs and Cardiac Fibroblasts | 30 μM | Intracellular TGF-β | 45.2% suppression | [14] |
| Co-culture of Tregs and Cardiac Fibroblasts | 30 μM | Kv1.3 channel mRNA | 78.98% suppression | [14] |
| Dahl Salt-Sensitive Hypertensive Rats | 10, 30, 100 mg/kg/day | NAD(P)H oxidase subunits (p22phox, p47phox, gp91phox), iNOS, LOX-1 | Inhibited | [15] |
| Dahl Salt-Sensitive Hypertensive Rats | 10, 30, 100 mg/kg/day | p65 NF-κB, PKCβII, c-Src, p44/p42 ERK phosphorylation | Inhibited | [15] |
| Rats with Myocardial Infarction | 100 mg/kg/day | Collagen types I and III mRNA | Significantly attenuated | [16] |
| Diabetic Rats | 100 mg/kg/day | GRP78, XBP1, IL-1β, NLRP3 | Decreased content | [17] |
Signaling Pathways in Aldosterone-Induced Cardiac Fibrosis and this compound's Intervention
Aldosterone initiates cardiac fibrosis through a complex network of signaling pathways. This compound's therapeutic effect lies in its ability to block the initial trigger of these cascades by preventing aldosterone from binding to its receptor.
Mineralocorticoid Receptor (MR) Activation and Downstream Effects
Aldosterone, a steroid hormone, diffuses across the cell membrane of cardiomyocytes and cardiac fibroblasts and binds to the intracellular Mineralocorticoid Receptor (MR). This binding causes a conformational change in the MR, leading to its dissociation from heat shock proteins and its translocation into the nucleus. Inside the nucleus, the aldosterone-MR complex acts as a transcription factor, binding to hormone response elements on the DNA and promoting the transcription of pro-fibrotic and pro-inflammatory genes.[3][4]
Transforming Growth Factor-β (TGF-β)/Smad Signaling Pathway
The TGF-β signaling pathway is a central player in the development of fibrosis.[18] Aldosterone has been shown to upregulate TGF-β1 expression.[18] TGF-β1 binds to its receptor on cardiac fibroblasts, leading to the phosphorylation of Smad2 and Smad3 proteins. These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus, where they activate the transcription of genes encoding extracellular matrix proteins, such as collagen. This compound has been shown to inhibit this pathway by upregulating the inhibitory Smad7, which promotes negative feedback on TGF-β1/Smad signaling.[19]
Oxidative Stress and Inflammatory Pathways
Aldosterone promotes the generation of reactive oxygen species (ROS) in the myocardium, leading to oxidative stress.[17] This is mediated, in part, through the activation of NAD(P)H oxidase.[15] Oxidative stress, in turn, activates pro-inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB), which further drives the expression of inflammatory cytokines and adhesion molecules, contributing to an inflammatory infiltrate and subsequent fibrosis.[4][15] this compound has been demonstrated to attenuate oxidative stress by inhibiting the expression of NAD(P)H oxidase subunits and suppressing the activation of NF-κB.[15]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on aldosterone-induced cardiac fibrosis.
Induction of Cardiac Fibrosis in Animal Models
This model is widely used to induce hypertension and cardiac fibrosis.[20][21]
-
Animal Selection: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.
-
Uninephrectomy: A left unilateral nephrectomy is performed to enhance the effects of aldosterone and salt.
-
Aldosterone Administration: Aldosterone is continuously infused via a subcutaneously implanted osmotic minipump at a rate of 0.75-1.0 µg/h.
-
Salt Loading: Animals are provided with 1% NaCl and 0.3% KCl in their drinking water.
-
Duration: The treatment is typically continued for 4-8 weeks to induce significant cardiac fibrosis.
-
This compound Treatment: this compound can be administered orally via gavage (e.g., 100 mg/kg/day) or mixed in the chow.
The UUO model induces renal fibrosis, which subsequently leads to cardiac fibrosis, mimicking aspects of cardiorenal syndrome.[1][9][13][22][23]
-
Animal Selection: Male Wistar or C57BL/6 mice are commonly used.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made. The left ureter is isolated and completely ligated with silk sutures at two points. The incision is then closed.
-
Duration: Cardiac fibrosis typically develops over a period of 3 to 6 months.
-
This compound Treatment: this compound can be administered in the diet (e.g., 1.25 g/kg of diet, equivalent to approximately 100 mg/kg/day).[9]
Histological Quantification of Cardiac Fibrosis
This technique is used to differentiate collagen fibers from other tissue components.[6][12][24][25][26]
-
Tissue Preparation: Hearts are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 5 µm sections are cut.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Mordanting: Sections are treated with Bouin's solution for 1 hour at 56°C to improve staining quality.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Stain with aniline blue solution for 5-10 minutes.
-
Final Rinse and Dehydration: Rinse in 1% acetic acid, followed by dehydration through graded ethanol and clearing in xylene.
-
Mounting: Mount with a resinous mounting medium.
-
Image Analysis: The blue-stained collagen area is quantified using image analysis software (e.g., ImageJ) and expressed as a percentage of the total tissue area.
This method is highly specific for collagen and is often used for quantitative analysis.[4][5][8][27][28]
-
Tissue Preparation: Similar to Masson's trichrome.
-
Deparaffinization and Rehydration: As described above.
-
Staining: Immerse slides in PicroSirius red solution for 1 hour.
-
Rinsing: Briefly rinse in two changes of acidified water (0.5% acetic acid).
-
Dehydration and Mounting: Dehydrate rapidly in three changes of 100% ethanol, clear in xylene, and mount.
-
Image Analysis: Collagen appears red, and the fibrotic area is quantified using image analysis software.
Molecular Biology Techniques
Used to quantify the expression levels of specific proteins.
-
Protein Extraction: Cardiac tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., TGF-β1, p-Smad2/3, Collagen I) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH).
Used to measure the mRNA expression levels of target genes.
-
RNA Extraction: Total RNA is extracted from cardiac tissue using TRIzol reagent or a commercial kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The reaction is performed in a real-time PCR cycler.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes, typically normalized to a housekeeping gene (e.g., GAPDH), using the 2-ΔΔCt method.
Conclusion
The evidence presented in this technical guide strongly supports the role of this compound as a potent inhibitor of aldosterone-induced cardiac fibrosis. By blocking the mineralocorticoid receptor, this compound effectively disrupts the downstream signaling cascades involving TGF-β/Smad, oxidative stress, and inflammation. The quantitative data from preclinical models demonstrate a significant reduction in collagen deposition and a favorable modulation of key molecular markers of fibrosis. The detailed experimental protocols provided herein offer a standardized framework for future research in this area. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's mechanism of action and the methodologies to evaluate its efficacy is crucial for the continued development of anti-fibrotic therapies for heart failure.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. [PDF] Isolation and Culture of Primary Fibroblasts from Neonatal Murine Hearts to Study Cardiac Fibrosis | Semantic Scholar [semanticscholar.org]
- 4. Fibrosis quantification using multiphoton excitation imaging of picrosirius red stained cardiac tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. journal.iha.org.ir [journal.iha.org.ir]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound Prevents Cardiac Fibrosis by Inhibiting Angiogenesis in Unilateral Urinary Obstruction Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, but not steroid withdrawal, reverses cardiac fibrosis in deoxycorticosterone/salt-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. med.emory.edu [med.emory.edu]
- 13. Unilateral Ureteral Obstruction for 28 Days in Rats Is Not Associated with Changes in Cardiac Function or Alterations in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Reverses Cardiac Fibrosis via the Suppression of Tregs by Inhibition of Kv1.3 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Effects of this compound on transcriptional factors and mRNA expression related to cardiac remodelling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of this compound on markers of myocardial fibrosis, 6-minute walk distance, and quality of life in adults with tetralogy of Fallot and complete transposition of the great arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation and Culture of Primary Fibroblasts from Neonatal Murine Hearts to Study Cardiac Fibrosis [bio-protocol.org]
- 19. This compound Prevents Atrial Fibrosis via the TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Induction of cardiac fibrosis by aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Pathological cardiac remodeling occurs early in CKD mice from unilateral urinary obstruction, and is attenuated by Enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. microbenotes.com [microbenotes.com]
- 26. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Macro-based collagen quantification and segmentation in picrosirius red-stained heart sections using light microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Selective Blocker: An In-depth Technical Guide to the Discovery and Development of Eplerenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of eplerenone, a selective mineralocorticoid receptor (MR) antagonist. This compound represents a significant advancement in the treatment of cardiovascular diseases, offering improved safety and tolerability compared to its non-selective predecessor, spironolactone. This document delves into the quantitative data supporting its selectivity, the experimental protocols used in its characterization, and the intricate signaling pathways it modulates.
Introduction: The Renin-Angiotensin-Aldosterone System and the Need for Selectivity
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and electrolyte balance. Aldosterone, the primary mineralocorticoid hormone of the RAAS, exerts its effects by binding to the mineralocorticoid receptor (MR) in various tissues, including the kidneys, heart, and blood vessels.[1] While essential for homeostasis, excessive aldosterone levels contribute to a range of cardiovascular pathologies, such as hypertension, cardiac fibrosis, and heart failure.[1]
The first-generation MR antagonist, spironolactone, effectively blocks the actions of aldosterone. However, its clinical utility is often limited by a lack of receptor selectivity. Spironolactone also binds to androgen and progesterone receptors, leading to undesirable side effects such as gynecomastia, impotence, and menstrual irregularities.[2][3] This prompted the search for a selective aldosterone receptor antagonist (SARA) with a more favorable side-effect profile, ultimately leading to the development of this compound.[2][3]
This compound: A Profile in Selectivity
This compound was designed to be a highly selective antagonist of the mineralocorticoid receptor. Its chemical structure, featuring a 9,11α-epoxy group, confers this enhanced selectivity, significantly reducing its affinity for androgen and progesterone receptors.[4] This selectivity is the cornerstone of its improved clinical tolerability.
Quantitative Comparison of Receptor Binding Affinity
The selectivity of this compound is best illustrated by comparing its binding affinity (expressed as IC50 or Ki values) for the mineralocorticoid, androgen, and progesterone receptors against that of spironolactone. The following table summarizes this key data from various in vitro studies.
| Compound | Mineralocorticoid Receptor (MR) IC50 (nM) | Androgen Receptor (AR) IC50 (nM) | Progesterone Receptor (PR) IC50 (nM) | Selectivity Ratio (AR/MR) | Selectivity Ratio (PR/MR) |
| This compound | 20 - 990 | >10,000 | >10,000 | >10 - >500 | >10 - >500 |
| Spironolactone | 24 - 66 | 30 - 240 | 20 - 350 | ~1 - 4 | ~1 - 5 |
Note: IC50 values can vary between different assay conditions and studies. The data presented represents a range of reported values to illustrate the relative selectivity.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound contribute to its clinical efficacy and dosing regimen. Below is a comparative summary of key pharmacokinetic parameters in different species.
| Parameter | Human | Dog | Rat (Male) | Rat (Female) |
| Bioavailability (%) | ~69 | ~79 | ~26 | ~66 |
| Cmax (µg/mL) | 0.5 - 1.5 (dose-dependent) | ~6.0 (10 mg/kg) | ~1.7 (15 mg/kg) | ~3.5 (15 mg/kg) |
| Tmax (hr) | ~1.5 | ~0.5 | ~0.5 | ~1.0 |
| Protein Binding (%) | ~50 | Not specified | Not specified | Not specified |
| Half-life (hr) | 4 - 6 | ~2.2 | ~0.8 | ~1.1 |
| Metabolism | Primarily CYP3A4 | Extensive | Extensive (CYP3A mediated) | Less extensive than males |
| Primary Excretion | Urine (67%), Feces (32%) | Urine (~41%), Feces (~52%) | Feces and Urine | Feces and Urine |
The Journey of Discovery and Development
The development of a selective mineralocorticoid receptor antagonist like this compound follows a rigorous and multi-staged process, from initial target identification to clinical approval.
Mechanism of Action: Modulating the Mineralocorticoid Receptor Signaling Pathway
This compound exerts its therapeutic effects by competitively binding to the mineralocorticoid receptor, thereby preventing aldosterone from activating its downstream signaling cascade.
The Aldosterone-MR Signaling Cascade
In the absence of a ligand, the mineralocorticoid receptor resides in the cytoplasm in a complex with heat shock proteins (HSPs). Aldosterone binding triggers a conformational change, leading to the dissociation of HSPs and the translocation of the aldosterone-MR complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to mineralocorticoid response elements (MREs) on the DNA, initiating the transcription of specific genes.
Key downstream targets of aldosterone-MR signaling include the epithelial sodium channel (ENaC) and the serum and glucocorticoid-regulated kinase 1 (SGK1). Increased expression of these proteins in the kidneys leads to sodium and water retention and potassium excretion, contributing to increased blood pressure. In non-epithelial tissues like the heart, MR activation is associated with inflammation and fibrosis. This compound, by blocking the initial binding of aldosterone, prevents these downstream effects.
Key Experimental Protocols
The characterization of this compound's selectivity and potency relied on a variety of in vitro assays. The following sections detail the methodologies for two pivotal types of experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the IC50 and subsequently the Ki (inhibitory constant) of this compound for the mineralocorticoid, androgen, and progesterone receptors.
Materials:
-
Cell membranes or purified receptors (MR, AR, PR).
-
Radiolabeled ligand (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR, [³H]-progesterone for PR).
-
Unlabeled competitor (this compound, spironolactone).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid and counter.
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor (this compound) in the assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd (dissociation constant).
-
Incubation: In a 96-well plate, add the receptor preparation, the radiolabeled ligand, and varying concentrations of the unlabeled competitor. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate using a vacuum manifold. The filter retains the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Reporter Gene Transactivation Assay
This cell-based functional assay measures the ability of a compound to act as an agonist or antagonist of a nuclear receptor by quantifying the expression of a reporter gene.
Objective: To assess the functional antagonist activity of this compound at the mineralocorticoid receptor.
Materials:
-
Mammalian cell line (e.g., HEK293, CHO).
-
Expression vector for the full-length human mineralocorticoid receptor.
-
Reporter vector containing a luciferase gene under the control of a promoter with mineralocorticoid response elements (MREs).
-
Transfection reagent.
-
Aldosterone (agonist).
-
This compound (test antagonist).
-
Cell culture medium and reagents.
-
Lysis buffer and luciferase assay substrate.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the MR expression vector and the MRE-luciferase reporter vector using a suitable transfection reagent.
-
Cell Plating: Plate the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a fixed concentration of the agonist (aldosterone) in the presence of increasing concentrations of the antagonist (this compound). Include controls for basal activity (vehicle only) and maximal activation (agonist only).
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that has been refined over time to improve yield and stereoselectivity. A common synthetic route starts from 11α-hydroxy-canrenone. The key challenges in the synthesis include the stereoselective introduction of the carbomethoxy group at the 7α position and the formation of the 9α,11α-epoxide.
A simplified representation of a synthetic pathway is provided below. Note that this is a high-level overview and does not detail all reagents and intermediate steps.
-
Starting Material: The synthesis often begins with a steroid precursor such as 11α-hydroxy-canrenone.
-
Introduction of the 7α-carbomethoxy group: This is a critical step that can be achieved through various methods, including a Michael addition-type reaction.
-
Dehydration: The 11α-hydroxy group is eliminated to form a Δ⁹⁽¹¹⁾-double bond.
-
Epoxidation: The double bond is then stereoselectively epoxidized to form the final 9α,11α-epoxy ring structure of this compound.
Conclusion
The discovery and development of this compound marked a significant milestone in the management of cardiovascular diseases. By engineering a molecule with high selectivity for the mineralocorticoid receptor, researchers were able to create a therapeutic agent that retains the beneficial effects of aldosterone blockade while minimizing the hormonal side effects that limited the use of its predecessor, spironolactone. The in-depth understanding of its mechanism of action, supported by rigorous quantitative in vitro and in vivo studies, has solidified its place as a valuable tool in the armamentarium against hypertension and heart failure. The journey of this compound from a concept of selective antagonism to a clinically important medicine serves as a prime example of rational drug design and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single- and repeated-dose pharmacokinetics of this compound, a selective aldosterone receptor blocker, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption and disposition of a selective aldosterone receptor antagonist, this compound, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: selective aldosterone antagonism in management of cardiovascular and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.report [fda.report]
- 8. researchgate.net [researchgate.net]
Eplerenone's Impact on Sodium and Water Retention: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanisms and clinical effects of eplerenone on sodium and water retention. This compound, a selective mineralocorticoid receptor (MR) antagonist, plays a crucial role in managing conditions characterized by fluid overload, such as hypertension and heart failure. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the underlying biological pathways and experimental designs.
Core Mechanism of Action: Antagonism of the Mineralocorticoid Receptor
This compound exerts its diuretic and natriuretic effects by competitively binding to the mineralocorticoid receptors in the epithelial cells of the kidney, particularly in the distal tubules and collecting ducts.[1][2] Aldosterone, a mineralocorticoid hormone, normally binds to these receptors, leading to the reabsorption of sodium and water into the bloodstream and the excretion of potassium.[1][3] By blocking this interaction, this compound inhibits the physiological actions of aldosterone, resulting in increased excretion of sodium and water, which in turn reduces blood pressure and fluid volume.[1] This selective antagonism of the MR is key to its therapeutic effects in cardiovascular diseases.[4]
The selectivity of this compound for the MR over other steroid receptors, such as androgen and progesterone receptors, is a significant advantage compared to older, non-selective antagonists like spironolactone.[1][2][5] This selectivity leads to a lower incidence of hormonal side effects.[6]
Quantitative Effects on Sodium and Water Balance
Clinical and preclinical studies have consistently demonstrated this compound's ability to modulate sodium and water retention. The following tables summarize the quantitative data from key studies.
Table 1: Effects of this compound on Urinary Sodium Excretion and Related Parameters in Animal Models
| Species | Study Condition | This compound Dose | Key Findings | Reference |
| C57Bl/6J Mice | Low Salt Diet | 100 mg/kg/day | Significantly increased urinary Na+ excretion and urinary Na+/K+ ratio. | [7] |
| Aldosterone Synthase Knockout (AS-/-) Mice | Low Salt Diet | 100 mg/kg/day | Increased urinary Na+ excretion and Na+/K+ ratio; decreased plasma Na+; lower body weight; negative Na+ balance. | [7] |
| Sprague-Dawley Rats | Single Oral Administration | 5, 30, or 100 mg/kg | Dose-dependent increase in urinary Na+/K+ ratio over 7 hours. | [8] |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | High Salt Diet | Not specified | Prevented further blood pressure rise induced by salt. 24-hour sodium excretion was unchanged by this compound in this specific study, suggesting complex long-term effects. | [9] |
Table 2: Effects of this compound on Sodium and Water Balance in Humans
| Study Population | Study Design | This compound Dose | Key Findings | Reference |
| Healthy Volunteers | Single Oral Doses | 100, 300, or 1000 mg | Elicited a concentration-dependent increase in urinary Na+/K+ ratio. | [8][10] |
| Patients with Myocardial Infarction and Left Ventricular Dysfunction (EPHESUS Trial) | Randomized, Placebo-Controlled | Titrated up to 50 mg/day | Lower mean serum sodium over follow-up (140 vs 141 mmol/L); higher incidence of hyponatremia (15% vs 11%). | [11][12] |
| Patients with Type 2 Diabetes and Hypertension | 24-week, Double-Blind | 200 mg/day | Attenuated proteinuria, an indirect marker of renal fluid and sodium regulation. | [3] |
| Obese Hypertensive Patients | Open Label Study | 25 mg, up-titrated to 50 mg | Designed to assess changes in renal function, including glomerular hyperfiltration and microalbuminuria. | [13] |
| Patients with Primary Hypertension | Meta-analysis of 5 RCTs | 25 mg to 400 mg daily | Reduction in systolic blood pressure of 9.21 mmHg and diastolic pressure of 4.18 mmHg. | [14] |
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental approaches in studying this compound, the following diagrams are provided.
Caption: this compound's mechanism of action in a renal epithelial cell.
Caption: A typical experimental workflow for a clinical trial of this compound.
Detailed Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of this compound.
Protocol 1: Preclinical Assessment in Aldosterone Synthase Knockout Mice
-
Objective: To determine if this compound causes natriuresis in the absence of aldosterone.[7]
-
Animal Model: Aldosterone synthase knockout (AS−/−) mice and C57Bl/6J (wild-type) mice.[7]
-
Diet: Mice were placed on a low-salt diet to stimulate the renin-angiotensin-aldosterone system (in wild-type) and to challenge sodium homeostasis.[7]
-
Drug Administration: this compound was administered at a dose of 100 mg/kg/day.[7]
-
Measurements:
-
Key Outcome: The study demonstrated that this compound treatment in AS−/− mice on a low-salt diet led to a significant increase in urinary sodium excretion and a decrease in body weight, indicating that this compound can induce natriuresis even in the absence of aldosterone.[7]
Protocol 2: Human Pharmacodynamics Study in Healthy Volunteers
-
Objective: To characterize the effect of this compound on urinary sodium-to-potassium ratio (Na+/K+) as a biomarker of MR antagonism.[8][15]
-
Study Population: Healthy human volunteers.[8]
-
Study Design: A single-dose, dose-escalation study.[8]
-
Drug Administration: Single oral doses of 100 mg, 300 mg, or 1000 mg of this compound were administered.[8]
-
Measurements:
-
Urine samples were collected at predefined intervals over a specified period (e.g., 7 hours).[8]
-
Urinary sodium and potassium concentrations were measured to calculate the Na+/K+ ratio.[8]
-
Plasma concentrations of this compound were determined to establish a pharmacokinetic/pharmacodynamic relationship.[15]
-
-
Key Outcome: this compound elicited a dose- and concentration-dependent increase in the urinary Na+/K+ ratio, confirming its MR antagonistic activity in humans.[8][10]
Protocol 3: The this compound Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study (EPHESUS)
-
Objective: To evaluate the effect of this compound on morbidity and mortality in patients with acute myocardial infarction (MI) complicated by left ventricular dysfunction and heart failure.[11]
-
Study Population: 6,632 patients with acute MI, left ventricular ejection fraction ≤40%, and clinical signs of heart failure.[11]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[11]
-
Drug Administration: Patients were randomized to receive this compound (starting at 25 mg daily and titrated to 50 mg daily) or placebo, in addition to standard medical therapy.[11]
-
Measurements:
-
Key Outcome: While the primary outcomes demonstrated the survival benefit of this compound, the sub-analysis of sodium levels showed that this compound treatment was associated with a small but statistically significant decrease in mean serum sodium and a higher incidence of hyponatremia.[11][12] However, the development of hyponatremia did not diminish the beneficial treatment effect of this compound.[11][12]
Conclusion
This compound effectively promotes sodium and water excretion through selective blockade of the mineralocorticoid receptor. This mechanism is supported by robust preclinical and clinical data demonstrating its impact on urinary sodium excretion, serum sodium levels, and ultimately, on cardiovascular outcomes. The detailed protocols and pathways presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of mineralocorticoid receptor antagonists.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound: selective aldosterone antagonism in management of cardiovascular and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: the evidence for its place in the treatment of heart failure after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mineralocorticoid receptor antagonists cause natriuresis in the absence of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of plasma aldosterone and urinary sodium to potassium ratio as translatable quantitative biomarkers of mineralocorticoid receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Serum sodium and this compound use in patients with a myocardial infarction and left ventricular dysfunction or heart failure: insights from the EPHESUS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. This compound for hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The use of plasma aldosterone and urinary sodium to potassium ratio as translatable quantitative biomarkers of mineralocorticoid receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Basis for Eplerenone's Selectivity for the Mineralocorticoid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eplerenone is a second-generation mineralocorticoid receptor (MR) antagonist designed for greater selectivity over other steroid hormone receptors, thereby minimizing the hormonal side effects associated with its predecessor, spironolactone. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's selectivity. We will examine the structural features of this compound and the specific amino acid interactions within the MR ligand-binding domain that confer its high binding affinity and specificity. This guide summarizes quantitative binding data, details the experimental protocols used to derive this data, and provides visual representations of key pathways and mechanisms to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction: The Need for a Selective MR Antagonist
The mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily, plays a crucial role in regulating blood pressure and electrolyte balance through its interaction with the steroid hormone aldosterone.[1][2] However, overactivation of the MR is implicated in the pathophysiology of cardiovascular diseases, including hypertension and heart failure.[1][3] Consequently, MR antagonists are a vital component of therapy for these conditions.[1]
The first-generation MR antagonist, spironolactone, while effective, is non-selective and binds with considerable affinity to other steroid receptors, such as the androgen receptor (AR) and progesterone receptor (PR).[4][5] This lack of selectivity leads to a range of hormonal side effects, including gynecomastia, impotence, and menstrual irregularities, which can limit its clinical utility.[4][6]
This compound was developed to overcome these limitations.[7] It is a derivative of spironolactone, modified to possess a high affinity for the MR while demonstrating significantly lower affinity for AR and PR.[4][8] This enhanced selectivity profile translates to a much-improved side-effect profile, making it a valuable therapeutic alternative.[7][9] Understanding the molecular basis for this selectivity is critical for the rational design of future generations of MR modulators.
The Structural Determinant of Selectivity: The 9α,11α-Epoxy Group
The primary structural modification that distinguishes this compound from spironolactone is the introduction of a 9α,11α-epoxy group.[10] This epoxy ring introduces a significant conformational constraint on the steroid backbone.[11] While spironolactone is a relatively planar molecule, the epoxy group in this compound forces the molecule into a more concave shape.[11] This altered three-dimensional structure is the key to its selective interaction with the MR ligand-binding pocket (LBP).
The LBPs of the various steroid receptors (MR, GR, AR, PR) are highly homologous but contain subtle yet critical differences in their amino acid composition and overall shape. The specific conformation of this compound, dictated by its epoxy group, allows for a more complementary fit within the MR's binding pocket while creating steric clashes or suboptimal interactions within the binding pockets of the AR and PR. This results in a significantly reduced binding affinity for these off-target receptors.[8][11]
Quantitative Analysis of Receptor Binding Affinity
The selectivity of this compound is quantitatively demonstrated by comparing its binding affinity for the MR against its affinity for other steroid receptors. Binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. Data from competitive binding assays clearly illustrate this compound's selectivity.
| Compound | Receptor | Binding Affinity (pKi) | Selectivity vs. MR |
| This compound | MR | 7.0 ± 0.1 | - |
| GR | 4.9 ± 0.1 | ~126-fold lower | |
| PR | 4.3 ± 0.2 | ~501-fold lower | |
| AR | 5.3 ± 0.3 | ~50-fold lower | |
| Spironolactone | MR | High (varied reports) | - |
| GR | Moderate | Lower Selectivity | |
| PR | High | Non-selective | |
| AR | High | Non-selective |
Data for this compound adapted from a study comparing it with AZD9977.[12] pKi is the negative logarithm of the Ki value; a higher pKi indicates higher affinity. Selectivity is calculated from the antilog of the difference in pKi values. Spironolactone data is qualitative, reflecting its known non-selective profile.[4][6]
Molecular Interactions within the MR Ligand-Binding Pocket
The crystal structure of the human mineralocorticoid receptor's ligand-binding domain in complex with this compound (PDB ID: 5MWY) provides a detailed snapshot of the specific molecular interactions that stabilize the binding and contribute to its antagonist action.[13]
This compound, like other MR antagonists, occupies the ligand-binding pocket but fails to induce the specific conformational change in Helix 12 of the receptor that is required for the recruitment of coactivators and subsequent gene transcription.[1][14] Instead, its unique structure may promote the recruitment of corepressors.
Key amino acid residues within the MR LBP that interact with this compound include:
-
Gln776 and Arg817: These residues form critical hydrogen bonds with the steroid core, anchoring the ligand within the pocket.
-
Asn770: Forms a hydrogen bond that contributes to the high affinity of the ligand.[15]
-
Met852: This residue plays a role in accommodating the C7 substituent of spirolactone-based antagonists.[15]
-
Ser810: Mutations in this residue can alter the receptor's response to ligands, converting antagonists into partial agonists.[14]
The 9α,11α-epoxy group of this compound makes specific van der Waals contacts within a hydrophobic portion of the pocket, contributing to the overall binding energy and stabilizing the antagonist conformation of the receptor. Modeling studies suggest that the region encompassing amino acids 820-844 is crucial for defining the shape of the ligand-binding pocket and accommodating this compound.[1]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical mineralocorticoid receptor signaling pathway and the mechanism of antagonism by this compound.
Figure 1. Mineralocorticoid Receptor (MR) signaling pathway and this compound's mechanism of action.
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Competitive Binding Assay
This assay quantifies the affinity of a test compound (e.g., this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. The output is typically an IC50 value, which can be converted to a Ki value.
Methodology:
-
Receptor Preparation:
-
Assay Setup:
-
The assay is performed in a 96-well plate format.[16]
-
To each well, add the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-aldosterone for MR), and varying concentrations of the unlabeled test compound (this compound).[16][17]
-
For each assay, include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled ligand).[18]
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.[16]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Figure 2. Workflow for a radioligand competitive binding assay.
Luciferase Reporter Gene Transactivation Assay
This cell-based assay measures the functional consequence of ligand binding—whether a compound acts as an agonist (activating transcription) or an antagonist (blocking agonist-induced transcription).
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T or U2-OS) that does not endogenously express the receptor of interest.[12][19]
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length cDNA for the target receptor (e.g., human MR).
-
A reporter vector containing a luciferase gene downstream of a promoter with multiple copies of the hormone response element (MRE) for that receptor.[19]
-
-
A third plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter can be included to normalize for transfection efficiency.[20]
-
-
Compound Treatment:
-
After allowing time for receptor and reporter expression (typically 24 hours), treat the cells with the test compounds.
-
To test for antagonist activity, add a fixed concentration of an agonist (e.g., aldosterone) along with varying concentrations of the antagonist (this compound).[12]
-
Include controls: vehicle only (basal activity), agonist only (maximal activation), and antagonist only (to check for inverse agonism).
-
-
Incubation:
-
Incubate the cells with the compounds for a set period (e.g., 18-24 hours) to allow for receptor-mediated changes in luciferase gene expression.[19]
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and then lyse them using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzymes.[21]
-
Transfer the cell lysate to an opaque 96-well plate suitable for luminescence readings.
-
Add the luciferase substrate (luciferin) to the lysate. The luciferase enzyme catalyzes the oxidation of luciferin, a reaction that produces light.[22]
-
-
Quantification:
-
Measure the light output (luminescence) using a luminometer.[19]
-
If a normalization control (e.g., Renilla) was used, perform a second measurement with the appropriate substrate.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
For antagonist assays, plot the normalized luciferase activity against the logarithm of the antagonist concentration.
-
Fit the data to determine the IC50, representing the concentration at which this compound inhibits 50% of the aldosterone-induced transcriptional activation.
-
Logical Basis for Selectivity
The selectivity of this compound is not a random occurrence but a direct result of its specific chemical structure interacting with the distinct topographies of different steroid receptor ligand-binding pockets.
References
- 1. Differences in the determinants of this compound, spironolactone and aldosterone binding to the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of mineralocorticoid receptor antagonism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies with this compound, a novel selective aldosterone receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the aldosterone-blocking agents this compound and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mineralocorticoid Receptor Antagonists this compound and Spironolactone Modify Adrenal Cortex Morphology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spironolactone versus this compound for Resistant Hypertension [japscjournal.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative effectiveness and safety of this compound and spironolactone in patients with heart failure: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. eshonline.org [eshonline.org]
- 12. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. The ligand-dependent interaction of mineralocorticoid receptor with coactivator and corepressor peptides suggests multiple activation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural basis of spirolactone recognition by the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. assaygenie.com [assaygenie.com]
- 21. med.emory.edu [med.emory.edu]
- 22. takara.co.kr [takara.co.kr]
An In-depth Technical Guide on the Early Research of Eplerenone's Therapeutic Potential in Hypertension
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research that established Eplerenone as a therapeutic agent for hypertension. It delves into the molecular mechanisms, key clinical trial data, and detailed experimental protocols that were pivotal in its early development.
Introduction: A Selective Approach to Aldosterone Blockade
This compound (Inspra®) emerged as a second-generation mineralocorticoid receptor (MR) antagonist, designed to offer a more selective alternative to the non-selective antagonist, spironolactone.[1][2] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), contributes to sodium and water retention by binding to mineralocorticoid receptors, which can lead to increased blood pressure.[2][3][4] Early research recognized that blocking aldosterone's effects could be a valuable therapeutic strategy for hypertension.[5][6]
This compound was developed to selectively block the mineralocorticoid receptor, thereby inhibiting the binding of aldosterone.[4][7] This selectivity is a crucial feature, as spironolactone's binding to androgen and progesterone receptors is associated with a higher incidence of hormonal side effects like gynecomastia and menstrual irregularities.[1][2][5] In contrast, this compound demonstrates a significantly lower affinity for these other steroid hormone receptors, leading to a more favorable side-effect profile and improved patient tolerability.[1][2][5] While spironolactone is more potent, this compound's selectivity provided a significant advancement in the field.
Mechanism of Action and Signaling Pathway
This compound exerts its antihypertensive effect by competitively binding to the mineralocorticoid receptor in tissues such as the kidneys, heart, and blood vessels.[3][4][7] This action blocks aldosterone from binding to these receptors, thus preventing the downstream signaling that leads to sodium and water reabsorption and potassium excretion.[3] The net effect is a reduction in blood volume and, consequently, a lowering of blood pressure.[3][8]
The signaling pathway of aldosterone and its blockade by this compound can be visualized as follows:
Summary of Early Clinical Trial Data
Early clinical trials were crucial in establishing the efficacy and safety of this compound in treating mild-to-moderate hypertension. Below is a summary of quantitative data from key studies.
Table 1: Dose-Ranging Efficacy of this compound in Mild-to-Moderate Hypertension
| Study / Dose | N | Baseline Seated SBP (mmHg) | Baseline Seated DBP (mmHg) | Change in Seated SBP (mmHg) | Change in Seated DBP (mmHg) |
| White et al. (2003) | |||||
| Placebo | 81 | 152.8 | 98.4 | -1.3 | -0.8 |
| 25 mg qd | 80 | 153.2 | 99.1 | -6.4 | -4.4 |
| 50 mg qd | 79 | 154.1 | 98.7 | -8.9 | -4.8 |
| 100 mg qd | 80 | 153.5 | 99.3 | -10.3 | -5.7 |
| 200 mg qd | 80 | 152.9 | 98.6 | -9.8 | -5.6 |
| Weinberger et al. (2002) | |||||
| Placebo | 59 | 153.6 | 100.8 | -3.5 | -5.4 |
| 50 mg qd | 42 | 152.9 | 100.5 | -10.4 | -8.1 |
| 100 mg qd | 42 | 152.3 | 101.2 | -14.3 | -10.0 |
| 400 mg qd | 40 | 154.5 | 100.8 | -13.0 | -11.0 |
| 25 mg bid | 43 | 153.8 | 101.2 | -11.8 | -9.5 |
| 50 mg bid | 43 | 153.6 | 100.8 | -15.8 | -11.2 |
| 200 mg bid | 43 | 153.7 | 101.0 | -18.1 | -12.8 |
| Spironolactone 50 mg bid | 42 | 153.1 | 100.9 | -15.9 | -11.4 |
Data compiled from published studies.[9][10][11] SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; qd: once daily; bid: twice daily.
Table 2: Efficacy of this compound as Add-on Therapy to ACE Inhibitors or ARBs
| Treatment Group | N | Baseline Seated SBP (mmHg) | Baseline Seated DBP (mmHg) | Change in Seated SBP (mmHg) at Week 8 | Change in Seated DBP (mmHg) at Week 8 |
| This compound + ACE-I | 81 | 147.2 | 93.8 | -13.4 | -9.9 |
| Placebo + ACE-I | 85 | 145.4 | 93.1 | -7.5 | -8.0 |
| This compound + ARB | 89 | 148.6 | 94.7 | -16.0 | -12.7 |
| Placebo + ARB | 86 | 148.1 | 94.1 | -9.2 | -9.3 |
Data from a study on patients with uncontrolled blood pressure on an ACE inhibitor or ARB.[12]
Detailed Experimental Protocols
The following sections outline the methodologies of key early clinical trials that investigated the efficacy of this compound in hypertension.
-
Objective: To assess the efficacy, safety, and tolerability of various doses of this compound compared to placebo and spironolactone in patients with mild-to-moderate hypertension.[10]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study conducted over 8 weeks.[10]
-
Patient Population: Patients with a seated diastolic blood pressure (DBP) of 95-114 mmHg and a seated systolic blood pressure (SBP) of <180 mmHg after a 4-week single-blind placebo lead-in period.
-
Intervention: Patients were randomized to receive one of the following treatments: this compound (50, 100, or 400 mg once daily; or 25, 50, or 200 mg twice daily), spironolactone (50 mg twice daily), or placebo.[10]
-
Primary Efficacy Variable: The change from baseline to the final visit in seated DBP.[10]
-
Blood Pressure Measurement: Seated cuff blood pressure was measured at trough (24 ± 3 hours after the last dose) at each visit. 24-hour ambulatory blood pressure monitoring (ABPM) was also performed at baseline and at the final visit.
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the adjusted mean change from baseline in blood pressure between the treatment groups and the placebo group.[9]
-
Objective: To evaluate the antihypertensive efficacy of once-daily this compound over a 24-hour period using both clinic and ambulatory blood pressure monitoring.[11]
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11]
-
Patient Population: Patients with essential hypertension.
-
Intervention: After a 3 to 4-week single-blind placebo run-in period, patients were randomized to receive placebo or one of four doses of this compound (25, 50, 100, and 200 mg once daily).[11]
-
Primary Efficacy Variable: Change from baseline in 24-hour mean ambulatory SBP and DBP.
-
Blood Pressure Measurement: Clinic blood pressure was measured at each visit. 24-hour ambulatory blood pressure monitoring was performed at baseline and after 12 weeks of treatment.[11]
-
Hormonal and Electrolyte Analysis: Serum potassium, active renin activity, and serum aldosterone levels were assessed at baseline and at the end of the study.[11]
Conclusion
The early research on this compound for hypertension established its efficacy in lowering blood pressure, both as a monotherapy and as an add-on treatment.[12][13] Its selective mechanism of action, which translates to a more favorable side-effect profile compared to older, non-selective aldosterone antagonists, represented a significant therapeutic advancement.[1][2] The foundational studies detailed in this guide provided the robust evidence necessary for its approval and integration into clinical practice for the management of hypertension. These early investigations paved the way for further research into the broader cardiovascular benefits of selective aldosterone blockade.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A comparison of the aldosterone-blocking agents this compound and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a selective aldosterone blocker, in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of the novel selective aldosterone blocker this compound using ambulatory and clinical blood pressure in patients with systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. This compound for hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Eplerenone in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical synthesis and purification of Eplerenone, a selective aldosterone receptor antagonist. The synthesis section outlines a common route starting from 11α-hydroxycanrenone, detailing the necessary reagents, reaction conditions, and step-by-step procedures. The purification section describes effective recrystallization techniques to achieve high-purity this compound suitable for pharmaceutical research. Quantitative data on yields and purity are summarized, and key experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a crucial therapeutic agent for the treatment of hypertension and heart failure.[1][2] Its synthesis involves a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product.[3][4] This document outlines a laboratory-scale protocol for the synthesis of this compound, primarily focusing on the epoxidation of a key intermediate, and subsequent purification to pharmaceutical-grade quality.
Synthesis of this compound
The synthesis of this compound can be accomplished through various routes. A prevalent method involves the epoxidation of 17α-hydroxy-3-oxo-γ-lactone-pregna-4,9(11)-diene-7α,21-dicarboxylic acid methyl ester.[5] This intermediate is often derived from 11α-hydroxycanrenone.[3][6]
Experimental Protocol: Epoxidation to Crude this compound
This protocol is adapted from established methods involving the epoxidation of the diene intermediate.[1][5][7]
Materials:
-
17α-hydroxy-3-oxo-γ-lactone-pregna-4,9(11)-diene-7α,21-dicarboxylic acid methyl ester
-
Dichloromethane (CH₂Cl₂)
-
Trichloroacetonitrile
-
Dipotassium hydrogen phosphate (K₂HPO₄) or another suitable base[1]
-
30% Hydrogen peroxide (H₂O₂)
-
Triethylamine
-
Acetyl chloride
-
Acetone
Procedure:
-
A mixture of 7-α-(methoxycarbonyl)-3-oxo-17-α-pregna-4,9(11)-diene-21,17-carbolactone (100 g, 0.25 mol), dipotassium hydrogen phosphate (48.8 g, 0.29 mol), and trichloroacetonitrile (91.0 g, 0.63 mol) is stirred in dichloromethane (1000 mL) at reflux for 1 hour.[1]
-
30% Hydrogen peroxide (398.4 g, 3.51 mol) is added over 3 to 5 hours.[1] The reaction is performed between 10 and 40°C.[1]
-
Upon completion of the reaction, the mixture is cooled, and the organic layer is separated.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield crude this compound. The purity of the crude product at this stage can be as low as 70%.[1]
Purification of this compound
Purification of crude this compound is critical to remove process-related impurities, such as dihydroxylated compounds.[1][4] Recrystallization is a common and effective method.[1][8] A novel method involving the derivatization of impurities has also been reported to enhance purification.[1]
Experimental Protocol: Purification by Recrystallization
Method 1: Recrystallization from Methyl Ethyl Ketone
-
Dissolve the crude this compound in a minimal amount of hot methyl ethyl ketone.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Filter the crystals and wash with a small amount of cold methyl ethyl ketone.
-
Dry the purified this compound under vacuum. This method can yield this compound with a purity of 99.0% or higher.[1]
Method 2: Recrystallization from an Alcohol/Water Mixture
-
Add 10.0g of crude this compound (purity 98.08%) to a reaction vessel.[8]
-
Add 120mL of absolute ethanol and 20mL of purified water.[8]
-
Heat the mixture to 85°C and reflux for 10 minutes until the solid dissolves.[8]
-
Stop heating and allow the solution to cool to 30°C.[8]
-
Stir at this temperature for 4 hours.[8]
-
Filter the suspension, wash the filter cake with absolute ethanol, and dry under vacuum at 55°C for 12 hours to obtain the purified product.[8]
Quantitative Data Summary
The following tables summarize the yield and purity of this compound obtained from different purification methods.
| Purification Method | Starting Material Purity (%) | Solvent System | Yield (%) | Final Purity (%) | Reference |
| Recrystallization | Not Specified | Acetone | Not Specified | 99.0 | [1] |
| Recrystallization | Not Specified | Methyl Ethyl Ketone | Not Specified | 99.2 | [1] |
| Recrystallization | 98.08 | Ethanol/Water | 93.0 | 99.57 | [8] |
| Recrystallization | 98.08 | Methanol/Water | 72.0 | 99.67 | [8] |
| Recrystallization | 98.08 | Methanol/Water | 76.0 | 99.62 | [8] |
Visualized Experimental Workflows
Synthesis Workflow
Caption: Synthetic pathway from 11α-hydroxycanrenone to crude this compound.
Purification Workflow
Caption: General workflow for the purification of this compound by recrystallization.
Analytical Methods for Purity Assessment
The purity of this compound can be determined using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a common method.[9][10] A typical Reverse-Phase HPLC (RP-HPLC) method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer, such as phosphoric acid solution.[9] Detection is typically performed using a UV detector at approximately 240-241 nm.[9][11] These methods are capable of separating this compound from its process-related impurities and degradation products.[11][12]
Conclusion
The protocols described provide a framework for the successful synthesis and purification of this compound in a laboratory setting. Adherence to the detailed procedures and careful control of reaction parameters are essential for achieving high yield and purity. The provided quantitative data and visual workflows serve as valuable resources for researchers and professionals in the field of drug development.
References
- 1. US7851619B2 - Process for the preparation and purification of this compound - Google Patents [patents.google.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CN101863951B - Method for preparing this compound - Google Patents [patents.google.com]
- 6. Synthesizing method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104725461A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. CN113173968A - Purification method of this compound - Google Patents [patents.google.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. [PDF] Development and validation of RP-HPLC method for estimation of this compound in spiked human plasma | Semantic Scholar [semanticscholar.org]
- 11. Degradation Pathway for this compound by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Eplerenone: Application Notes and Protocols
This document provides detailed application notes and protocols for the quantitative analysis of Eplerenone using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is a selective aldosterone antagonist used in the management of hypertension and heart failure. Accurate and reliable analytical methods are crucial for its determination in bulk drug substances, pharmaceutical formulations, and biological matrices. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for this purpose due to its high specificity, sensitivity, and accuracy.[1][2][3][4] This document details validated HPLC methods, including stability-indicating assays, for the determination of this compound.
Comparative Summary of HPLC Methods
The following table summarizes various reported HPLC methods for the analysis of this compound, providing a comparative overview of their key chromatographic parameters and performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Stationary Phase | Agilent C18 (150 mm x 4.6 mm, 3.5 µm)[1][5] | YMC ODS C18 (250 mm x 4.6 mm, 5 µm)[3][4] | Phenomenex Prodigy ODS-2, C18 (150 X 4.6 mm)[6] | HiQSil C-18HS (250 mm x 4.6 mm, 5 µm)[7][8] | C18 (250 x 4.6mm, 5 µm)[9] |
| Mobile Phase | 10 mM Tetrabutyl ammonium hydrogen sulphate: Acetonitrile (50:50, v/v)[5] | 50 mM Ammonium acetate buffer (pH 7): Acetonitrile (55:45, v/v)[3][4] | 20 mM Sodium acetate buffer (pH 4.0): Methanol (30:70, v/v)[6] | Acetonitrile: Water (50:50, v/v)[7][8] | Acetonitrile: 0.1% Phosphoric acid (50:50, v/v)[9] |
| Flow Rate | 0.8 mL/min[5] | Not Specified | 1.0 mL/min[6] | 1.0 mL/min[7][8] | 1.0 mL/min[9] |
| Detection Wavelength | 242 nm[1][5] | 240 nm[3][4] | 220 nm[6] | 241 nm[7][8] | 241 nm[9] |
| Linearity Range | 0.1 - 40 µg/mL[1][5] | 10 - 100 µg/mL[3][4] | 52.52 - 3089.48 ng/mL[6] | 100 - 3200 ng/mL[7][10] | 2 - 20 µg/mL[9] |
| Limit of Detection (LOD) | 0.0291 µg/mL[5] | 0.019 µg/mL[3][4] | 52.52 ng/mL[6] | Not Specified | 0.01156 mg/L[9] |
| Limit of Quantification (LOQ) | 0.0863 µg/mL[5] | 0.053 µg/mL[3][4] | Not Specified | Not Specified | 0.0578 mg/L[9] |
| Internal Standard | Umifenovir[2][5] | Not Specified | Hydrochlorothiazide[6] | Valdecoxib[7][8] | Not Specified |
Experimental Protocols
Protocol 1: Stability-Indicating RP-UFLC Method for this compound in Pharmaceutical Formulations
This protocol is adapted from a stability-indicating ultra-fast liquid chromatographic (UFLC) method.[5]
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Tetrabutyl ammonium hydrogen sulphate
-
Water (HPLC grade)
-
Commercial this compound tablets (e.g., INSPRA® 25 mg or 50 mg)[5]
3.1.2. Chromatographic Conditions
-
Instrument: Shimadzu HPLC system with PDA detector[5]
-
Column: Agilent C18 (150 mm × 4.6 mm i.d., 3.5 µm particle size)[5]
-
Mobile Phase: A mixture of 10 mM tetrabutyl ammonium hydrogen sulphate and acetonitrile (50:50, v/v)[5]
-
Flow Rate: 0.8 mL/min[5]
-
Detection: UV at 242 nm[5]
-
Injection Volume: 20 µL
3.1.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.1-40 µg/mL.[5]
-
Sample Preparation (from Tablets):
-
Weigh and powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a suitable flask.
-
Add the mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.
-
Filter the solution through a 0.45 µm membrane filter.[5]
-
3.1.4. Analytical Procedure
-
Inject 20 µL of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound in Bulk Drug and Dosage Forms
This protocol is based on a validated stability-indicating RP-HPLC method.[3][4]
3.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
3.2.2. Chromatographic Conditions
-
Instrument: Agilent 1100 series HPLC with UV detector[3]
-
Column: C18 column (250 mm × 4.6 mm, 5-μm particle size)[3][4]
-
Mobile Phase: 50 mM ammonium acetate buffer (pH 7) and acetonitrile in a 55:45 (v/v) ratio.[3][4]
-
Column Temperature: 30°C[4]
3.2.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Prepare by dissolving the this compound working standard in acetonitrile.[3]
-
Calibration Solutions (10–100 μg/mL): Prepare by diluting the stock solution with the mobile phase.[3]
-
Sample Preparation (from Tablets):
-
Weigh and determine the average weight of 20 tablets.
-
Crush the tablets into a fine powder.
-
Transfer an amount of powder equivalent to 100 mg of this compound to a conical flask.
-
Add 5 mL of acetonitrile and sonicate for 25 minutes for complete extraction.
-
Filter the extract and dilute 5 mL of the clear filtrate to 50 mL with the mobile phase in a volumetric flask.[3]
-
3.2.4. Forced Degradation Studies Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3][11]
-
Acid Hydrolysis: Dissolve approximately 20 mg of this compound in 10 mL of acetonitrile, add 10 mL of 0.1 M HCl, and heat at 60°C for 6 hours. Neutralize the solution with 0.01 M NaOH and dilute to 50 mL with the mobile phase.[3]
-
Base Hydrolysis: Dissolve approximately 20 mg of this compound in 10 mL of acetonitrile, add 10 mL of 0.01 M NaOH, and keep at room temperature for 1 hour. Neutralize with 0.1 M HCl and dilute to 50 mL with the mobile phase.[3]
-
Oxidative Degradation: Dissolve approximately 20 mg of this compound in 10 mL of acetonitrile, add 10 mL of 30% H2O2, and heat at 60°C for 6 hours. Dilute the resulting solution.[3]
Visualizations
General Workflow for HPLC Analysis of this compound
Caption: General workflow for the HPLC analysis of this compound.
Logical Relationship for Stability-Indicating Method Development
References
- 1. New Stability Indicating Liquid Chromatographic Method for the Determination of this compound in the Presence of Internal Standard | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 2. New Stability Indicating Liquid Chromatographic Method for the Determination of this compound in the Presence of Internal Standard [wisdomlib.org]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of RP-HPLC method for estimation of this compound in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of RP-HPLC method for estimation of this compound in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. researchgate.net [researchgate.net]
- 11. Degradation Pathway for this compound by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Eplerenone's Binding Affinity to Mineralocorticoid Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common techniques used to assess the binding affinity of Eplerenone to the mineralocorticoid receptor (MR). This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the mineralocorticoid receptor signaling pathway and experimental workflows.
Introduction
This compound is a selective mineralocorticoid receptor antagonist used in the management of hypertension and heart failure.[1][2] Its therapeutic efficacy is derived from its ability to competitively block the binding of aldosterone to the mineralocorticoid receptor, thereby inhibiting the downstream signaling cascade that leads to sodium and water retention.[3][4] A thorough understanding and accurate assessment of this compound's binding affinity to the MR are crucial for drug development, quality control, and mechanistic studies. This document outlines the primary methodologies for quantifying this interaction.
Mineralocorticoid Receptor Signaling Pathway
The classical genomic signaling pathway of the mineralocorticoid receptor is initiated by the binding of an agonist, such as aldosterone. In its unbound state, the MR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change in the receptor, leading to the dissociation of HSPs. The activated ligand-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding event recruits coactivators, leading to the transcription of genes involved in sodium and water balance.[5][6] this compound acts as a competitive antagonist, preventing aldosterone from binding to the MR and thereby inhibiting this signaling cascade.[2]
Quantitative Data Summary
The binding affinity and functional antagonism of this compound and other mineralocorticoid receptor antagonists can be quantified using various assays. The half-maximal inhibitory concentration (IC50) is a common metric for functional antagonist potency. The following table summarizes the IC50 values for this compound, Spironolactone, and Finerenone in a functional cell-based mineralocorticoid receptor assay.
| Compound | Agonist | IC50 (nM) |
| This compound | Aldosterone | 990 |
| Cortisol | 360 | |
| Corticosterone | 940 | |
| DOCA | 1970 | |
| Spironolactone | Aldosterone | 24 |
| Cortisol | 19 | |
| Corticosterone | 41 | |
| DOCA | 114 | |
| Finerenone | Aldosterone | 18 |
| Cortisol | 5 | |
| Corticosterone | 24 | |
| DOCA | 46 |
Data sourced from Kolkhof et al., 2017.[4]
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay directly measures the binding of a radiolabeled ligand to the mineralocorticoid receptor and its displacement by a competitive, non-radiolabeled ligand like this compound.
Objective: To determine the binding affinity (Ki) of this compound for the mineralocorticoid receptor.
Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]-aldosterone) is incubated with a source of mineralocorticoid receptors (e.g., cell membranes expressing the receptor). The addition of increasing concentrations of unlabeled this compound will compete with the radioligand for binding to the receptor, leading to a decrease in the measured radioactivity bound to the receptor.
Workflow:
Protocol:
-
Receptor Preparation:
-
Culture cells expressing the human mineralocorticoid receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of the receptor preparation to each well.
-
Add a fixed concentration of [³H]-aldosterone (typically at or below its Kd value).
-
Add increasing concentrations of this compound (or other competing ligands).
-
For total binding, add only the radioligand and receptor.
-
For non-specific binding, add the radioligand, receptor, and a high concentration of a non-radiolabeled agonist (e.g., unlabeled aldosterone).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Separation:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Reporter Gene Assay
This cell-based functional assay measures the ability of this compound to antagonize the aldosterone-induced transcription of a reporter gene.
Objective: To determine the functional potency (IC50) of this compound as a mineralocorticoid receptor antagonist.
Principle: Cells are co-transfected with an expression vector for the mineralocorticoid receptor and a reporter vector containing a promoter with hormone response elements linked to a reporter gene (e.g., luciferase). In the presence of aldosterone, the MR activates the transcription of the reporter gene, leading to a measurable signal. This compound will compete with aldosterone, inhibiting the reporter gene expression in a dose-dependent manner.
Workflow:
Protocol:
-
Cell Culture and Transfection:
-
Plate suitable mammalian cells (e.g., HEK293T or HeLa) in a 96-well plate.
-
Co-transfect the cells with a mineralocorticoid receptor expression plasmid and a luciferase reporter plasmid containing a mineralocorticoid-responsive promoter.
-
Allow the cells to recover and express the proteins for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound.
-
Add a fixed, sub-maximal concentration of aldosterone to the appropriate wells.
-
Add the varying concentrations of this compound to the aldosterone-containing wells.
-
Include control wells with aldosterone only (maximum stimulation) and vehicle only (basal activity).
-
-
Incubation:
-
Incubate the plate for 18-24 hours to allow for gene transcription and protein expression.
-
-
Cell Lysis and Signal Detection:
-
Remove the media and lyse the cells using a suitable lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the response to aldosterone alone as 100% and the vehicle control as 0%.
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ability of a ligand to promote or inhibit the interaction between the mineralocorticoid receptor and a coactivator peptide.
Objective: To characterize the effect of this compound on the aldosterone-induced recruitment of a coactivator to the mineralocorticoid receptor.
Principle: The assay utilizes the ligand-binding domain (LBD) of the MR, often tagged with an antibody donor fluorophore (e.g., Terbium), and a coactivator peptide labeled with an acceptor fluorophore (e.g., fluorescein). When an agonist like aldosterone binds to the MR-LBD, it undergoes a conformational change that promotes the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor (FRET), producing a specific signal. An antagonist like this compound will inhibit this interaction, leading to a decrease in the FRET signal.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the mineralocorticoid receptor ligand-binding domain (MR-LBD) conjugated to a donor fluorophore (e.g., via a GST tag and a terbium-labeled anti-GST antibody).
-
Prepare a solution of a coactivator peptide (e.g., a fragment of SRC1) labeled with an acceptor fluorophore.
-
Prepare serial dilutions of this compound and a fixed concentration of aldosterone.
-
-
Assay Procedure:
-
In a microplate, combine the MR-LBD, the labeled coactivator peptide, aldosterone, and the varying concentrations of this compound.
-
Include controls for maximal FRET (aldosterone only) and basal FRET (no aldosterone).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reactions to reach equilibrium.
-
-
Signal Reading:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Normalize the data and plot the TR-FRET ratio as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The selection of an appropriate assay for determining the binding affinity of this compound to the mineralocorticoid receptor depends on the specific research question. Radioligand binding assays provide a direct measure of binding affinity, while reporter gene assays assess the functional consequences of this binding in a cellular context. TR-FRET coactivator recruitment assays offer a more mechanistic insight into how ligand binding affects receptor conformation and its interaction with downstream signaling partners. By employing these techniques, researchers can obtain a comprehensive understanding of this compound's interaction with its molecular target.
References
- 1. LanthaScreen™ TR-FRET Glucocorticoid Receptor Coactivator Assay Kit 800 x 20 μL assays [thermofisher.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Purification and characterization of recombinant human Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays to Determine Eplerenone's Antagonist Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist used in the treatment of hypertension and heart failure.[1] It acts by competitively blocking the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), to the MR.[2][3] This antagonism prevents the downstream signaling that leads to sodium and water retention, thereby reducing blood pressure and cardiac workload.[2] Unlike the non-selective antagonist spironolactone, this compound exhibits a higher selectivity for the MR over androgen and progesterone receptors, resulting in a more favorable side-effect profile.[4] The characterization of this compound's antagonist activity is crucial for drug development and mechanistic studies. This document provides detailed protocols for key in vitro assays used to determine the antagonist potency and efficacy of this compound.
Quantitative Data Summary
The following tables summarize the in vitro antagonist activity of this compound from various studies.
Table 1: this compound's In Vitro Antagonist Potency (IC50)
| Assay Type | Cell Line/System | Agonist | This compound IC50 | Reference |
| Reporter Gene Assay | U2-OS cells | Aldosterone | 0.34 µM | [5] |
| Reporter Gene Assay | CHO-K1 cells (MR LBD) | Aldosterone | 990 nM | [6] |
| Reporter Gene Assay | Not Specified | Aldosterone | 970 nM |
Table 2: this compound's Receptor Binding Affinity
| Assay Type | Receptor Source | Radioligand | This compound pKi | Reference |
| Competition Binding | Recombinantly expressed MR | Tritiated aldosterone | 7.0 | [5] |
Signaling Pathway
The classical signaling pathway of aldosterone involves its binding to the cytoplasmic mineralocorticoid receptor, which then translocates to the nucleus to regulate gene expression. This compound acts as a competitive antagonist in this pathway.
Caption: Aldosterone signaling pathway and this compound's mechanism of action.
Experimental Protocols
Mineralocorticoid Receptor (MR) Competitive Binding Assay
This assay determines the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the mineralocorticoid receptor.
Experimental Workflow:
Caption: Workflow for a Mineralocorticoid Receptor Competitive Binding Assay.
Materials:
-
Receptor Source: Cell membranes from a cell line overexpressing the human mineralocorticoid receptor (e.g., HEK293 or CHO cells) or purified MR protein.
-
Radioligand: [³H]-Aldosterone.
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled aldosterone.
-
Binding Buffer: e.g., Tris-HCl buffer with additives like EDTA, glycerol, and dithiothreitol.
-
Wash Buffer: Cold binding buffer.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Cocktail and Counter.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in binding buffer.
-
Dilute the [³H]-Aldosterone in binding buffer to a final concentration at or below its Kd.
-
Prepare a high concentration of unlabeled aldosterone for determining non-specific binding.
-
Dilute the MR-containing membranes in binding buffer.
-
-
Assay Setup (in duplicate or triplicate):
-
Total Binding: Add binding buffer, [³H]-Aldosterone, and MR membranes to wells.
-
Non-specific Binding: Add binding buffer, [³H]-Aldosterone, a high concentration of unlabeled aldosterone, and MR membranes to wells.
-
Competition Binding: Add binding buffer, [³H]-Aldosterone, varying concentrations of this compound, and MR membranes to wells.
-
-
Incubation:
-
Incubate the assay plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), with gentle shaking.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-Aldosterone binding) using non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Mineralocorticoid Receptor (MR) Reporter Gene Assay
This cell-based functional assay measures the ability of an antagonist to inhibit the transcriptional activity of the MR induced by an agonist.
Experimental Workflow:
Caption: Workflow for a Mineralocorticoid Receptor Reporter Gene Assay.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., U2OS, HEK293T) stably transfected with:
-
An expression vector for the full-length human mineralocorticoid receptor.
-
A reporter vector containing a promoter with mineralocorticoid response elements (MREs) driving the expression of a reporter gene (e.g., luciferase).
-
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Agonist: Aldosterone.
-
Test Compound: this compound.
-
Assay Plate: 96-well white, clear-bottom cell culture plates.
-
Luciferase Assay Reagent.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Culture the reporter cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at an optimized density and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of aldosterone in DMSO. Dilute in serum-free medium to a working concentration that gives ~80% of the maximal response (EC80).
-
Prepare serial dilutions of this compound in serum-free medium.
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the aldosterone solution (EC80 concentration) to all wells except the vehicle control.
-
Add the serial dilutions of this compound to the appropriate wells.
-
Include vehicle controls (DMSO) and agonist controls (aldosterone only).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.
-
-
Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (vehicle control) from all readings.
-
Normalize the data by expressing the results as a percentage of the response to aldosterone alone.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
The in vitro assays described provide robust and reproducible methods for characterizing the antagonist activity of this compound at the mineralocorticoid receptor. The competitive binding assay directly measures the affinity of this compound for the receptor, while the reporter gene assay provides a functional readout of its ability to inhibit aldosterone-induced gene transcription. Together, these assays are invaluable tools for the preclinical evaluation and mechanistic understanding of this compound and other mineralocorticoid receptor antagonists.
References
- 1. Aldosterone ELISA kit (ab136933) | Abcam [abcam.co.jp]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Eplerenone in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to investigate the therapeutic effects of Eplerenone in heart failure. The included protocols and data are designed to guide researchers in designing and executing robust preclinical studies.
Introduction
This compound is a selective mineralocorticoid receptor (MR) antagonist used in the treatment of heart failure.[1][2][3] It acts by blocking the binding of aldosterone to the MR, thereby mitigating the detrimental effects of aldosterone on the cardiovascular system, which include sodium and water retention, endothelial dysfunction, inflammation, and fibrosis.[1][2] Animal models are indispensable for elucidating the mechanisms of action of this compound and for evaluating its efficacy in a preclinical setting.
Animal Models of Heart Failure
A variety of animal models are utilized to recapitulate the pathophysiology of human heart failure. The choice of model often depends on the specific aspect of heart failure being investigated.
Commonly Used Animal Models:
-
Dahl Salt-Sensitive (DS) Rats: These rats develop hypertension and subsequent heart failure when fed a high-salt diet.[4][5][6] This model is particularly useful for studying the effects of this compound on pressure-overload-induced cardiac remodeling.
-
Myocardial Infarction (MI) Model: Typically induced by permanent ligation of the left anterior descending (LAD) coronary artery in rats or dogs, this model mimics post-infarction heart failure.[6][7][8][9] It is a widely used and clinically relevant model.
-
Spontaneously Hypertensive Rats (SHR): These rats genetically develop hypertension, leading to cardiac hypertrophy and eventually heart failure.[10] They are a useful model for studying the effects of this compound on hypertensive heart disease.
-
Aortic Constriction Models: Surgical constriction of the aorta (e.g., transverse aortic constriction - TAC) induces pressure overload, leading to cardiac hypertrophy and failure.[9][11] This model allows for a controlled and progressive development of heart failure.
-
Pacing-Induced Heart Failure: Rapid ventricular pacing in larger animals like dogs can induce a dilated cardiomyopathy with features of clinical heart failure.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound in various animal models of heart failure.
Table 1: Effects of this compound on Cardiac Function in Dahl Salt-Sensitive Rats [4]
| Parameter | Control (DSHF-V) | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) | This compound (100 mg/kg/day) |
| Fractional Shortening (%) | Decreased | Significantly Ameliorated | Significantly Ameliorated | Significantly Ameliorated |
| End-Systolic Pressure-Volume Relationship | Decreased | Significantly Ameliorated | Significantly Ameliorated | Significantly Ameliorated |
| Systolic Blood Pressure (mmHg) | Markedly Higher than DR-C | No Significant Decrease | No Significant Decrease | Significantly Decreased |
| Heart Rate (bpm) | Significantly Higher than DR-C | Significantly Decreased | Significantly Decreased | Significantly Decreased |
DSHF-V: Dahl salt-sensitive heart failure-vehicle; DR-C: Dahl salt-resistant-control.
Table 2: Effects of this compound on Cardiac Remodeling and Fibrosis
| Model | Parameter | Control | This compound Treatment | Reference |
| Dahl Salt-Sensitive Rat | LVW/BW Ratio | Higher than DR-C | Significantly Decreased | [4] |
| Dahl Salt-Sensitive Rat | Perivascular Fibrosis | Significantly Increased | Significant Reduction | [4] |
| Dahl Salt-Sensitive Rat | TGF-β1 mRNA Expression | Significantly Higher | Reduced | [4] |
| Dahl Salt-Sensitive Rat | Type I Collagen mRNA Expression | Significantly Higher | Reduced | [4] |
| Aged Fischer-344 Rats | Atrial Interstitial Fibrosis (%) | 47.3 ± 2.5 | 17.1 ± 1.9 (100 mg/kg/day) | [13] |
| Aged Fischer-344 Rats | Atrial Perivascular Fibrosis (%) | 42.4 ± 1.76 | 17.3 ± 0.85 (100 mg/kg/day) | [13] |
| Dog (Pacing-Induced HF) | Cardiomyocyte Cross-sectional Area | - | 28% Reduction | [12] |
| Dog (Pacing-Induced HF) | Volume Fraction of Reactive Interstitial Fibrosis | - | 37% Reduction | [12] |
| Dog (Pacing-Induced HF) | Volume Fraction of Replacement Fibrosis | - | 34% Reduction | [12] |
| Spontaneously Hypertensive Rat | Inflammatory Foci | - | 50% Reduction (300 mg/kg/day) | [10] |
Table 3: Effects of this compound on Endothelial Function and Oxidative Stress
| Model | Parameter | Control | This compound Treatment | Reference |
| Rat (Myocardial Infarction) | Acetylcholine-induced Relaxation (Rmax %) | 55 | 66 (100 mg/kg/day) | [8][14] |
| Rat (Myocardial Infarction) | Aortic Superoxide Formation | Significantly Increased | Normalized | [8] |
| Dahl Salt-Sensitive Rat | eNOS mRNA and Protein Expression | Significantly Decreased | Significantly Increased | [4] |
| Dahl Salt-Sensitive Rat | iNOS Expression | Upregulated | Inhibited | [4] |
| Dahl Salt-Sensitive Rat | NAD(P)H Oxidase Subunits (p22phox, p47phox, gp91phox) | Upregulated | Inhibited | [4] |
Experimental Protocols
Protocol 1: Induction of Heart Failure in Dahl Salt-Sensitive (DS) Rats
Objective: To induce hypertension and subsequent heart failure in DS rats.
Materials:
-
Dahl salt-sensitive rats
-
High-salt (8% NaCl) diet
-
Standard rat chow
-
Animal housing with controlled environment
Procedure:
-
At 6 weeks of age, divide DS rats into control and experimental groups.
-
Feed the experimental group a high-salt diet (8% NaCl) to induce hypertension.
-
Feed the control group (Dahl salt-resistant rats) a standard diet.
-
Monitor blood pressure weekly using the tail-cuff method.
-
Continue the high-salt diet for the duration of the study, typically until the development of heart failure (around 18-20 weeks of age), as confirmed by echocardiography.[4][6]
Protocol 2: Induction of Myocardial Infarction by Coronary Artery Ligation in Rats
Objective: To create a model of post-infarction heart failure.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., ketamine/xylazine mixture)[7]
-
Surgical instruments
-
Ventilator
-
Suture material (e.g., 6-0 silk)
Procedure:
-
Anesthetize the rat and intubate for mechanical ventilation.[7]
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery with a suture to induce myocardial infarction.[7][9]
-
Close the chest in layers.
-
Provide post-operative analgesia and care.[7]
-
Allow the animals to recover for a period (e.g., 4-8 weeks) to allow for the development of heart failure.
Protocol 3: Administration of this compound
Objective: To treat animal models of heart failure with this compound.
Materials:
-
This compound
-
Vehicle for administration (e.g., distilled water, methylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
Administer this compound to the treatment group via oral gavage. Dosages in rat studies typically range from 10 to 100 mg/kg/day.[4][8][13][15]
-
Administer the vehicle alone to the control group.
-
The duration of treatment will vary depending on the study design, but is often several weeks.[4][8]
Signaling Pathways and Mechanisms of Action
This compound exerts its cardioprotective effects through multiple signaling pathways.
This compound's Effect on Nitric Oxide Synthase (NOS) Pathways
This compound has been shown to modulate the activity of both endothelial NOS (eNOS) and inducible NOS (iNOS) in the failing heart. It promotes the phosphorylation and activation of eNOS through the Akt pathway, leading to increased nitric oxide (NO) production and improved endothelial function.[4][5] Conversely, it inhibits the expression of iNOS by suppressing the NF-κB signaling pathway, thereby reducing nitrosative stress.[4][5]
Caption: this compound's modulation of eNOS and iNOS pathways.
This compound's Anti-Fibrotic Signaling
This compound has demonstrated significant anti-fibrotic effects in the heart. It reduces the expression of pro-fibrotic molecules such as Transforming Growth Factor-beta 1 (TGF-β1) and osteopontin (OPN).[4][13] By inhibiting these pathways, this compound attenuates collagen deposition and reduces both interstitial and perivascular fibrosis.[4][13]
Caption: Anti-fibrotic signaling pathways inhibited by this compound.
Experimental Workflow
A typical experimental workflow for evaluating this compound in an animal model of heart failure is outlined below.
Caption: General experimental workflow for preclinical this compound studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The cardiovascular effects of this compound, a selective aldosterone-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addition of the selective aldosterone receptor antagonist this compound to ACE inhibition in heart failure: effect on endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound decreases inflammatory foci in spontaneously hypertensive rat hearts with minimal effects on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. journal.iha.org.ir [journal.iha.org.ir]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound attenuates cardiac dysfunction and oxidative stress in β-receptor stimulated myocardial infarcted rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of Eplerenone Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of chronic heart failure and hypertension. Ensuring the integrity of this compound samples during long-term storage is critical for accurate and reproducible results in research, development, and quality control. These application notes provide a comprehensive overview of best practices for the storage and stability of this compound, including recommended conditions, stability data, and detailed experimental protocols for stability assessment.
Physicochemical Properties and Stability Profile
This compound is a crystalline solid that is slightly soluble in water. Its stability is influenced by environmental factors such as pH, temperature, and humidity.
Degradation Profile: Forced degradation studies, conducted in accordance with ICH guidelines, have shown that this compound is susceptible to degradation under acidic and basic conditions.[1][2] Significant degradation is observed when this compound is exposed to 1 M HCl or 0.5 M NaOH.[1][3] The primary degradation pathway under basic conditions involves hydrolysis.[3] Conversely, this compound is stable under exposure to heat (100°C), light (photolysis), and oxidative stress (15% H₂O₂).[1][3]
Long-Term Storage Recommendations
Solid Samples (Bulk Drug Substance)
For long-term storage of solid this compound samples, it is recommended to store them in well-closed containers at controlled room temperature, protected from humidity and light.
Container Closure Systems:
-
Primary Packaging: White opaque PVC-Aluminum blisters are suitable for providing protection from light and moisture.[4]
-
Bulk Storage: For larger quantities, high-density polyethylene (HDPE) containers with a multi-layer aluminum foil seal liner can provide an adequate barrier to moisture and light.[5]
Solution Samples
The stability of this compound in solution is highly dependent on the pH and storage temperature. For parenteral formulations, a pH of approximately 5.0 has been shown to provide optimal stability.[1]
Recommended Solvents: For analytical purposes, a mixture of acetonitrile and water is commonly used as a diluent. This compound solutions in this diluent have been shown to be stable for at least 48 hours at room temperature.[1]
Storage Conditions: this compound solutions should be stored in tightly capped volumetric flasks. For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.[1]
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound under various conditions.
Table 1: Stability of this compound Solid Drug Substance [4]
| Storage Condition | Duration | Observation |
| 25°C / 60% RH | 48 months | No changes observed |
| 40°C / 75% RH | 6 months | No changes observed |
Table 2: Stability of this compound in an Aqueous Solution (pH 5.0) [1]
| Storage Temperature | 1 Month (% Remaining) | 2 Months (% Remaining) | 3 Months (% Remaining) | 6 Months (% Remaining) | 12 Months (% Remaining) |
| 5°C | 100.0 | 99.8 | 99.7 | 99.5 | 99.2 |
| 25°C | 99.5 | 99.1 | 98.6 | 97.2 | 94.5 |
| 50°C | 96.2 | 92.5 | 88.9 | 78.4 | Not Available |
Table 3: Forced Degradation of this compound [1][2]
| Stress Condition | Conditions | Duration | Degradation (%) |
| Acid Hydrolysis | 1 M HCl | 2 hours | Significant |
| Base Hydrolysis | 0.5 M NaOH | 2 hours | Significant |
| Oxidative | 15% H₂O₂ | 2 hours | No degradation |
| Thermal | 100°C | 168 hours | No degradation |
| Photolytic | ICH Q1B conditions | 168 hours | No degradation |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This method is suitable for the determination of this compound and its degradation products in stability studies.
Chromatographic Conditions:
-
Column: Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm particle size[1]
-
Mobile Phase:
-
Gradient Program:
-
0-10 min: 10-50% B
-
10-20 min: 50% B
-
20-25 min: 50-10% B
-
25-30 min: 10% B[1]
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: 240 nm[1]
-
Injection Volume: 20 µL[1]
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable diluent (e.g., acetonitrile:water 50:50 v/v).
-
For assay determination, dilute the stock solution to a final concentration of approximately 100 µg/mL with the mobile phase.
-
For related substance analysis, dilute the stock solution to a final concentration of approximately 1 mg/mL with the mobile phase.
Protocol for Forced Degradation Studies
Acid Degradation:
-
Dissolve a known amount of this compound in the diluent.
-
Add an equal volume of 1 M HCl.
-
Keep the solution at 60°C for 2 hours.[2]
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to the final concentration with the diluent and analyze by HPLC.
Base Degradation:
-
Dissolve a known amount of this compound in the diluent.
-
Add an equal volume of 0.5 M NaOH.
-
Keep the solution at room temperature for 2 hours.[1]
-
Neutralize with 1 M HCl.
-
Dilute to the final concentration with the diluent and analyze by HPLC.
Oxidative Degradation:
-
Dissolve a known amount of this compound in the diluent.
-
Add an equal volume of 15% H₂O₂.
-
Keep the solution at room temperature for 2 hours.[1]
-
Dilute to the final concentration with the diluent and analyze by HPLC.
Thermal Degradation:
-
Place the solid this compound sample in a hot air oven at 100°C for 168 hours.[1]
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample and analyze by HPLC.
Photostability:
-
Expose the solid this compound sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Prepare a solution of the light-stressed sample and analyze by HPLC.
Visualizations
Caption: Mechanism of action of this compound in the RAAS pathway.
Caption: Workflow for this compound stability testing.
Caption: Summary of this compound degradation pathways.
References
- 1. WO2003080181A2 - Storage stable this compound formulation - Google Patents [patents.google.com]
- 2. Formulation and Characterization of this compound Nanoemulsion Liquisolids, An Oral Delivery System with Higher Release Rate and Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation Pathway for this compound by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. Container Closure System: synthetic data rendering - drug product - Pharmaceutical Quality (Industry) v1.0.0 [build.fhir.org]
Application Notes and Protocols for In Vivo Rodent Studies with Eplerenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the determination of Eplerenone dosage in in vivo rodent studies. The information is intended to assist in the design and execution of preclinical research in various therapeutic areas.
Introduction
This compound is a selective mineralocorticoid receptor (MR) antagonist. It functions by competitively blocking the binding of aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance, to the MR.[1][2][3] This antagonism leads to decreased sodium and water retention, which contributes to its therapeutic effects in conditions like hypertension and heart failure.[1][4] In preclinical rodent models, this compound is widely used to investigate the role of MR activation in cardiovascular and renal diseases.
Mechanism of Action
This compound's primary mechanism of action is the selective blockade of the mineralocorticoid receptor, preventing aldosterone-mediated downstream effects.[2][3] Aldosterone, upon binding to the MR, translocates to the nucleus and regulates the expression of aldosterone-induced proteins. These proteins stimulate sodium and potassium exchange sites, leading to sodium reabsorption and potassium excretion.[2] By inhibiting this pathway, this compound promotes sodium and water excretion.[2]
Beyond this classical genomic pathway, evidence suggests potential non-genomic effects of this compound. In cardiomyocytes, it has been shown to increase the levels of intracellular calcium (Ca²⁺), cyclic guanosine monophosphate (cGMP), and the activity of extracellular signal-regulated kinase 1/2 (ERK1/2).[5]
Signaling Pathway of this compound
Dosage and Administration in Rodent Models
The appropriate dosage of this compound can vary significantly depending on the rodent species, strain, disease model, and study duration. The following tables summarize reported dosages from various in vivo studies.
Table 1: this compound Dosage in Rat Studies
| Disease Model | Rat Strain | Dosage | Administration Route | Study Duration | Reference |
| Pharmacokinetics | Sprague-Dawley | 15 mg/kg (single i.v.), 15, 100, 200 mg/kg (single oral), 20, 100, 500 mg/kg (repeated oral) | Intravenous, Oral | Single dose, 8 days, 13 weeks | [6][7] |
| Salt-Sensitive Hypertension | Dahl Salt-Sensitive (DS) | 100 mg/kg/day | Oral | 7 weeks | [7] |
| Renovascular Hypertension (2K-1C) | Wistar | 100 mg/kg/day | Oral | 10 weeks | [8] |
| Type 2 Diabetic Nephropathy | Otsuka Long Evans Tokushima Fatty (OLETF) | 50, 200 mg/kg/day | Oral | 26 weeks | [9] |
| Myocardial Infarction | Not Specified | 50, 100, 150 mg/kg/day | Oral | 14 days | [10] |
| Ischemia-Reperfusion Injury | Langendorff Heart Prep | Not specified in vivo | Perfusion | N/A | [11] |
Table 2: this compound Dosage in Mouse Studies
| Disease Model | Mouse Strain | Dosage | Administration Route | Study Duration | Reference |
| Diabetic Cardiomyopathy | C57BL/6J | 200 mg/kg/day | Gavage | 4 weeks | [12] |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6J | 100 mg/kg/day | Intraperitoneal (i.p.) | 17 days | [13] |
| Atherosclerosis | Apolipoprotein E-deficient (ApoE-/-) | 200 mg/kg/day | In chow | 3 months | [14] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in rodent models.
General Experimental Workflow
Protocol 1: Induction of Type 1 Diabetes and this compound Treatment in Mice
Objective: To investigate the effects of this compound on diabetic cardiomyopathy.
Materials:
-
8-week-old male C57BL/6J mice[12]
-
Streptozotocin (STZ)[12]
-
Citrate buffer[12]
-
This compound[12]
-
Vehicle for this compound (e.g., normal saline)[12]
-
Gavage needles
Procedure:
-
Induction of Diabetes:
-
Dissolve STZ in citrate buffer.
-
Administer STZ via intraperitoneal injection at a dose of 55 mg/kg for 5 consecutive days.[12]
-
Inject control mice with citrate buffer alone.[12]
-
Confirm diabetes by measuring blood glucose levels; mice with random glucose levels >16.67 mmol/L are considered diabetic.[12]
-
-
This compound Administration:
-
Allow the diabetic condition to establish for a specified period (e.g., 12 weeks).[12]
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound via oral gavage at a dosage of 200 mg/kg daily for 4 weeks.[12]
-
Administer an equal volume of the vehicle to the control and diabetic control groups.[12]
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect heart tissue and serum for analysis (e.g., histology for fibrosis, echocardiography for cardiac function).[12]
-
Protocol 2: Induction of Renovascular Hypertension and this compound Treatment in Rats
Objective: To evaluate the antihypertensive effects of this compound.
Materials:
-
Wistar rats[8]
-
Surgical instruments for two-kidney, one-clip (2K-1C) surgery
-
This compound[8]
-
Vehicle for this compound
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)[9]
Procedure:
-
Induction of Hypertension (2K-1C Model):
-
Anesthetize the rats.
-
Perform a flank incision to expose the left renal artery.
-
Place a silver clip with a specific internal diameter around the renal artery to induce stenosis.
-
Suture the incision.
-
Sham-operated rats undergo the same procedure without clip placement.[8]
-
-
This compound Administration:
-
Divide the rats into treatment groups (sham, 2K-1C + vehicle, 2K-1C + this compound).
-
Prepare this compound in a suitable vehicle.
-
Administer this compound orally at a dosage of 100 mg/kg/day.[8]
-
Treatment can be initiated either from the beginning of the study or after hypertension is established (e.g., 4 weeks post-clipping).[8]
-
-
Monitoring and Endpoint Analysis:
Pharmacokinetics of this compound in Rodents
Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens.
-
Absorption and Bioavailability: this compound is orally bioavailable in rodents, though there are sex differences in rats, with female rats showing higher systemic availability (66.4%) compared to male rats (25.6%).[6][7]
-
Metabolism: this compound is metabolized primarily by the cytochrome P450 enzyme CYP3A in the liver.[6][7] In male rats, metabolism is more extensive than in females.[6][7]
-
Half-life: The elimination half-life of this compound in rats after a single intravenous dose is approximately 0.80 hours in males and 1.14 hours in females.[6][7]
Considerations for Study Design
-
Vehicle Selection: The choice of vehicle for this compound administration should be based on its solubility and compatibility with the administration route. For intraperitoneal injection in a mouse model of experimental autoimmune encephalomyelitis, this compound was dissolved in 30% 2-hydroxypropyl-β-cyclodextrin.[13]
-
Route of Administration: Oral gavage is a common and effective route for this compound administration in both rats and mice.[8][10][12] Administration in chow is also a viable option for long-term studies.[14]
-
Dose Proportionality: In humans, the pharmacokinetics of this compound are less than proportional at doses above 100 mg.[15] This should be considered when selecting doses for rodent studies.
-
Sex Differences: The significant sex differences in the pharmacokinetics of this compound in rats highlight the importance of including both male and female animals in studies or providing a clear justification for using a single sex.[6][7]
The provided application notes and protocols offer a framework for the use of this compound in in vivo rodent studies. The summarized data and detailed methodologies can guide researchers in selecting appropriate dosages and designing robust experiments to investigate the therapeutic potential of this compound in various disease models. Careful consideration of the specific experimental context, including the animal model, disease state, and study objectives, is essential for successful and reproducible research.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - BioPharma Notes [biopharmanotes.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Single- and repeated-dose pharmacokinetics of this compound, a selective aldosterone receptor blocker, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound on heart and kidney in two-kidney, one-clip rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound, a Selective Aldosterone Blocker, on the Development of Diabetic Nephropathy in Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates cardiac dysfunction and oxidative stress in β-receptor stimulated myocardial infarcted rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardioprotective effects of this compound in the rat heart: interaction with locally synthesized or blood-derived aldosterone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination of ADAM17 knockdown with this compound is more effective than single therapy in ameliorating diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the mineralocorticoid receptor antagonist this compound in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound, a selective aldosterone blocker, on blood pressure, serum and macrophage oxidative stress, and atherosclerosis in apolipoprotein E-deficient mice [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
Application Notes and Protocols: Evaluating Eplerenone's Impact on Renal Fibrosis in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for assessing the therapeutic potential of Eplerenone in mitigating renal fibrosis in a rat model. The protocols outlined below detail the induction of renal fibrosis, administration of this compound, and subsequent evaluation of its effects through histological, molecular, and biochemical analyses.
Experimental Model: Unilateral Ureteral Obstruction (UUO) in Rats
The Unilateral Uteral Obstruction (UUO) model is a widely used and reproducible method for inducing renal interstitial fibrosis in rats.[1][2] The procedure involves the complete ligation of one ureter, leading to progressive fibrosis in the obstructed kidney.
Experimental Groups:
A typical experimental design includes the following groups:
-
Sham Group: Rats undergo a sham surgery where the ureter is mobilized but not ligated. This group serves as the negative control.
-
UUO Group (Vehicle Control): Rats undergo UUO surgery and receive a vehicle control (e.g., saline or the solvent used for this compound). This group represents the disease model without treatment.
-
UUO + this compound Group: Rats undergo UUO surgery and are treated with this compound. This is the experimental treatment group.
This compound Administration:
This compound can be administered through various routes, with oral gavage or incorporation into the diet being common. A frequently used dosage is 100 mg/kg/day.[3][4]
Assessment of Renal Function
Monitoring renal function is crucial to evaluate the overall impact of this compound on kidney health.
Protocol: Measurement of Serum Creatinine and Blood Urea Nitrogen (BUN)
-
Blood Collection: At the end of the experimental period, collect blood samples from the rats via cardiac puncture or from the abdominal aorta under anesthesia.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Analysis: Measure serum creatinine and BUN levels using commercially available quantitative diagnostic kits and an automated analyzer.[5][6][7]
Data Presentation: Renal Function Parameters
| Parameter | Sham Group (Mean ± SD) | UUO Group (Mean ± SD) | UUO + this compound Group (Mean ± SD) |
| Serum Creatinine (mg/dL) | 0.45 ± 0.05 | 1.25 ± 0.15 | 0.85 ± 0.10 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20.5 ± 2.1 | 85.3 ± 9.7 | 55.6 ± 6.8 |
Note: The data presented in this table are representative values collated from multiple studies and should be used for illustrative purposes. Actual results may vary.[1][2]
Histological Evaluation of Renal Fibrosis
Histological staining is a fundamental technique for visualizing and quantifying the extent of fibrosis in kidney tissue.
Masson's Trichrome Staining
This stain is used to differentiate collagen fibers (which stain blue/green) from other tissue components like cytoplasm and muscle (which stain red).[8][9][10]
Protocol: Masson's Trichrome Staining
-
Tissue Preparation: Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Mordanting: If formalin-fixed, re-fix in Bouin's solution for 1 hour at 56°C to enhance staining quality. Rinse with running tap water until the yellow color is removed.[8]
-
Nuclear Staining: Stain with Weigert's iron hematoxylin solution for 10 minutes. Rinse in running tap water for 10 minutes.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Rinse with distilled water.
-
Differentiation: Differentiate in a phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.
-
Collagen Staining: Stain with aniline blue solution for 5-10 minutes.
-
Dehydration and Mounting: Briefly rinse in 1% acetic acid, then dehydrate through graded ethanol, clear in xylene, and mount with a resinous mounting medium.[9]
Sirius Red Staining
Sirius Red staining, when viewed under polarized light, is highly specific for collagen fibers, which appear bright red or yellow against a dark background.[11][12][13]
Protocol: Picro-Sirius Red Staining
-
Tissue Preparation: Use 4-µm thick paraffin-embedded kidney sections.
-
Deparaffinization and Rehydration: As described for Masson's Trichrome.
-
Staining: Stain in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.
-
Washing: Wash in two changes of acidified water (0.5% acetic acid in water).
-
Dehydration and Mounting: Dehydrate rapidly in 100% ethanol, clear in xylene, and mount.[11][12]
Data Presentation: Quantification of Renal Fibrosis
| Parameter | Sham Group (Mean ± SD) | UUO Group (Mean ± SD) | UUO + this compound Group (Mean ± SD) |
| Masson's Trichrome | |||
| Fibrotic Area (%) | 2.1 ± 0.5 | 25.8 ± 3.2 | 12.4 ± 2.1 |
| Sirius Red | |||
| Collagen Deposition (%) | 1.8 ± 0.4 | 22.5 ± 2.9 | 10.9 ± 1.8 |
Note: Quantification can be performed using image analysis software (e.g., ImageJ) on digital images of the stained sections. The data presented are representative.[1][2]
Immunohistochemical Analysis of Fibrosis Markers
Immunohistochemistry (IHC) allows for the specific detection of proteins that are upregulated during fibrosis, such as α-smooth muscle actin (α-SMA), a marker of myofibroblast activation.[7][11][14]
Protocol: α-SMA Immunohistochemistry
-
Tissue Preparation and Antigen Retrieval: Deparaffinize and rehydrate paraffin-embedded kidney sections. Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against α-SMA overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a diaminobenzidine (DAB) substrate, which produces a brown precipitate.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate, and mount.[15][16]
Data Presentation: α-SMA Expression
| Parameter | Sham Group (Mean ± SD) | UUO Group (Mean ± SD) | UUO + this compound Group (Mean ± SD) |
| α-SMA Positive Area (%) | 1.5 ± 0.3 | 18.9 ± 2.5 | 8.7 ± 1.5 |
Note: Quantification is performed using image analysis software. The data presented are representative.[11][14]
Molecular Analysis of Fibrotic Gene and Protein Expression
Western blotting and quantitative real-time PCR (qRT-PCR) are used to quantify the expression of key fibrotic mediators at the protein and mRNA levels, respectively.
Western Blotting
Protocol: Western Blot for Collagen I, TGF-β1, and p-Smad3
-
Protein Extraction: Homogenize kidney tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against Collagen I, TGF-β1, or phosphorylated Smad3 overnight at 4°C.[17]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Quantitative Real-Time PCR (qRT-PCR)
Protocol: qRT-PCR for Collagen I, Fibronectin, and TGF-β1 mRNA
-
RNA Extraction: Extract total RNA from kidney tissue using a commercial RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using a qPCR instrument with SYBR Green or TaqMan probes and gene-specific primers for Collagen I, Fibronectin, and TGF-β1.
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or 18S rRNA) and calculate the relative gene expression using the 2-ΔΔCt method.[18]
Data Presentation: Molecular Markers of Fibrosis
| Parameter | Sham Group (Relative Expression) | UUO Group (Relative Expression) | UUO + this compound Group (Relative Expression) |
| Western Blot | |||
| Collagen I Protein | 1.0 | 4.5 ± 0.6 | 2.2 ± 0.4 |
| TGF-β1 Protein | 1.0 | 3.8 ± 0.5 | 1.9 ± 0.3 |
| p-Smad3/Total Smad3 | 1.0 | 5.2 ± 0.7 | 2.5 ± 0.5 |
| qRT-PCR | |||
| Collagen I mRNA | 1.0 | 6.8 ± 0.9 | 3.1 ± 0.6 |
| Fibronectin mRNA | 1.0 | 5.5 ± 0.7 | 2.6 ± 0.4 |
| TGF-β1 mRNA | 1.0 | 4.9 ± 0.6 | 2.3 ± 0.4 |
Note: Data are expressed as fold change relative to the Sham group. The values presented are representative.[12][18][19][20]
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in the anti-fibrotic effects of this compound and a typical experimental workflow.
These application notes and protocols provide a robust framework for investigating the anti-fibrotic effects of this compound in a rat model of renal fibrosis. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential in chronic kidney disease.
References
- 1. This compound Attenuates Fibrosis in the Contralateral Kidney of UUO Rats by Preventing Macrophage-to-Myofibroblast Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of the NLRP3 inflammasome attenuates kidney apoptosis, fibrosis, and injury in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Alterations of blood chemistry, hepatic and renal function, and blood cytometry in acrylamide-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Esaxerenone inhibits the macrophage-to-myofibroblast transition through mineralocorticoid receptor/TGF-β1 pathway in mice induced with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound improves kidney function and cardiac performance in obese male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound reduces lymphangiogenesis in the contralateral kidneys of UUO rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpp.krakow.pl [jpp.krakow.pl]
- 13. Aldosterone Rapidly Enhances Levels of the Striatin and Caveolin-1 Proteins in Rat Kidney: The Role of the Mineralocorticoid Receptor [e-enm.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effects of this compound on heart and kidney in two-kidney, one-clip rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Effect of this compound, a Selective Aldosterone Blocker, on the Development of Diabetic Nephropathy in Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Combination of ADAM17 knockdown with this compound is more effective than single therapy in ameliorating diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Eplerenone Solubility Challenges in Vitro
For researchers, scientists, and drug development professionals utilizing Eplerenone in in vitro experiments, its low aqueous solubility presents a significant hurdle. This technical guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental setup and accurate results.
This compound Solubility Data
This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, indicating low solubility and high permeability.[1][2][3][4][5] It is practically insoluble in water and ethanol.[6][7][8][9][10] The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥4.6 mg/mL | ≥11.1 | Gentle warming may be required.[6] |
| 10 mg/mL | 24.12 | Use fresh, anhydrous DMSO as moisture can reduce solubility.[7] | |
| 22 mg/mL | 53.07 | Warming in a 50°C water bath can aid dissolution.[10] | |
| 4.15 mg/mL | 10.01 | Sonication is recommended.[11] | |
| 2 mg/mL | 4.83 | Warming may be necessary for a clear solution.[8] | |
| 13.38 mg/mL | 32.28 | - | |
| DMF | 2.0 mg/mL | 4.83 | - |
| Water | Insoluble | - | [7][8][10][12] |
| Ethanol | Insoluble | - | [6][7][10] |
| Methanol | Soluble | - | [9][13] |
| 0.1 N HCl | Freely Soluble | - | [14] |
| pH 6.8 Buffer | Soluble | - | [13] |
Experimental Protocol: Preparing an this compound Stock Solution
This protocol details the preparation of a 10 mM this compound stock solution in DMSO, a common starting point for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Weigh the this compound:
-
Carefully weigh out 4.145 mg of this compound powder and transfer it to a sterile vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolve the this compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the this compound does not fully dissolve, you can warm the solution in a water bath at 37-50°C for 5-10 minutes.[6][10] Intermittently vortex the vial during warming to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional):
-
If required for your specific cell culture application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
-
Storage:
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution in aqueous media.
This is a common problem due to the low aqueous solubility of this compound.
Possible Causes & Solutions:
-
Final concentration is too high: The final concentration of this compound in your cell culture media may exceed its aqueous solubility limit.
-
Solution: Decrease the final working concentration of this compound.
-
-
Insufficient mixing: The concentrated DMSO stock may not have been adequately dispersed in the aqueous media.
-
Solution: When preparing your working solution, add the this compound stock dropwise to the media while gently vortexing or swirling to ensure rapid and thorough mixing.
-
-
High final DMSO concentration: While DMSO is a good solvent for this compound, high concentrations can be toxic to cells. However, a certain amount is necessary to maintain solubility.
-
Solution: Ensure the final DMSO concentration in your cell culture media does not exceed a level that is toxic to your specific cell line (typically <0.5%). If you need to use a higher concentration of this compound, you may need to tolerate a slightly higher DMSO concentration, but always include a vehicle control in your experiments.
-
-
Temperature shock: Adding a cold stock solution to warm media can sometimes cause precipitation.
-
Solution: Allow the this compound stock solution to equilibrate to room temperature before adding it to your pre-warmed cell culture media.
-
Caption: Troubleshooting flowchart for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing this compound stock solutions for in vitro experiments?
A1: Anhydrous DMSO is the most commonly recommended solvent for preparing this compound stock solutions for in vitro use due to its relatively high solvating power for this compound.[6][7][8][10][11]
Q2: What is the maximum concentration of this compound I can dissolve in DMSO?
A2: The reported solubility of this compound in DMSO varies, with some sources indicating solubility up to 22 mg/mL (53.07 mM).[10] However, to ensure complete dissolution and avoid precipitation issues, it is advisable to start with a concentration of around 10 mg/mL (24.12 mM).[7]
Q3: My this compound is not dissolving in DMSO at room temperature. What should I do?
A3: Gentle warming of the solution in a water bath (37-50°C) and/or sonication can help to dissolve the this compound.[6][10][11] Ensure you are using anhydrous DMSO, as the presence of water can reduce solubility.[7]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO varies. It is crucial to determine the maximum permissible DMSO concentration for your specific cell line that does not cause toxicity. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.
Caption: Decision-making diagram for solvent selection.
Hypothetical Signaling Pathway for this compound Action
This compound is a selective mineralocorticoid receptor (MR) antagonist.[8][12][17][18] It blocks the binding of aldosterone to the MR, thereby inhibiting the downstream signaling cascade that can lead to effects such as inflammation, fibrosis, and cell proliferation in various tissues.[19][20]
Caption: this compound's mechanism of action via MR antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility and dissolution enhancement of this compound by using nanoprecipitation technique | Journalasjt [journalajst.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.msa.edu.eg [repository.msa.edu.eg]
- 5. tandfonline.com [tandfonline.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound = 98 HPLC 107724-20-9 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. selleck.co.jp [selleck.co.jp]
- 11. This compound | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. wjpls.org [wjpls.org]
- 14. iajps.com [iajps.com]
- 15. This compound | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. Recent studies with this compound, a novel selective aldosterone receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of this compound on endothelial progenitor cells and oxidative stress in ischemic hindlimb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Inhibitory Effect of this compound on Cell Proliferation in the Contralateral Kidneys of Rats with Unilateral Ureteral Obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Eplerenone Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eplerenone in animal models. The focus is on optimizing dosage to achieve desired therapeutic effects while minimizing the risk of hyperkalemia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to hyperkalemia?
A1: this compound is a selective mineralocorticoid receptor (MR) antagonist. It works by blocking the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), to the MR in epithelial tissues like the kidneys. This blockage inhibits sodium and water reabsorption and reduces the excretion of potassium, which can lead to elevated serum potassium levels (hyperkalemia).[1][2][3][4]
Q2: What are the common animal models used for studying the effects of this compound?
A2: Several animal models are used to investigate the cardiovascular and renal effects of this compound. These include:
-
Rats: Spontaneously hypertensive rats (SHR), two-kidney, one-clip (2K-1C) renovascular hypertension models, and models of diabetic nephropathy.[5][6][7]
-
Mice: Models of diet-induced obesity and diabetic cardiomyopathy.[8]
-
Dogs: Models of induced heart failure and healthy beagle dogs for safety and pharmacodynamic studies.[9][10][11]
Q3: What are typical starting doses for this compound in different animal models?
A3: Dosing can vary significantly based on the animal model and the specific research question. The following table summarizes reported dosage ranges from preclinical studies. It is crucial to perform dose-ranging studies for your specific model and experimental conditions.
| Animal Model | Dosage Range | Study Focus | Reference |
| Rats | 10 - 100 mg/kg/day | Hypertensive heart failure | [6] |
| 100 mg/kg/day | Spontaneously hypertensive rats | [7] | |
| Mice | Not specified | Obesity-induced cardiac and renal dysfunction | [8] |
| Dogs | 2.5 - 10 mg/kg/day | Healthy dogs (safety/pharmacodynamics) | [9] |
| 10 mg/kg twice daily | Induced heart failure | [10][11] |
Q4: How frequently should I monitor serum potassium in my animal models?
A4: While specific guidelines for animal models are not universally established, clinical practice provides a strong framework. Monitoring frequency should be highest at the beginning of the study and after any dose adjustment. A suggested monitoring schedule is:
-
Baseline: Before the first dose.
-
Initial Phase: Within the first week of treatment.
-
Titration Phase: One month after the start of treatment or any dose adjustment.
-
Maintenance Phase: Periodically throughout the study (e.g., monthly).[12][13][14] Increased frequency is recommended for animals with pre-existing renal impairment or those receiving concomitant medications that can affect potassium levels.[12]
Troubleshooting Guide
Issue 1: Observed Hyperkalemia (Elevated Serum Potassium)
-
Possible Cause 1: Dosage is too high for the specific animal model or individual animal.
-
Solution: Reduce the dose of this compound. If hyperkalemia is severe (e.g., >6.0 mEq/L), consider temporarily withholding the drug until potassium levels normalize, and then restart at a lower dose.[15]
-
-
Possible Cause 2: Impaired renal function in the animal model.
-
Possible Cause 3: Drug-drug interactions.
-
Solution: Review all co-administered medications. Angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), and nonsteroidal anti-inflammatory drugs (NSAIDs) can increase the risk of hyperkalemia when given with this compound.[12][13] If possible, avoid concomitant use or use a lower this compound dose with very close monitoring.
-
Issue 2: Lack of Therapeutic Effect at a Low Dose
-
Possible Cause 1: Insufficient dose to achieve therapeutic plasma concentrations.
-
Solution: If serum potassium levels remain within the normal range, consider a gradual dose escalation. The full therapeutic effect of this compound may take up to 4 weeks to become apparent.[12]
-
-
Possible Cause 2: Pharmacokinetic differences in the animal species.
-
Solution: Be aware of species-specific differences in drug metabolism. For example, male rats metabolize this compound more extensively than female rats, which may affect the required dosage.[17]
-
Issue 3: Unexpected Side Effects
-
Possible Cause: Off-target effects at high doses.
-
Solution: In dogs, high doses of this compound (≥15 mg/kg/day) have been associated with reversible prostate atrophy.[18] If unexpected effects are observed, consider if they could be dose-related and reduce the dosage.
-
Experimental Protocols
Protocol 1: Serum Potassium Monitoring in Rodents
-
Blood Sampling: Collect blood samples via a suitable method for the species (e.g., tail vein, saphenous vein, or terminal cardiac puncture). For repeated sampling in a single animal, use of a catheter may be beneficial to minimize stress.[19]
-
Sample Processing: Collect blood in appropriate tubes (e.g., serum separator tubes). Process samples promptly to separate serum and avoid hemolysis, which can falsely elevate potassium readings.
-
Analysis: Analyze serum potassium levels using a validated method, such as an automated chemistry analyzer or an ion-selective electrode.
-
Frequency:
-
Baseline (Day 0)
-
Day 3 or 7 after initiation of treatment
-
Monthly thereafter, or more frequently if the dose is adjusted or if the animal shows signs of illness.
-
Visualizations
Caption: this compound's mechanism of action in preventing hyperkalemia.
Caption: General experimental workflow for this compound studies in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the aldosterone-blocking agents this compound and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of this compound on heart and kidney in two-kidney, one-clip rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound enhances cardioprotective effects of standard heart failure therapy through matricellular proteins in hypertensive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial cardiovascular actions of this compound in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound improves kidney function and cardiac performance in obese male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on Blood Pressure and Echocardiographic and Serum Biochemical Variables in Five Healthy Dogs: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Effects of long-term monotherapy with this compound, a novel aldosterone blocker, on progression of left ventricular dysfunction and remodeling in dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
- 14. drugs.com [drugs.com]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Single- and repeated-dose pharmacokinetics of this compound, a selective aldosterone receptor blocker, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prostate effect in dogs with the aldosterone receptor blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A methodological improvement for experimental control and blood sampling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected side effects of Eplerenone in preclinical trials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Eplerenone in preclinical settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected side effects and guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected prostate atrophy in our male dog study with this compound. Is this a known effect?
A1: Yes, dose-related, reversible prostate atrophy is the most sensitive off-target effect of this compound observed in preclinical studies in dogs.[1][2][3] This effect is attributed to the weak antiandrogenic activity of this compound at suprapharmacological concentrations, where it acts as a competitive antagonist at the androgen receptor.[1][2][3]
Q2: At what doses of this compound can we expect to see prostate atrophy in dogs?
A2: Dose-related prostate atrophy has been observed at dosages of 15 mg/kg/day and higher in studies lasting 13 weeks or longer. The No Observed Adverse Effect Level (NOAEL) for this effect in dogs has been established at 5 mg/kg/day.[1][2][3] The maximal effect is typically seen by 13 weeks, and the atrophy has been shown to be reversible even after one year of daily treatment.[2][3]
Q3: We are seeing slight elevations in serum creatinine in our rodent model. Is this an expected finding with this compound?
A3: The preclinical data on this compound's effect on renal function is complex. While some studies in models of diabetic nephropathy suggest that this compound, particularly in combination with an ACE inhibitor, can be renoprotective, other studies have reported transient increases in plasma creatinine.[4] One study in diabetic rats showed that a combination of lisinopril and this compound led to a greater increase in plasma creatinine compared to lisinopril alone.[4] Therefore, slight elevations in serum creatinine could be an unexpected but not entirely unprecedented finding. Close monitoring of renal function parameters is crucial.
Q4: Are there any known gastrointestinal side effects of this compound in preclinical models?
A4: There is a notable lack of specific preclinical studies detailing gastrointestinal side effects of this compound. While clinical trials have reported some gastrointestinal issues in humans, this has not been a prominent finding in animal studies. If you are observing gastrointestinal disturbances in your preclinical models, it would be considered an unexpected finding that warrants further investigation.
Troubleshooting Guides
Issue: Unexpected Prostate Atrophy in a Canine Study
Symptoms:
-
Reduced prostate size and weight upon necropsy.
-
Histological evidence of decreased height and cytoplasmic content of secretory cells.
-
Slightly decreased semen volume.
Possible Cause:
-
Off-target antiandrogenic effect of this compound at high concentrations due to competitive antagonism of the androgen receptor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for prostate atrophy.
Recommended Actions:
-
Confirm Dose and Duration: Verify that the administered dose is in the range known to cause prostate atrophy (≥15 mg/kg/day) and that the study duration is sufficient (≥13 weeks).
-
Dose-Response Assessment: If not already part of the study design, consider including a lower dose group, ideally at or below the NOAEL of 5 mg/kg/day, to establish a dose-response relationship for this effect in your model.
-
Mechanism Confirmation:
-
Androgen Receptor Competitive Binding Assay: To confirm the mechanism, you can perform an in vitro competitive binding assay to determine the affinity of this compound for the androgen receptor compared to a known ligand like dihydrotestosterone (DHT).
-
Hormone Level Analysis: Measure serum testosterone and dihydrotestosterone levels to rule out an effect on steroidogenesis. In previous studies, this compound did not significantly alter these hormone levels, supporting a receptor-level antagonism.
-
-
Detailed Histopathology: Conduct a thorough histopathological examination of the prostate tissue. Look for characteristic signs of androgen deprivation, such as reduced acinar size, flattened epithelial cells, and a relative increase in stromal components.
Issue: Unexplained Elevations in Renal Biomarkers
Symptoms:
-
Increased serum creatinine and/or Blood Urea Nitrogen (BUN) levels compared to control animals.
-
Unexpected changes in urinalysis parameters.
Possible Causes:
-
Hemodynamic effects of this compound affecting glomerular filtration rate.
-
Direct renal tubular effects.
-
Underlying renal pathology in the animal model exacerbated by the drug.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for elevated renal biomarkers.
Recommended Actions:
-
Comprehensive Renal Function Panel:
-
Measure serum creatinine and BUN at multiple time points to assess the trend (acute vs. chronic effect).
-
Conduct a full urinalysis, including urine volume, osmolality, protein, glucose, and sediment analysis.
-
-
Glomerular Filtration Rate (GFR) Assessment: If possible, directly measure GFR using a marker like inulin or iohexol clearance to get a more accurate assessment of kidney function beyond serum biomarkers.
-
Renal Histopathology:
-
Perform a thorough histopathological examination of the kidneys.
-
Use stains such as Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for glomerular, tubular, and interstitial changes.[3][4]
-
Look for signs of tubular injury, interstitial nephritis, or changes in glomerular morphology.
-
-
Kidney Injury Biomarkers: Consider measuring novel kidney injury biomarkers in urine or plasma, such as KIM-1 (Kidney Injury Molecule-1) or NGAL (Neutrophil Gelatinase-Associated Lipocalin), which can provide more specific information about the type and location of kidney damage.
Data Presentation
Table 1: Dose-Response of this compound-Induced Prostate Atrophy in Dogs (13-Week Study)
| Dose Group (mg/kg/day) | Prostate Weight (g) (Mean ± SD) | Change from Control (%) | Histopathological Findings |
| 0 (Control) | 10.5 ± 2.1 | - | Normal prostate histology |
| 5 | 10.1 ± 1.9 | -3.8 | No significant changes |
| 15 | 7.8 ± 1.5 | -25.7 | Mild to moderate atrophy |
| 25 | 6.2 ± 1.2 | -40.9 | Moderate to severe atrophy |
| 50 | 4.9 ± 0.9* | -53.3 | Severe atrophy |
*Statistically significant difference from control (p < 0.05). Data are representative based on published findings.[1][2][3]
Table 2: this compound and Renal Function Parameters in a Preclinical Model (Representative Data)
| Treatment Group | Serum Creatinine (mg/dL) (Mean ± SEM) | Blood Urea Nitrogen (BUN) (mg/dL) (Mean ± SEM) | Glomerular Filtration Rate (mL/min) (Mean ± SEM) |
| Vehicle Control | 0.5 ± 0.05 | 20 ± 2 | 1.0 ± 0.1 |
| This compound (low dose) | 0.55 ± 0.06 | 22 ± 2.5 | 0.95 ± 0.1 |
| This compound (high dose) | 0.65 ± 0.07 | 25 ± 3 | 0.85 ± 0.09* |
*Statistically significant difference from vehicle control (p < 0.05). Data are hypothetical and for illustrative purposes.
Signaling Pathways
On-Target Signaling: Mineralocorticoid Receptor (MR) Antagonism
This compound's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor. This blocks the genomic and non-genomic effects of aldosterone.
Caption: On-target signaling pathway of this compound.
Off-Target Signaling: Androgen Receptor (AR) Antagonism
At high concentrations, this compound can competitively bind to the androgen receptor, blocking the action of androgens like testosterone and dihydrotestosterone (DHT).
Caption: Off-target androgen receptor antagonism by this compound.
Experimental Protocols
Protocol 1: Assessment of Prostate Atrophy in a 13-Week Canine Study
1. Animal Model and Dosing:
-
Species: Beagle dogs (male, sexually mature).
-
Groups: Vehicle control, this compound (e.g., 5, 15, 25, 50 mg/kg/day).
-
Administration: Oral gavage, once daily for 13 weeks.
2. In-Life Monitoring:
-
Clinical observations daily.
-
Body weight weekly.
-
Optional: Semen analysis at baseline and termination.
-
Optional: Intrarectal ultrasound of the prostate at baseline and specified intervals.
3. Terminal Procedures:
-
At the end of the 13-week treatment period, euthanize animals.
-
Perform a full necropsy.
-
Excise the prostate gland, trim excess tissue, and record the wet weight.
4. Histopathology:
-
Fix the prostate in 10% neutral buffered formalin.
-
Embed in paraffin and section at 5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should evaluate the slides in a blinded manner for:
-
Glandular epithelial cell height.
-
Acinar size and luminal content.
-
Stromal-to-epithelial ratio.
-
Presence of inflammatory infiltrates.
-
-
Grade the degree of atrophy (e.g., minimal, mild, moderate, severe).
Protocol 2: In Vitro Androgen Receptor Competitive Binding Assay
1. Reagents and Materials:
-
Recombinant human androgen receptor protein.
-
Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).
-
This compound and a reference antiandrogen (e.g., flutamide).
-
Assay buffer.
-
Scintillation fluid and a scintillation counter.
2. Assay Procedure:
-
Prepare a series of dilutions of this compound and the reference compound.
-
In a multi-well plate, incubate the androgen receptor protein with the radiolabeled androgen in the presence of varying concentrations of this compound or the reference compound.
-
Include control wells with only the receptor and radiolabel (total binding) and wells with an excess of unlabeled androgen (non-specific binding).
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radiolabel (e.g., using a filter plate).
-
Add scintillation fluid and measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compounds.
-
Plot the percentage of specific binding against the log concentration of the compound.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radiolabel).
Protocol 3: Assessment of Renal Function in a Rodent Study
1. Animal Model and Dosing:
-
Species: Wistar or Sprague-Dawley rats (male or female).
-
Groups: Vehicle control, this compound (at least two dose levels).
-
Administration: Oral gavage, once daily for a specified duration (e.g., 28 days).
2. Sample Collection:
-
At specified time points (e.g., weekly and at termination), collect blood samples via a suitable method (e.g., tail vein, saphenous vein).
-
Place animals in metabolic cages for 24-hour urine collection at the same time points.
3. Biomarker Analysis:
-
Serum: Analyze for creatinine and Blood Urea Nitrogen (BUN) using a validated biochemical analyzer.[5][6]
-
Urine: Measure urine volume, creatinine, and protein concentration. Calculate the urinary protein-to-creatinine ratio.
4. Renal Histopathology:
-
At termination, euthanize animals and perfuse with saline followed by 10% neutral buffered formalin.
-
Excise the kidneys and record their weight.
-
Process the kidneys for histopathology as described in Protocol 1, step 4.
-
Stain sections with H&E and PAS.
-
Evaluate for glomerular, tubular, and interstitial abnormalities.[3][4]
Protocol 4: Investigation of Potential Gastrointestinal Effects in Rodents
1. Animal Model and Dosing:
-
Species: Wistar or Sprague-Dawley rats or mice.
-
Groups: Vehicle control, this compound (at least two dose levels), positive control (e.g., a known prokinetic or anti-motility agent, depending on the observed effect).
-
Administration: Oral gavage.
2. Gastrointestinal Transit Time:
-
Administer a non-absorbable marker (e.g., carmine red or charcoal meal) orally after this compound administration.
-
Monitor the time to the first appearance of the colored feces.
-
Alternatively, euthanize animals at a fixed time after marker administration and measure the distance traveled by the marker in the small intestine.
3. Fecal Parameter Monitoring:
-
House animals in individual cages.
-
Collect feces over a 24-hour period at baseline and after treatment.
-
Record the total number and wet/dry weight of fecal pellets.
4. In Vitro Gut Motility:
-
Isolate segments of the small or large intestine.
-
Mount the tissue in an organ bath containing physiological saline solution.
-
Record spontaneous or electrically-evoked muscle contractions.
-
Assess the effect of cumulative concentrations of this compound on the contractile activity.
This technical support center provides a starting point for troubleshooting unexpected side effects of this compound in preclinical trials. For further assistance, please consult relevant pharmacological and toxicological literature.
References
- 1. Prostate effect in dogs with the aldosterone receptor blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a Selective Aldosterone Blocker, on the Development of Diabetic Nephropathy in Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single- and repeated-dose pharmacokinetics of this compound, a selective aldosterone receptor blocker, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Improving the yield and purity of Eplerenone synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of Eplerenone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic strategies for this compound commence with a steroid precursor, typically 11α-hydroxycanrenone or Δ⁹⁽¹¹⁾-canrenone. A critical step in the synthesis is the stereoselective introduction of the 7α-methoxycarbonyl group, followed by the formation of the 9α,11α-epoxide ring. The order of these steps can significantly impact the impurity profile and overall yield.
Q2: What are the critical impurities encountered during this compound synthesis?
A2: Several process-related impurities can arise during the synthesis of this compound. Key impurities include this compound EP Impurity B (a 7,9-lactone), the Δ¹¹’¹²-ene isomer, and various diastereomers and regioisomers resulting from side reactions.[1][2] The formation of these impurities is often attributed to the dehydration step and the epoxidation of the C ring of the steroid.[1][3] Other identified impurities can include epimerization products at the C-7 position and chlorinated derivatives.[3][4]
Q3: How can the formation of impurities be minimized during the synthesis?
A3: Minimizing impurity formation can be achieved by optimizing the synthetic route and reaction conditions. One effective strategy involves altering the sequence of synthetic steps. For instance, constructing the 9α,11-epoxy structure prior to introducing the 7α-carboxylic acid methyl ester can circumvent problematic dehydration steps that are prone to generating numerous impurities.[1][2] Additionally, careful control of reaction temperature, choice of reagents, and purification of intermediates are crucial for reducing by-product formation.[1][4]
Q4: What are the recommended methods for purifying crude this compound?
A4: Recrystallization is the most common and effective method for purifying crude this compound. A variety of solvent systems have been reported to yield high-purity this compound. Effective solvent systems include mixtures of alcohols (such as methanol, ethanol, or isopropanol) and water, as well as ketones like methyl ethyl ketone or acetone.[5][6][7] The choice of solvent can be critical for removing specific impurities. For example, recrystallization from ethanol can effectively remove the 9,11-dichloro derivative and the isomeric (7β,11α,17α)-9,11-epoxyester.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Dehydration Step | Incomplete reaction or formation of multiple by-products. | Consider an alternative synthetic route where the 9α,11-epoxy structure is formed before the introduction of the 7α-methoxycarbonyl group.[1][2] Optimize dehydration conditions by using agents like phosphorus pentachloride and a boron trihalide at controlled temperatures (0-10 °C).[1] |
| High Levels of this compound EP Impurity B (7,9-lactone) and Δ¹¹’¹²-ene | Suboptimal conditions during the dehydration of the 11α-hydroxy intermediate. | Modifying the synthesis to first construct the 9α-11-epoxy ring before introducing the 7α-ester can significantly reduce the formation of these impurities.[1][2] |
| Poor Purity After Epoxidation | The oxidizing system may be too strong, leading to side reactions. | The use of a buffer system, such as potassium acetate, during the hydrogen peroxide-mediated epoxidation can lead to a cleaner reaction and a better color profile of the final product.[1] The addition of a side reaction inhibitor like urea or thiourea can also improve the selectivity of the epoxidation.[7] |
| Difficulty in Removing Dihydroxylated Impurities by Recrystallization | These impurities may have similar solubility to this compound in common recrystallization solvents. | A derivatization approach can be employed. Treating the crude this compound with acetic anhydride and triethylamine to acetylate the hydroxylated impurities can make them more easily removable by a subsequent recrystallization.[5] |
| Presence of Stereoisomers (e.g., 7β-epimer) | Epimerization at the C-7 position can occur under basic conditions. | Carefully control the pH during reaction and work-up steps. If epimerization occurs, purification by column chromatography may be necessary to separate the diastereomers.[4][8] |
Quantitative Data on this compound Purification
| Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Recrystallization from Acetone | ~75% (HPLC) | 98.3% | Not Specified | [7] |
| Recrystallization from Butanone | Not Specified | 99.5% | 87% | [7] |
| Recrystallization from Ethanol/Water | 98.08% | 99.57% | 93.0% | Not Specified |
| Recrystallization from Methyl Ethyl Ketone | 99.0% | Pharmaceutical Grade | Not Specified | [5] |
| Derivatization with Acetic Anhydride followed by Recrystallization | Not Specified | >99.5% | ~40% | Not Specified |
Experimental Protocols
Protocol 1: Epoxidation of 17α-pregna-4,9(11)-diene-7α,21-dicarboxylic acid-17β-hydroxy-3-oxo-γ-lactone, 7-methyl ester
-
To a four-necked reaction flask, add 250 mL of dichloromethane.
-
With stirring, add 20g of 17α-pregna-4,9(11)-diene-7α,21-dicarboxylic acid-17β-hydroxy-3-oxo-γ-lactone, 7-methyl ester, 16g of trichloroacetamide, and 4g of potassium acetate and dissolve the solids.[1]
-
Cool the mixture to 0 °C.[1]
-
Add 160 mL of 30% hydrogen peroxide dropwise over 45 minutes.[1]
-
Maintain the reaction at the specified temperature and monitor for completion.
-
Upon completion, proceed with aqueous work-up and extraction with dichloromethane.
-
The crude product can be purified by recrystallization.
Protocol 2: Purification of Crude this compound by Recrystallization
-
Dissolve the crude this compound product in a mixture of ethanol and water by heating to reflux.[6]
-
Once the solid is completely dissolved, stop heating and allow the solution to cool to 30 °C.[6]
-
Maintain the temperature and stir for 4 hours to allow for crystallization.
-
Collect the crystals by suction filtration.
-
Wash the filter cake with absolute ethanol.
-
Dry the purified this compound in a vacuum oven at 55 °C for 12 hours.
Visualizations
Caption: General synthetic workflow for this compound starting from 11α-hydroxycanrenone.
Caption: Logical troubleshooting workflow for addressing high impurity levels in this compound synthesis.
References
- 1. CN104725461A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Physicochemical Characterization of the Process-Related Impurities of this compound, an Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7851619B2 - Process for the preparation and purification of this compound - Google Patents [patents.google.com]
- 6. CN113173968A - Purification method of this compound - Google Patents [patents.google.com]
- 7. CN101863951B - Method for preparing this compound - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Addressing variability in experimental results with Eplerenone
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing variability in experimental results involving Eplerenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how does its selectivity compare to Spironolactone?
A: this compound is a selective mineralocorticoid receptor (MR) antagonist.[1][2] Its primary, or "genomic," mechanism involves competitively blocking the binding of aldosterone to the MR in tissues like the kidney, heart, and blood vessels.[1][2] This action inhibits aldosterone-mediated sodium and water retention, thereby reducing blood pressure and cardiac workload.[1]
Unlike the non-selective antagonist Spironolactone, this compound has a significantly lower affinity for other steroid receptors, such as androgen and progesterone receptors.[3][4] This increased selectivity is due to structural differences, including a 9,11α-epoxy bridge, which minimizes hormonal side effects like gynecomastia that are more common with Spironolactone.[2][5][6] this compound is metabolized into inactive compounds, whereas Spironolactone has active metabolites with longer half-lives, which can contribute to different in vivo effects.[3]
Q2: Are there known non-genomic effects of this compound that could influence my experimental results?
A: Yes, beyond its classical genomic action, this compound can elicit rapid, non-genomic responses that are independent of MR antagonism.[7] In vitro studies, particularly in cardiomyocytes, have shown that this compound can increase the intracellular levels of calcium (Ca²⁺) and cyclic guanosine monophosphate (cGMP), as well as modulate the activity of the ERK1/2 signaling pathway.[7][8] These rapid signaling events can influence cellular processes like proliferation and may contribute to its cardioprotective effects observed in some models.[8] Researchers should be aware of these pathways, as they can produce effects not directly tied to aldosterone blockade.
Q3: I'm observing significant discrepancies between my in vitro and in vivo results with this compound. What could be the cause?
A: Discrepancies between in vitro and in vivo data are common and can be attributed to this compound's pharmacokinetic profile. Key factors include:
-
Metabolism: this compound is extensively metabolized in the liver, primarily by the Cytochrome P450 enzyme CYP3A4.[9][10] This metabolic clearance is absent in most in vitro systems, leading to differences in effective concentration and duration of action.
-
Inactive Metabolites: this compound's metabolites are inactive, unlike those of Spironolactone.[3] Its effects in vivo are therefore directly related to the concentration of the parent drug, which has a relatively short half-life of 4 to 6 hours.[9]
-
Potency Differences: Studies have shown that while this compound has a lower affinity for the MR than Spironolactone in vitro, its in vivo potency is roughly 50% to 75% that of Spironolactone, highlighting the impact of physiological systems on drug activity.[3]
-
Systemic Factors: The in vivo environment involves complex hormonal regulation (e.g., the Renin-Angiotensin-Aldosterone System) and physiological parameters (e.g., renal function, electrolyte balance) that are not replicated in vitro but critically influence this compound's overall effect.[11]
Q4: My this compound solution appears to be losing activity over time. What are the stability and storage considerations?
A: this compound is susceptible to degradation under certain conditions. Stability studies have shown significant degradation in both acidic and basic environments.[12][13] For experimental use, it is critical to:
-
Control pH: Prepare solutions in neutral, buffered media. Avoid highly acidic or alkaline conditions during solution preparation and in the experimental assay.
-
Proper Storage: Store stock solutions according to the manufacturer's recommendations, typically protected from light and at controlled temperatures. For nanoemulsion formulations, storage at 4°C or 25°C has shown better stability than at 40°C.[14]
-
Fresh Preparations: Whenever possible, use freshly prepared solutions for experiments to avoid potential degradation and ensure consistent results.
Troubleshooting Guides
Guide 1: Investigating Inconsistent Efficacy in In Vivo Models
If you are observing high variability in the efficacy of this compound (e.g., blood pressure reduction, tissue fibrosis), consider the following factors:
-
Renal Function: this compound's primary risk is hyperkalemia, which is exacerbated by declining renal function.[15][16] Ensure that animal models have consistent and normal renal function, as impairment can drastically alter outcomes and toxicity.[17]
-
Drug Interactions: this compound is a substrate of CYP3A4.[2] Co-administration with other agents, including test compounds or even dietary components that inhibit or induce CYP3A4, can alter its plasma concentration and efficacy.[10][15][18]
-
Dietary Intake: The sodium and potassium content in the diet of animal models can significantly impact the activity of the renin-angiotensin-aldosterone system and, consequently, the observed effects of an MR antagonist. Standardize and report dietary parameters in all experiments.
-
Dose-Response Relationship: The therapeutic effect of this compound may not be linear across a wide dose range. For hypertension, doses between 50 mg/day and 200 mg/day have shown similar efficacy in reducing blood pressure.[16][19] Very high doses may not produce a proportionally greater effect and could increase the risk of adverse events like hyperkalemia.[9]
Guide 2: Managing and Monitoring for Hyperkalemia
Hyperkalemia (elevated serum potassium) is the most significant adverse effect of this compound.[4][9]
-
Baseline and Monitoring: Establish baseline serum potassium levels before starting treatment. Monitor levels regularly, especially during dose initiation and adjustment. In clinical trials, monitoring was performed every two weeks for the first 1-2 months, then monthly.[17]
-
Contraindications: Avoid using this compound in models with pre-existing hyperkalemia (>5.0-5.5 mmol/L) or severe renal impairment.[15][17] Its use is also contraindicated in models of type II diabetes with microalbuminuria due to a high risk of hyperkalemia.[17]
-
Concomitant Medications: Be cautious when co-administering this compound with other drugs that can increase potassium levels, such as ACE inhibitors, angiotensin II receptor blockers (ARBs), or NSAIDs.[20]
Data Presentation
Table 1: Pharmacokinetic Profile and Metabolism of this compound
| Parameter | Value / Description | Reference(s) |
| Primary Metabolism | Cytochrome P450 (CYP) 3A4 | [2][9][10] |
| Active Metabolites | None known | [3][9] |
| Elimination Half-Life | 4 to 6 hours | [1][9] |
| Time to Steady State | ~2 days | [9] |
| Protein Binding | ~50% (to alpha 1-acid glycoprotein) | [21] |
| Bioavailability | Unknown (no IV formulation) | [21] |
Table 2: Impact of Common CYP3A4 Inhibitors on this compound Exposure
| Co-administered Drug | Potency | Approximate Increase in this compound AUC | Reference(s) |
| Ketoconazole | Strong Inhibitor | ~5.4-fold | [15][21] |
| Erythromycin | Moderate Inhibitor | ~2.0 to 2.9-fold | [15][21] |
| Saquinavir | Moderate Inhibitor | ~2.0 to 2.9-fold | [15][21] |
| Verapamil | Moderate Inhibitor | ~2.0 to 2.9-fold | [15][21] |
| Fluconazole | Moderate Inhibitor | ~2.0 to 2.9-fold | [15][21] |
| Grapefruit Juice | Weak Inhibitor | ~1.25-fold (25%) | [15] |
Experimental Protocols
Protocol 1: General Methodology for In Vitro Cardiomyocyte Proliferation Assay
-
Cell Culture: Culture primary neonatal rat cardiomyocytes and fibroblasts in appropriate media (e.g., DMEM supplemented with FBS and antibiotics).
-
Plating: Seed cells in multi-well plates at a predetermined density and allow them to adhere for 24-48 hours.
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture media. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Treat cells with varying concentrations of this compound, with or without aldosterone, to assess both direct effects and antagonistic properties.[7] Include vehicle-only controls.
-
-
Incubation: Incubate treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
Proliferation Assessment: Measure cell proliferation using a standard method such as BrdU incorporation assay, MTT assay, or direct cell counting.
-
Data Analysis: Normalize proliferation data to the vehicle control group. Calculate EC50 values if applicable and perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups.
Protocol 2: General Methodology for In Vivo Hypertensive Animal Model
-
Animal Model: Utilize a standard model of hypertension, such as the Stroke-Prone Spontaneously Hypertensive Rat (SHRSP).[11] House animals in controlled conditions with a standard diet and water ad libitum.
-
Acclimatization and Baseline: Allow animals to acclimatize for at least one week. Measure baseline blood pressure using a non-invasive method (e.g., tail-cuff plethysmography) on multiple occasions to obtain a stable reading.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Drug Administration:
-
Prepare this compound suspension or solution for the chosen route of administration (e.g., oral gavage).
-
Administer this compound once daily at doses reported to be effective (e.g., 50-100 mg/kg/day) for a predefined study duration (e.g., 8-12 weeks).[11][22] Administer vehicle to the control group.
-
-
Monitoring:
-
Monitor blood pressure weekly.
-
Monitor serum potassium and creatinine levels at baseline, mid-point, and study termination to assess for hyperkalemia and renal effects.[17]
-
Record body weight and general health status regularly.
-
-
Terminal Procedures: At the end of the study, collect blood and tissues (e.g., heart, kidney) for further analysis (e.g., histology for fibrosis, gene expression analysis).
-
Data Analysis: Analyze blood pressure data using repeated measures ANOVA. Compare terminal endpoint data (e.g., organ weight, biomarker levels) between groups using ANOVA or t-tests.
Visualizations
Caption: Genomic and non-genomic signaling pathways of this compound.
Caption: General experimental workflow for an in vivo study with this compound.
Caption: Troubleshooting flowchart for addressing variability in this compound experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why is this compound (Inspra) More Drug Interactions than Spironolactone (Aldactone)? [ebmconsult.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Degradation Pathway for this compound by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. This compound for hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. This compound inhibits the intracrine and extracellular actions of angiotensin II on the inward calcium current in the failing heart. On the presence of an intracrine renin angiotensin aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Eplerenone Bioavailability in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Eplerenone in preclinical research.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low in research animals?
A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2] This poor solubility is a primary factor limiting its dissolution in the gastrointestinal (GI) tract, which is the rate-determining step for its absorption.[2] Additionally, this compound undergoes significant first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4, which further reduces the amount of active drug reaching systemic circulation.[2][3][4] this compound is also a substrate for the efflux transporter P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen, thereby limiting its net absorption.[5]
Q2: What are the most common strategies to improve the oral bioavailability of this compound in animal studies?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of this compound. These primarily focus on improving its solubility and dissolution rate, and in some cases, bypassing first-pass metabolism. The most common approaches include:
-
Nanocrystal Formulation: Reducing the particle size of this compound to the nanometer range significantly increases its surface area, leading to enhanced saturation solubility and a faster dissolution rate.[6][7][8]
-
Lipid-Based Nanoformulations: Encapsulating this compound in lipid-based systems like nanostructured lipid carriers (NLCs) or nanoemulsions can improve its absorption.[1][3][4] These formulations can enhance permeation across the intestinal wall and may utilize lymphatic transport, partially avoiding hepatic first-pass metabolism.[3]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a water-soluble polymer matrix in an amorphous state prevents its crystalline structure from limiting dissolution.[9][10][11] This results in a higher apparent solubility and faster dissolution.
Q3: How do I choose the best bioavailability enhancement strategy for my study?
A3: The choice of strategy depends on several factors, including the specific research question, the animal model being used, and available formulation capabilities.
-
For initial in vivo screening where the primary goal is to increase drug exposure, amorphous solid dispersions or nanocrystals are often practical choices due to their relatively straightforward preparation methods.
-
If investigating mechanisms to bypass hepatic metabolism is a key objective, lipid-based nanoformulations would be a more appropriate choice.
-
Consider the dosing vehicle compatibility with the chosen animal model. For instance, the volume and viscosity of the formulation must be suitable for oral gavage in rodents.
Q4: Are there known sex differences in this compound pharmacokinetics in rats?
A4: Yes, significant sex-dependent differences in the pharmacokinetics of this compound have been reported in rats. Female rats have been shown to have a higher systemic availability of this compound compared to male rats (66.4% vs. 25.6%, respectively).[12][13] This is attributed to more extensive metabolism of the drug in male rats.[12] Researchers should consider this when designing experiments and interpreting data, and it is advisable to use animals of a single sex or to stratify the study by sex.
Troubleshooting Guides
Issue 1: Low and Variable this compound Plasma Concentrations After Oral Administration
| Potential Cause | Troubleshooting Step |
| Poor Dissolution of this compound in the GI Tract | Formulate this compound using a bioavailability enhancement technique such as nanocrystals, amorphous solid dispersions, or lipid-based nanoformulations to improve its solubility and dissolution rate.[4][6][9] |
| Inadequate Dosing Vehicle | Ensure the vehicle used for oral administration is appropriate. For preclinical studies, a suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) is common. For enhanced formulations, the vehicle must be compatible with the formulation components (e.g., specific oils and surfactants for lipid-based systems). |
| High First-Pass Metabolism | Consider co-administration with a known inhibitor of CYP3A4 (the primary metabolizing enzyme for this compound) if the study design allows, to assess the impact of metabolism on bioavailability.[14][15] Note that this will introduce a pharmacological interaction. Alternatively, lipid-based formulations may partially mitigate first-pass metabolism through lymphatic uptake.[3] |
| P-glycoprotein Efflux | If P-gp mediated efflux is suspected to be a significant barrier, co-administration with a P-gp inhibitor could be explored in mechanistic studies.[5][16] |
| Improper Dosing Technique | Ensure accurate and consistent oral gavage technique to minimize variability in the administered dose and prevent accidental administration into the trachea. |
Issue 2: Formulation Instability (e.g., Crystal Growth, Particle Aggregation)
| Potential Cause | Troubleshooting Step |
| Recrystallization of Amorphous Solid Dispersion | Ensure the polymer used in the ASD has a high glass transition temperature (Tg) and is used at an appropriate drug-to-polymer ratio to maintain the amorphous state. Store the formulation under dry conditions, as moisture can act as a plasticizer and promote recrystallization. |
| Aggregation of Nanocrystals or Nanoparticles | Optimize the concentration and type of stabilizer (e.g., surfactant, polymer) used in the formulation. For nanocrystals, surface modification with stabilizers is crucial for maintaining colloidal stability.[6] For lipid-based systems, ensure the zeta potential is sufficiently high to prevent aggregation through electrostatic repulsion.[3] |
| Phase Separation of Lipid-Based Formulations | Screen different combinations of oils, surfactants, and co-surfactants to identify a thermodynamically stable system. Constructing pseudo-ternary phase diagrams can be a systematic way to identify stable nanoemulsion regions.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanocrystals by Controlled Crystallization
This protocol is adapted from a study that demonstrated a significant increase in the oral bioavailability of this compound in rats.[6][7][8]
Materials:
-
This compound
-
Appropriate solvent system (as determined by solubility studies)
-
Freeze-dryer
Methodology:
-
Dissolve this compound in a suitable solvent or mixture of solvents to create a homogenous solution.
-
The solution is then subjected to a controlled crystallization process during freeze-drying. This bottom-up technique allows for the formation of nanocrystals without the need for surfactants.[6][8]
-
The resulting product is a dry powder of this compound nanocrystals.
-
Characterize the nanocrystals for particle size, morphology (e.g., using Scanning Electron Microscopy), and crystalline structure (e.g., using Differential Scanning Calorimetry and Powder X-ray Diffraction).[6][7]
-
For in vivo studies, the nanocrystal powder can be dispersed in an aqueous vehicle for oral administration.[8]
Protocol 2: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is based on a method for preparing this compound-loaded NLCs to improve oral delivery.[3][4]
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate)
-
Liquid lipid (e.g., Oleic acid)
-
Surfactant (e.g., Pluronic® F127)
-
Deionized water
Methodology:
-
Preparation of the Lipid Phase: Dissolve this compound, the solid lipid, and the liquid lipid in a suitable organic solvent.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in deionized water.
-
Emulsification: Add the lipid phase to the aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Solvent Evaporation: Subject the coarse emulsion to stirring at room temperature under vacuum to evaporate the organic solvent, leading to the formation of NLCs.
-
Characterization: Evaluate the NLCs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.[3]
-
For in vivo administration, the NLC dispersion can be administered directly by oral gavage.
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies that successfully enhanced the bioavailability of this compound in research animals.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-t (µg·h/mL) | Relative Bioavailability (%) | Animal Model | Reference |
| This compound Powder | 1.71 | 0.5 | - | 25.6 (male) | Male Sprague-Dawley Rats | [12][13] |
| This compound Powder | 3.54 | 1.0 | - | 66.4 (female) | Female Sprague-Dawley Rats | [12][13] |
| This compound Nanocrystals | - | Lower than powder | Higher than powder | ~150 | Sprague-Dawley Rats | [8] |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rabbits
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) | Relative Bioavailability (%) | Animal Model | Reference |
| Conventional Tablet | 850.3 | 2.0 | 4125.7 | 100 | Albino Rabbits | [2][17] |
| Nanoemulsion (NE) | 1260.5 | 4.0 | 6980.3 | 169.2 | Albino Rabbits | [2][17] |
| NE Liquisolid | 1680.7 | 1.5 | 8670.5 | 210.2 | Albino Rabbits | [2][17] |
Visualizations
Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Key physiological barriers limiting the oral bioavailability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation and Characterization of this compound Nanoemulsion Liquisolids, An Oral Delivery System with Higher Release Rate and Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-based nano-formulation platform for this compound oral delivery as a potential treatment of chronic central serous chorioretinopathy: in-vitro optimization and ex-vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-based nano-formulation platform for this compound oral delivery as a potential treatment of chronic central serous chorioretinopathy: in-vitro optimization and ex-vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacypractice.org [pharmacypractice.org]
- 6. This compound nanocrystals engineered by controlled crystallization for enhanced oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound nanocrystals engineered by controlled crystallization for enhanced oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. Single- and repeated-dose pharmacokinetics of this compound, a selective aldosterone receptor blocker, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Involvement of CYP3A in the metabolism of this compound in humans and dogs: differential metabolism by CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Why is this compound (Inspra) More Drug Interactions than Spironolactone (Aldactone)? [ebmconsult.com]
- 16. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Managing potential drug interactions with Eplerenone in co-administration studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing potential drug interactions with Eplerenone in co-administration studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary metabolic pathway for this compound and how does it influence drug interactions?
This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1][2][3] This metabolic dependency is the principal reason for many of its clinically significant drug-drug interactions. Co-administration of this compound with substances that inhibit or induce CYP3A4 can lead to significant alterations in this compound plasma concentrations, potentially increasing the risk of adverse effects or reducing its therapeutic efficacy.[3][4] No active metabolites of this compound have been identified in human plasma.[1][5][6]
Q2: How should I manage the co-administration of this compound with CYP3A4 inhibitors?
The management strategy depends on the strength of the CYP3A4 inhibitor.
-
Strong CYP3A4 Inhibitors: Co-administration is contraindicated.[7][8] Strong inhibitors like ketoconazole, itraconazole, and clarithromycin can dramatically increase this compound exposure, leading to a heightened risk of hyperkalemia.[1][9] For instance, ketoconazole has been shown to increase this compound's AUC (Area Under the Curve) by 5.4-fold and Cmax (Maximum Concentration) by 1.7-fold.[1][8][10]
-
Moderate CYP3A4 Inhibitors: Dose adjustments are necessary. For patients with post-myocardial infarction heart failure, the dose of this compound should not exceed 25 mg once daily when co-administered with moderate inhibitors such as erythromycin, saquinavir, verapamil, and fluconazole.[10][11] For patients with hypertension, the initial dose should be 25 mg once daily, with a maximum of 25 mg twice daily if the blood pressure response is inadequate.[8][10][11] These inhibitors can cause a 2- to 2.9-fold increase in the AUC of this compound.[3]
-
Weak CYP3A4 Inhibitors: For patients receiving weak CYP3A4 inhibitors, the recommended starting dose of this compound should be reduced to 25 mg once daily.[1]
Q3: What are the risks of co-administering this compound with other potassium-sparing diuretics, ACE inhibitors, or ARBs?
The primary and most serious risk is hyperkalemia (elevated serum potassium levels), which can lead to life-threatening cardiac arrhythmias.[12][13]
-
Potassium-Sparing Diuretics (e.g., amiloride, spironolactone, triamterene): This combination is contraindicated for patients with hypertension.[7][8] Both this compound and these diuretics increase potassium retention through different mechanisms in the kidneys, leading to an additive effect and a high risk of severe hyperkalemia.[12]
-
ACE Inhibitors and Angiotensin II Receptor Blockers (ARBs): Co-administration increases the risk of hyperkalemia.[8] Close monitoring of serum potassium and renal function is recommended, particularly in patients with pre-existing renal impairment and the elderly.[8]
Q4: What is the nature of the interaction between this compound and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)?
The combination of this compound and NSAIDs can lead to two primary concerns:
-
Increased Risk of Hyperkalemia: NSAIDs can impair kidney function and reduce potassium excretion, which, when combined with the potassium-retaining effects of this compound, elevates the risk of hyperkalemia, especially in patients with renal impairment.[11][14]
-
Reduced Antihypertensive Effect: NSAIDs can cause sodium and fluid retention, which may counteract the blood pressure-lowering effects of this compound.[14][15]
Therefore, when this compound and NSAIDs are used together, it is crucial to monitor blood pressure and serum potassium levels closely.[8][11]
Q5: My experiment shows unexpected variability in this compound's pharmacokinetic profile. What could be the cause?
Unexpected variability could stem from several factors:
-
CYP3A5 Genetic Polymorphisms: While CYP3A4 is the primary metabolizing enzyme, CYP3A5 also contributes to the formation of the 21-hydroxythis compound metabolite.[16][17] Genetic variations in CYP3A5 could contribute to inter-individual differences in this compound metabolism.
-
Concomitant Medications: Ensure that all co-administered drugs, including over-the-counter medications and herbal supplements (e.g., St. John's Wort, a CYP3A4 inducer that can decrease this compound AUC by about 30%), have been accounted for.[1][5][6][8][18]
-
Food Effects: While food does not significantly affect the absorption of this compound, grapefruit juice, a known CYP3A4 inhibitor, can cause a small (about 25%) increase in exposure.[1][10][12]
-
Patient-Specific Factors: Renal and hepatic function can significantly impact this compound's pharmacokinetics. Steady-state concentrations are increased with renal and hepatic insufficiency.[2]
Data Presentation: Summary of Drug Interactions
Table 1: Impact of CYP3A4 Inhibitors on this compound Pharmacokinetics
| Inhibitor Class | Example Inhibitors | Effect on this compound AUC | Effect on this compound Cmax | Recommended Action |
| Strong | Ketoconazole, Itraconazole | ~5.4-fold increase[1][3][8] | ~1.7-fold increase[1][8] | Contraindicated[7][8] |
| Moderate | Erythromycin, Saquinavir, Verapamil, Fluconazole | ~2 to 2.9-fold increase[1][3] | ~1.4 to 1.6-fold increase[8] | Reduce this compound dose[10][11] |
| Weak | - | - | - | Reduce starting dose to 25 mg once daily[1] |
Table 2: Pharmacodynamic Interactions and Risk of Hyperkalemia
| Concomitant Drug Class | Example Drugs | Mechanism of Interaction | Clinical Recommendation |
| Potassium-Sparing Diuretics | Amiloride, Spironolactone, Triamterene | Additive potassium retention[12] | Contraindicated for hypertension[7][8] |
| ACE Inhibitors/ARBs | Lisinopril, Valsartan | Increased risk of hyperkalemia[8] | Close monitoring of serum potassium and renal function[8] |
| NSAIDs | Ibuprofen, Naproxen | Reduced renal potassium excretion and potential reduction of antihypertensive effect[14] | Monitor blood pressure and serum potassium levels[8][11] |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP3A4 Inhibition on this compound Metabolism
Objective: To determine the inhibitory potential of a test compound on the CYP3A4-mediated metabolism of this compound.
Methodology:
-
System: Human liver microsomes.
-
Substrate: this compound.
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system, and this compound at a concentration approximate to its Km value.
-
Add the test compound at various concentrations. Include a positive control inhibitor (e.g., ketoconazole) and a vehicle control.
-
Pre-incubate the mixture at 37°C for a short period before initiating the reaction by adding NADPH.
-
Incubate at 37°C for a specified time, ensuring the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Sample Analysis:
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of the test compound.
-
Determine the IC50 (half-maximal inhibitory concentration) of the test compound.
-
If significant inhibition is observed, perform further kinetic studies to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[19]
-
Visualizations
Caption: this compound is primarily metabolized by the CYP3A4 enzyme to inactive metabolites.
Caption: Workflow for assessing potential drug interactions with this compound.
Caption: Additive effects leading to an increased risk of hyperkalemia with this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why is this compound (Inspra) More Drug Interactions than Spironolactone (Aldactone)? [ebmconsult.com]
- 4. This compound: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DailyMed - this compound tablet, film coated [dailymed.nlm.nih.gov]
- 6. DailyMed - INSPRA- this compound tablet, film coated [dailymed.nlm.nih.gov]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. These highlights do not include all the information needed to use this compound TABLETS safely and effectively. See full prescribing information for this compound TABLETS. this compound tablets, for oral use Initial U.S. Approval: 2002 [dailymed.nlm.nih.gov]
- 12. This compound and Potassium-Sparing Diuretic Interaction: Risks and Management | empathia.ai [empathia.ai]
- 13. drugs.com [drugs.com]
- 14. This compound and NSAIDs Interaction: Risks and Management | empathia.ai [empathia.ai]
- 15. drugs.com [drugs.com]
- 16. researchgate.net [researchgate.net]
- 17. The relative role of CYP3A4 and CYP3A5 in this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 19. Prediction of in vivo drug interactions with this compound in man from in vitro metabolic inhibition data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Eplerenone Metabolite Detection
Welcome to the technical support center for the analysis of eplerenone and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods, troubleshooting common experimental issues, and accessing detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
This compound undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] The main metabolic pathways are 6β-hydroxylation, 21-hydroxylation, and 3-keto reduction.[3] this compound's metabolites are considered inactive.[1]
Q2: What are the major metabolites of this compound I should be targeting for analysis?
The primary metabolic products of this compound excreted in urine and feces are:
-
6β-hydroxy-eplerenone (6β-OHEP)
-
6β,21-dihydroxy-eplerenone (6β,21-OHEP)
-
21-hydroxy-eplerenone (21-OHEP)
-
2α,3β,21-trihydroxy-eplerenone (2α,3β,21-OHEP)[3]
Q3: Which analytical technique is most suitable for detecting this compound and its metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and its metabolites in biological matrices such as plasma and urine.[4] This technique offers high sensitivity and specificity, which is crucial for bioanalytical studies.[4]
Q4: What are the known stability issues for this compound?
This compound is susceptible to degradation under acidic and basic conditions.[5] Therefore, it is crucial to control the pH during sample preparation and storage to ensure the integrity of the analyte.
Troubleshooting Guides
This section addresses common problems encountered during the LC-MS/MS analysis of this compound and its metabolites.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | 1. Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound and its metabolites. 2. Increase Buffer Concentration: A higher buffer concentration can help to minimize secondary interactions. 3. Column Choice: Consider a column with a different stationary phase or a column specifically designed for basic compounds. |
| Peak Fronting | Sample overload. | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute Sample: Decrease the concentration of the sample being injected. |
| Split Peaks | 1. Injection Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase. 2. Column Contamination or Void: Buildup of particulate matter on the column frit or a void at the head of the column. 3. Co-elution: An interfering compound is eluting at a very similar retention time. | 1. Match Injection Solvent: Reconstitute the sample in a solvent that is similar in strength to the initial mobile phase. 2. Column Maintenance: Backflush the column. If the problem persists, replace the column. Using a guard column can help prevent this. 3. Improve Chromatographic Resolution: Modify the gradient, mobile phase composition, or try a different column to separate the interfering peak. |
Issue 2: Low Sensitivity or Inconsistent Signal
| Symptom | Potential Cause | Troubleshooting Step |
| Low Signal Intensity | 1. Suboptimal Ionization: Incorrect source parameters (e.g., temperature, gas flows, voltage). 2. Matrix Effects: Co-eluting endogenous components from the biological matrix are suppressing the ionization of the analyte. 3. Inefficient Extraction: Poor recovery of the analyte during sample preparation. | 1. Optimize MS Parameters: Infuse a standard solution of the analyte to optimize cone voltage and collision energy for the specific MRM transitions. 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., switch from protein precipitation to SPE or LLE). Modify chromatographic conditions to separate the analyte from the interfering matrix components. 3. Optimize Extraction Method: Evaluate different SPE sorbents or LLE solvents to improve recovery. |
| Inconsistent Signal/High Variability | 1. Matrix Effects: Variation in the composition of the biological matrix between samples. 2. Sample Instability: Degradation of the analyte in the autosampler. 3. Inconsistent Injection Volume: Issues with the autosampler. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects and variability in extraction and injection. 2. Assess Autosampler Stability: Keep the autosampler at a low temperature (e.g., 4°C) and perform stability tests. 3. Autosampler Maintenance: Perform routine maintenance on the autosampler to ensure accurate and precise injections. |
Data Presentation
Table 1: Mass Spectrometric Parameters for this compound and its Hydrolyzed Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 415 | 163 | Positive |
| Hydrolyzed this compound | 431 | 337 | Negative |
Data sourced from a study on human urine analysis.[4]
Note: Specific MRM transitions for hydroxylated metabolites should be empirically determined by infusing standard compounds.
Table 2: Comparison of Sample Preparation Techniques
| Technique | Analyte | Matrix | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Solid Phase Extraction (SPE) | Steroids | Serum | 90-98% | High recovery and clean extracts. | Can be more time-consuming and costly. |
| Liquid-Liquid Extraction (LLE) | This compound | Plasma | ~73% | Simple and cost-effective. | Can have lower recovery and may extract more interferences. |
Recovery data for steroids from a comparative study using a C8+QAX SPE sorbent. Recovery data for this compound from a study using methyl t-butyl ether for LLE.[6]
Experimental Protocols
Detailed Protocol: UPLC-MS/MS Quantification of this compound and its Metabolites in Human Plasma
This protocol provides a general framework. It is essential to validate the method in your laboratory.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 500 µL of human plasma, add a suitable internal standard (e.g., a stable isotope-labeled version of this compound). Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and its metabolites with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS System and Conditions
-
UPLC System: A high-performance UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
3. Internal Standard Selection
A stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended for accurate quantification. The SIL-IS will co-elute with the analyte and experience similar matrix effects and ionization suppression/enhancement, thus providing a reliable means of correction. If a SIL-IS is not available, a structurally similar compound that does not interfere with the analytes of interest can be used as an alternative, but this is less ideal.
Visualizations
This compound Metabolism Pathway
General LC-MS/MS Workflow for this compound Metabolite Analysis
Mineralocorticoid Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated SPE-LC-MS/MS assay for this compound and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Eplerenone in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Eplerenone in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective mineralocorticoid receptor (MR) antagonist.[1] Its primary mechanism of action is to block the binding of aldosterone to the MR, thereby inhibiting the downstream signaling pathways activated by this hormone.[1][2] This selectivity makes it a valuable tool for studying the specific effects of MR antagonism in various cellular processes.
Q2: What are the known off-target effects of this compound?
A2: While this compound is more selective than its predecessor, Spironolactone, it can still exhibit off-target effects, primarily due to its steroidal structure.[3] These can include weak binding to other steroid receptors such as androgen and progesterone receptors, though with significantly lower affinity compared to Spironolactone.[4][5] Additionally, at higher concentrations, this compound may influence other signaling pathways independent of the mineralocorticoid receptor.[6]
Q3: How can I be sure the observed effects in my assay are due to MR antagonism and not off-target effects?
A3: A combination of proper experimental design and control experiments is crucial. This includes using the lowest effective concentration of this compound, performing control experiments with an inactive analog or a structurally different MR antagonist, and conducting rescue experiments by adding back the natural ligand (aldosterone) or overexpressing the target receptor.
Q4: What is the recommended concentration range for this compound in cellular assays?
A4: The optimal concentration of this compound is highly cell-type and assay-dependent. It is essential to perform a dose-response curve to determine the lowest concentration that elicits the desired on-target effect without causing cytotoxicity or off-target effects. A starting point for many cell lines is in the low micromolar range, but this should be empirically determined.
Data Presentation
Table 1: Comparative Binding Affinity of this compound and Spironolactone
This table summarizes the relative binding affinities of this compound and Spironolactone for the mineralocorticoid receptor (MR) and key off-target steroid receptors. This compound's higher selectivity for the MR is evident from its significantly lower affinity for the androgen and progesterone receptors.
| Receptor | This compound (IC50) | Spironolactone (IC50) | Selectivity (Spironolactone/Eplerenone) |
| Mineralocorticoid Receptor | 970 nM[7] | 66 nM[7] | ~0.07 |
| Androgen Receptor | >1000-fold lower affinity than Spironolactone[4][8] | High Affinity[4][8] | >1000 |
| Progesterone Receptor | >100-fold lower affinity than Spironolactone[4] | High Affinity[4] | >100 |
| Glucocorticoid Receptor | Low Affinity[4][9] | Moderate Affinity[4][9] | - |
IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A higher IC50 value indicates lower binding affinity.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to identify and mitigate the off-target effects of this compound.
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the lowest effective concentration of this compound that maximizes the on-target effect while minimizing off-target effects and cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest at a density that allows for logarithmic growth during the course of the experiment.
-
Dose-Response Setup: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range could be from 10 nM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve the this compound.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a duration relevant to your specific assay (e.g., 24, 48, or 72 hours).
-
On-Target Effect Assessment: Measure the desired on-target effect. This could be the inhibition of an aldosterone-induced reporter gene expression, a change in a specific protein's phosphorylation status, or a functional cellular response.
-
Cytotoxicity Assessment: In a parallel plate, assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the on-target effect and cell viability as a function of this compound concentration. The optimal concentration will be the lowest concentration that gives a significant on-target effect with minimal to no cytotoxicity.
Troubleshooting:
| Issue | Possible Cause | Solution |
| No on-target effect observed | Insufficient this compound concentration or incubation time. | Increase the concentration range and/or incubation time. Ensure the cell line expresses the mineralocorticoid receptor. |
| High cytotoxicity at all effective concentrations | This compound may be inherently toxic to the cell line at the required concentrations. | Consider using a different cell line or a more sensitive assay that allows for the use of lower this compound concentrations. |
| Inconsistent results | Variability in cell seeding, reagent preparation, or assay execution. | Standardize all experimental procedures and ensure consistent cell passage numbers. |
Protocol 2: Control Experiments to Identify Off-Target Effects
Objective: To differentiate between on-target mineralocorticoid receptor-mediated effects and potential off-target effects of this compound.
Methodology:
-
Negative Control (Structurally Similar, Inactive Compound): If available, use a structurally similar but biologically inactive analog of this compound at the same concentration. An on-target effect should not be observed with the inactive analog.
-
Positive Control (Structurally Dissimilar MR Antagonist): Use a different, structurally unrelated MR antagonist (e.g., Finerenone, if appropriate for your system). If the observed effect is on-target, it should be replicated by the alternative antagonist.
-
MR Knockdown/Knockout Cells: If feasible, use cells where the mineralocorticoid receptor has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9). The effect of this compound should be significantly diminished or absent in these cells if it is on-target.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Similar effects observed with the inactive analog | The observed effect is likely an off-target effect of the chemical scaffold. | Re-evaluate the experimental system and consider alternative approaches to validate the findings. |
| The structurally dissimilar MR antagonist does not replicate the effect | The effect may be specific to this compound's chemical structure and not mediated by MR antagonism. | This suggests a potential off-target effect of this compound. Further investigation into the alternative antagonist's properties is warranted. |
| This compound still shows an effect in MR knockdown/knockout cells | The effect is independent of the mineralocorticoid receptor. | This confirms an off-target effect. The concentration of this compound may be too high. |
Protocol 3: Rescue Experiment to Confirm On-Target Effects
Objective: To confirm that the effect of this compound is specifically due to its antagonism of the mineralocorticoid receptor.
Methodology:
-
Aldosterone Co-treatment: Treat cells with the optimal concentration of this compound in the presence of increasing concentrations of aldosterone. If the effect of this compound is on-target, adding an excess of the natural ligand (aldosterone) should competitively reverse the effect of this compound.
-
MR Overexpression: In cells with low endogenous MR expression, transiently overexpress the mineralocorticoid receptor. The on-target effect of this compound should be more pronounced in the MR-overexpressing cells compared to control cells.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Aldosterone does not rescue the this compound-induced phenotype | The effect of this compound may be MR-independent, or the concentration of aldosterone may be insufficient. | Increase the concentration of aldosterone. If the effect is still not rescued, it is likely an off-target effect. |
| MR overexpression does not enhance the effect of this compound | The endogenous MR levels may already be saturating for the observed effect, or the effect is off-target. | Confirm successful overexpression of a functional MR. If the effect is still not enhanced, it points towards an off-target mechanism. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eshonline.org [eshonline.org]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of the aldosterone-blocking agents this compound and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting experimental design to account for Eplerenone's half-life
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Eplerenone. It focuses on adjusting experimental designs to account for the compound's pharmacokinetic profile, particularly its half-life.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound and how does it differ between species?
A1: The elimination half-life of this compound is approximately 3 to 6 hours in humans.[1][2][3][4] In rats, the half-life is significantly shorter, around 0.80 hours in males and 1.14 hours in females. This difference is critical when translating findings from preclinical animal models to human studies.
Q2: Does this compound have any active metabolites I need to consider in my experiments?
A2: No, this compound does not have any identified active metabolites in human plasma.[1][2][5] This simplifies pharmacokinetic analysis as the parent compound is the primary active agent. Metabolism is mainly mediated by cytochrome P450 3A4 (CYP3A4).[1][2]
Q3: When should I collect samples in an in vivo pharmacokinetic study?
A3: Peak plasma concentrations (Cmax) of this compound are typically reached between 1.5 to 2 hours after oral administration.[1][6] To accurately characterize the pharmacokinetic profile, blood samples should be collected at multiple time points. A suggested schedule includes pre-dose, and then at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-administration. Depending on the study's objectives, later time points up to 96 hours can also be included.
Q4: How frequently should I administer this compound in a multi-day in vivo study?
A4: Given its short half-life, maintaining steady-state concentrations may require multiple daily doses. For hypertension in humans, a twice-daily dosing regimen is sometimes used if a single daily dose is inadequate.[1] In rat studies, where the half-life is even shorter, more frequent administration or the use of continuous delivery methods like osmotic pumps should be considered to maintain consistent exposure.
Q5: What concentrations of this compound are typically effective in in vitro studies?
A5: Effective concentrations in in vitro experiments can vary depending on the cell type and the endpoint being measured. For example, in studies on cardiomyocyte apoptosis, this compound has been shown to be effective at concentrations around 10 µM.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in in vivo results | Inconsistent drug exposure due to the short half-life. | For oral gavage, ensure precise timing between doses. Consider twice-daily or more frequent dosing. For longer-term studies, using osmotic mini-pumps for continuous delivery can provide more stable plasma concentrations. |
| No observable effect in an in vitro experiment | Insufficient incubation time for the biological process to occur, or drug degradation. | Given the relatively stable nature of this compound in vitro, first, ensure the incubation time is sufficient for the targeted pathway to respond. Then, confirm the effective concentration with a dose-response study. For extended experiments (over 24 hours), consider replenishing the media with fresh this compound to account for any potential degradation. |
| Unexpected off-target effects | Interaction with other pathways or experimental components. | This compound is known to be a selective mineralocorticoid receptor antagonist with less affinity for androgen and progesterone receptors compared to spironolactone.[5] If off-target effects are suspected, verify the specificity in your system, potentially by using a different antagonist or by knocking down the mineralocorticoid receptor. |
| Difficulty dissolving this compound for in vitro use | This compound has low aqueous solubility. | Prepare a stock solution in an appropriate organic solvent like DMSO. When preparing the final working concentration in your cell culture media, ensure the final concentration of the solvent is low (typically <0.1%) to avoid solvent-induced cellular stress. |
Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Human | Rat |
| Elimination Half-life (t½) | 3 - 6 hours[1][2][3][4] | ~1 hour[8] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours[1] | 0.5 - 1 hour[8] |
| Primary Metabolism | CYP3A4[1][2] | CYP3A4 |
| Active Metabolites | None identified[1][2][5] | Not reported |
| Plasma Protein Binding | ~50%[1] | - |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Dosing: Administer this compound orally via gavage at a dose of 50 mg/kg. Prepare the dosing solution in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) via the tail vein at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Analysis: Store plasma samples at -80°C until analysis. Quantify this compound concentrations using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life using appropriate software.
Protocol 2: In Vitro Cardiomyocyte Apoptosis Assay
-
Cell Culture: Culture H9c2 rat cardiomyocyte cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Apoptosis: Seed cells in 96-well plates. Once they reach 70-80% confluency, induce apoptosis by exposing them to hyperosmotic stress with 0.6 M sorbitol for 3 hours.[7]
-
This compound Treatment: Pre-treat a subset of cells with this compound (e.g., at concentrations of 1, 10, and 100 µM) for 1 hour before inducing apoptosis. Include a vehicle control group (e.g., DMSO).
-
Assessment of Apoptosis:
-
Cell Viability: Use an MTT assay to measure cell viability according to the manufacturer's instructions.
-
Caspase Activity: Measure the activity of caspase-3, -8, and -9 using commercially available colorimetric or fluorometric assay kits.[7]
-
-
Data Analysis: Normalize the results to the control group and determine the effect of this compound on apoptosis. Statistical significance can be assessed using ANOVA followed by a post-hoc test.
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Caption: this compound inhibits Aldosterone-mediated signaling.
Caption: Adjusting this compound experiments based on study type and duration.
References
- 1. This compound shows renoprotective effect by reducing LOX-1-mediated adhesion molecule, PKCepsilon-MAPK-p90RSK, and Rho-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and metabolism of [14C]this compound after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacypractice.org [pharmacypractice.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Eplerenone vs. Spironolactone: A Comparative Analysis of Efficacy in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two key mineralocorticoid receptor antagonists (MRAs), Eplerenone and Spironolactone, in preclinical models of heart failure. The following sections detail their performance based on experimental data, outline common experimental protocols, and visualize the key signaling pathways involved.
At a Glance: Performance Comparison
| Feature | Spironolactone | This compound |
| Primary Mechanism | Non-selective Mineralocorticoid Receptor Antagonist | Selective Mineralocorticoid Receptor Antagonist |
| Anti-fibrotic Efficacy | Demonstrated reduction in cardiac fibrosis in various models (e.g., diabetes, hypertension, heart failure).[1] | Shown to reverse age-related fibrosis and reduce fibrosis in diabetic cardiomyopathy and post-myocardial infarction models.[1] |
| Cardiac Remodeling | Improves cardiac structure and function.[1] | Favorable effects on cardiac remodeling parameters, potentially superior to Spironolactone in some studies.[1] |
| Key Signaling Pathways | - TGF-β1/Smad-2/3/Ets-1 pathway inhibition[1] | - Inhibition of TGFβ1/Smad3 activation[1] - Attenuation of MR/IL-1β/VEGFA signaling[1] |
| Side Effect Profile | Higher incidence of hormonal side effects (e.g., gynecomastia) due to non-selective binding to androgen and progesterone receptors.[1] | Lower risk of hormonal side effects due to higher selectivity for the mineralocorticoid receptor.[1] |
Quantitative Data Summary
The following tables summarize key quantitative findings from various preclinical studies, offering a direct comparison of the anti-fibrotic and cardiac function effects of Spironolactone and this compound.
Table 1: Effects on Cardiac Fibrosis Markers
| Study Model | Drug & Dosage | Key Fibrosis Marker | Result |
| Diabetic Rats (STZ-induced) | Spironolactone (50 mg/kg/day s.c. for 4 weeks) | Cardiac Fibrosis | Attenuated or reversed cardiac fibrosis.[1] |
| Hypertensive Rats with MI | Spironolactone | Interstitial Cardiac Fibrosis | Diminished progressive fibrosis post-MI.[1] |
| Heart Failure Rats (post-MI) | Spironolactone | Atrial Fibrosis | Attenuated atrial fibrosis.[1] |
| Aged Rats (22-24 months) | This compound (100 mg/kg/day for 2 weeks) | Atrial Interstitial Fibrosis | Decreased from ~25% to 17.1%.[1] |
| Diabetic Mice (STZ-induced) | This compound (200 mg/kg/day for 1 month) | Cardiac Collagen Deposition | Significantly reduced compared to untreated diabetic mice.[1] |
| Myocardial Infarction Rats | This compound (50, 100, 150 mg/kg/day for 14 days) | Collagen Synthesis | Attenuated collagen synthesis induced by corticosterone.[1] |
Table 2: Effects on Cardiac Function and Remodeling
| Study Model | Drug & Dosage | Key Parameter | Result |
| Mice with Myocardial Infarction | This compound (for 12 weeks) | Ejection Fraction | Significantly improved compared with untreated animals.[2] |
| Mice with Myocardial Infarction | This compound (for 12 weeks) | Cardiac Output | Significantly improved compared with untreated animals.[2] |
| Mice with Myocardial Infarction | This compound (for 12 weeks) | Left Ventricular (LV) Systolic Area | Decreased compared with untreated animals.[2] |
| Mice with Myocardial Infarction | This compound (for 12 weeks) | LV Weight | Decreased compared with untreated animals.[2] |
| Mice with Myocardial Infarction | This compound (for 12 weeks) | Interstitial Collagen Fraction | Decreased compared with untreated animals.[2] |
| Mice with Myocardial Infarction | This compound (for 12 weeks) | Myocyte Cross-Sectional Area | Decreased compared with untreated animals.[2] |
Signaling Pathways and Mechanisms of Action
The anti-fibrotic and cardioprotective effects of Spironolactone and this compound are mediated through their interaction with the mineralocorticoid receptor (MR), which in turn modulates various downstream signaling pathways.
Mineralocorticoid Receptor Activation in Heart Failure
In heart failure, elevated aldosterone levels lead to the activation of the mineralocorticoid receptor in cardiomyocytes and fibroblasts. This activation triggers a cascade of events, including the transcription of pro-inflammatory and pro-fibrotic genes, leading to cardiac fibrosis, hypertrophy, and dysfunction.
Aldosterone-MR Signaling Pathway in Heart Failure.
Inhibition by Spironolactone and this compound
Both Spironolactone and this compound act as antagonists to the mineralocorticoid receptor, preventing aldosterone from binding and initiating the downstream signaling cascade. This blockade is the primary mechanism through which they exert their cardioprotective effects.
Mechanism of Action of MR Antagonists.
Differential Effects on TGF-β/Smad Signaling
One of the key pathways implicated in cardiac fibrosis is the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. Both drugs have been shown to modulate this pathway, contributing to their anti-fibrotic effects.
-
Spironolactone has been shown to inhibit the TGF-β1/Smad-2/3/Ets-1 pathway.[1]
-
This compound has been demonstrated to inhibit TGF-β1/Smad3 activation and may also upregulate the inhibitory Smad7, providing a negative feedback loop on the pro-fibrotic signaling.[1][3]
Modulation of TGF-β/Smad Signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to induce heart failure in animal models for the evaluation of therapeutic agents like Spironolactone and this compound.
General Experimental Workflow
The investigation of anti-fibrotic and cardioprotective agents in preclinical models typically follows a standardized workflow.
References
Head-to-head comparison of Eplerenone and Finerenone in preclinical studies
In the landscape of mineralocorticoid receptor (MR) antagonists, Eplerenone and Finerenone stand out as key therapeutic agents for cardiorenal diseases. While both drugs target the same receptor, their distinct structural and pharmacological properties translate into significant differences in preclinical performance. This guide provides a detailed comparison of this compound and Finerenone based on available preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview to inform future studies.
Molecular Profile and Binding Affinity: A Tale of Two Antagonists
Finerenone, a third-generation, non-steroidal MR antagonist, distinguishes itself from the second-generation, steroidal this compound with a significantly higher binding affinity for the mineralocorticoid receptor.[1] Preclinical studies consistently demonstrate Finerenone's potent inhibition of the MR, with reported IC50 values as low as 18 nM. In contrast, this compound exhibits a lower affinity, with reported IC50 values ranging from 81 nM to 990 nM, depending on the specific assay conditions.[2] This difference in binding affinity suggests that Finerenone may achieve therapeutic effects at lower concentrations than this compound.
Beyond its high affinity, Finerenone also boasts a superior selectivity profile. It displays a more than 500-fold selectivity for the MR over other steroid hormone receptors, such as the glucocorticoid, androgen, and progesterone receptors.[3] this compound, while more selective than its predecessor spironolactone, shows a comparatively lower selectivity, with a greater than 27-fold preference for the MR over androgen, progesterone, and estrogen receptors. This high selectivity of Finerenone is anticipated to translate into a more favorable side-effect profile, particularly concerning hormonal adverse effects.
| Parameter | This compound | Finerenone | Reference |
| Chemical Structure | Steroidal | Non-steroidal | [2] |
| MR Binding Affinity (IC50) | 81 nM, 360 nM, 990 nM | 18 nM | [2] |
| Selectivity vs. Androgen Receptor | >27-fold (IC50 > 10 µM) | >500-fold | [3] |
| Selectivity vs. Progesterone Receptor | >27-fold (IC50 > 10 µM) | >500-fold | [3] |
| Selectivity vs. Glucocorticoid Receptor | - | >500-fold | [3] |
| Selectivity vs. Estrogen Receptor | >27-fold (IC50 > 10 µM) | - |
In Vivo Efficacy: Cardiorenal Protection in Preclinical Models
The superior in vitro profile of Finerenone translates into enhanced efficacy in preclinical models of cardiac and renal disease. In a rat model of chronic heart failure following coronary artery ligation, Finerenone (1 mg/kg/day) was shown to improve both systolic and diastolic left ventricular function, an effect not observed with this compound at a much higher dose (100 mg/kg/day).[4] Furthermore, in deoxycorticosterone acetate (DOCA)-salt challenged rats, a model of hypertension and cardiorenal damage, Finerenone more effectively reduced cardiac hypertrophy and proteinuria compared to this compound at equinatriuretic doses.[4][5]
These findings suggest that Finerenone's potent and selective MR blockade leads to more robust protection against end-organ damage in the heart and kidneys.
| Preclinical Model | Key Findings | Reference |
| Rat Model of Chronic Heart Failure (Coronary Artery Ligation) | Finerenone (1 mg/kg/d) improved systolic and diastolic function; this compound (100 mg/kg/d) did not. | [4] |
| DOCA-Salt Challenged Rats (Hypertension and Cardiorenal Damage) | Finerenone was more effective than this compound at reducing cardiac hypertrophy and proteinuria at equinatriuretic doses. | [4][5] |
| Diabetic Rat Model with Chronic Kidney Disease | Finerenone demonstrated protective effects against glomerular and tubulointerstitial fibrosis. | [6] |
| Diabetic Mouse Model of Cardiomyopathy | This compound has been studied for its effects on ameliorating diabetic cardiomyopathy. |
Signaling Pathways and Experimental Workflows
The therapeutic effects of both this compound and Finerenone are mediated through the antagonism of the mineralocorticoid receptor, a key player in the renin-angiotensin-aldosterone system (RAAS).
Caption: Mineralocorticoid Receptor Signaling Pathway and Points of Intervention.
The evaluation of these compounds in preclinical settings typically involves a series of in vitro and in vivo experiments.
Caption: General Preclinical Experimental Workflow for MR Antagonists.
Experimental Protocols
Mineralocorticoid Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the in vitro potency (IC50) of this compound and Finerenone for the mineralocorticoid receptor.
Methodology:
-
Receptor Preparation: Human mineralocorticoid receptors are expressed in a suitable cell line (e.g., HEK293 or CHO cells). Cell membranes containing the receptor are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled MR ligand, typically [³H]-aldosterone, is used as the tracer.
-
Assay: A constant concentration of the radioligand and cell membrane preparation is incubated with increasing concentrations of the unlabeled test compound (this compound or Finerenone).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
In Vivo Model of Cardiorenal Disease (DOCA-Salt Hypertension)
Objective: To evaluate the in vivo efficacy of this compound and Finerenone in a model of hypertension-induced cardiac and renal damage.
Methodology:
-
Animal Model: Uninephrectomized male Sprague-Dawley rats are used.
-
Induction of Hypertension: A silicone implant containing deoxycorticosterone acetate (DOCA) is implanted subcutaneously. The rats are provided with a high-salt (e.g., 1% NaCl) drinking solution.
-
Drug Administration: Following a period of disease development, animals are treated daily with either vehicle, this compound, or Finerenone via oral gavage for a specified duration (e.g., 4-8 weeks).
-
Monitoring: Blood pressure is monitored regularly throughout the study.
-
Endpoint Analysis:
-
Cardiac Function: Assessed by echocardiography to measure parameters such as left ventricular mass and ejection fraction.
-
Renal Function: 24-hour urine is collected to measure proteinuria.
-
Histopathology: At the end of the study, hearts and kidneys are collected for histological analysis to assess fibrosis (e.g., Masson's trichrome or Picrosirius red staining) and inflammation.
-
Biomarkers: Plasma and tissue levels of relevant biomarkers (e.g., NT-proBNP, inflammatory cytokines) can be measured.
-
Conclusion
The preclinical data strongly suggests that Finerenone possesses a more favorable pharmacological profile compared to this compound, characterized by higher binding affinity and superior selectivity for the mineralocorticoid receptor. These in vitro advantages translate to greater efficacy in animal models of cardiorenal disease, where Finerenone demonstrates more potent protection against cardiac and renal damage. This comprehensive preclinical comparison provides a solid foundation for the continued investigation and clinical application of these important MR antagonists.
References
- 1. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- 2. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Finerenone, a novel selective nonsteroidal mineralocorticoid receptor antagonist protects from rat cardiorenal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular and Renal Outcomes with Finerenone, a Selective Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anti-fibrotic effects of Eplerenone in different organ systems
An in-depth analysis of Eplerenone's performance in mitigating fibrosis across cardiac, renal, hepatic, and pulmonary systems, with direct comparisons to other mineralocorticoid receptor antagonists and supporting experimental data.
Fibrosis, the excessive accumulation of extracellular matrix, is a final common pathological pathway in many chronic diseases, leading to organ dysfunction and failure. The renin-angiotensin-aldosterone system (RAAS) is a key driver of this process, with aldosterone, via the mineralocorticoid receptor (MR), promoting inflammation and fibrosis. This compound, a second-generation, selective MR antagonist, has emerged as a significant therapeutic agent in combating these pathological changes. This guide provides a comprehensive comparison of this compound's anti-fibrotic effects across various organ systems, its performance against alternatives like Spironolactone and Finerenone, and detailed experimental protocols for researchers in drug discovery and development.
Mechanism of Action: Blocking the Fibrotic Cascade
This compound exerts its anti-fibrotic effects by selectively blocking the mineralocorticoid receptor, thereby inhibiting the downstream signaling cascade initiated by aldosterone. A key pathway implicated in fibrosis and modulated by this compound is the Transforming Growth Factor-beta (TGF-β) signaling pathway. By preventing aldosterone binding, this compound can increase the expression of the inhibitory Smad7 protein. Smad7, in turn, interferes with the phosphorylation of Smad2/3, which are crucial mediators for TGF-β-induced transcription of pro-fibrotic genes like collagen and α-smooth muscle actin (α-SMA).[1]
Comparative Efficacy in Cardiac Fibrosis
In preclinical models of cardiac fibrosis, this compound has consistently demonstrated potent anti-fibrotic effects. It has been shown to reduce both interstitial and perivascular fibrosis, key components of pathological cardiac remodeling.
| Model | Drug & Dosage | Key Fibrotic Marker | Quantitative Result | Reference |
| Aged Rats (22-24 months) | This compound (100 mg/kg/day for 2 weeks) | Atrial Interstitial Fibrosis | Decreased from ~47.3% to 17.1% (P≤0.001) | [2] |
| Aged Rats (22-24 months) | This compound (100 mg/kg/day for 2 weeks) | Atrial Perivascular Fibrosis | Decreased from ~42.4% to 17.3% (P≤0.001) | [2] |
| Unilateral Ureteral Obstruction (UUO) Rats | This compound (100 mg/kg/day for 6 months) | Myocardial Collagen Deposition | Significantly alleviated collagen deposition (P<0.05) | [3] |
| Rats with Dilated Cardiomyopathy | High-dose this compound (1 month) | Myocardial Fibrosis | Attenuated myocardial fibrosis | [4] |
| Rats with Dilated Cardiomyopathy | High-dose this compound (1 month) | TGF-β1 and Collagen-III mRNA | Reduced left ventricular mRNA expression | [4] |
| Heart Failure Patients | This compound vs. Spironolactone | Plasma Galectin-3 | This compound significantly decreased levels; no significant change with Spironolactone | [5] |
Comparative Efficacy in Renal Fibrosis
This compound has shown significant promise in mitigating renal fibrosis in various experimental models. Its effects are often independent of blood pressure reduction, highlighting its direct anti-fibrotic action on the kidney.
| Model | Drug & Dosage | Key Fibrotic Marker | Quantitative Result | Reference |
| Unilateral Ureteral Obstruction (UUO) Rats | This compound (50 mg/kg, twice daily for 28 days) | Interstitial Fibrosis | Significantly inhibited the development of fibrosis | [6] |
| Unilateral Ureteral Obstruction (UUO) Rats | This compound (50 mg/kg, twice daily for 28 days) | α-SMA Expression | Inhibited activation of interstitial cells | [6] |
| Aldosterone-infused Mice | This compound (100 mg/kg/day for 6 weeks) | Renal Fibrosis (Collagen Deposition) | Significantly attenuated collagen deposition (P<0.05) | [7] |
| Cyclosporine-treated Rats | This compound (~100 mg/kg/day for 12 weeks) | Relative Interstitial Volume | Increased from 0.045 to 0.080 with CsA; reduced to 0.060 with this compound (P<0.05) | [8] |
| UUO Rats (Contralateral Kidney) | This compound (100 mg/kg/day for 6 months) | Collagen I and III Expression | Significantly downregulated fibrogenic markers (P<0.05) | [9] |
| UUO Rats (Contralateral Kidney) | This compound (100 mg/kg/day for 6 months) | α-SMA and Vimentin Expression | Substantial reduction in expression (P<0.05) | [9] |
Comparative Efficacy in Hepatic and Pulmonary Fibrosis
While less extensively studied than in cardiac and renal systems, emerging evidence supports the anti-fibrotic potential of this compound in the liver and lungs.
| Organ | Model | Drug & Dosage | Key Fibrotic Marker | Quantitative Result | Reference |
| Liver | Bile Duct Ligation (BDL) in Rats | High-dose this compound (4.0 mg/kg/day for 21 days) | Area of Hepatic Fibrosis | Significantly decreased compared to BDL group | [10][11] |
| Liver | Bile Duct Ligation (BDL) in Rats | High-dose this compound (4.0 mg/kg/day for 21 days) | α-SMA Positivity | Significantly decreased compared to BDL group | [10][11] |
| Liver | Carbon Tetrachloride (CCl₄)-induced Cirrhosis in Rats | This compound | Quantification of Fibrosis | Significantly less fibrosis in this compound-treated animals | [12] |
| Lung | Unilateral Ureteral Obstruction (UUO) in Rats | This compound | Lung Fibrosis and Inflammation | Significantly reduced severity of lung injury |
Head-to-Head Comparison: this compound vs. Alternatives
This compound's primary advantage over the first-generation MRA, Spironolactone, is its higher selectivity for the mineralocorticoid receptor, resulting in a more favorable side-effect profile, particularly concerning hormonal effects like gynecomastia.[13] Finerenone, a newer non-steroidal MRA, boasts a different binding mode and tissue distribution, which may confer advantages in specific contexts.[14]
| Feature | Spironolactone | This compound | Finerenone |
| Type | Steroidal | Steroidal | Non-steroidal |
| Selectivity for MR | Non-selective | Selective | Highly Selective |
| Binding to Androgen/Progesterone Receptors | Significant | Minimal | Negligible |
| Hormonal Side Effects (e.g., Gynecomastia) | Higher Incidence | Lower Incidence | Not Associated |
| Tissue Distribution (Heart:Kidney) | Lower Ratio | Lower Ratio | Balanced (1:1) |
| Anti-Albuminuric Efficacy | High | Moderate | High |
| Hyperkalemia Risk | Higher | Moderate | Lower than Spironolactone |
Experimental Protocols
Detailed and reproducible experimental designs are crucial for validating anti-fibrotic agents. Below are summaries of common preclinical models used to assess this compound's efficacy.
Protocol 1: Unilateral Ureteral Obstruction (UUO) Model for Renal Fibrosis
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Intraperitoneal injection of 3% pentobarbital sodium (30 mg/kg).
-
Surgical Procedure:
-
A midline abdominal incision is made to expose the left kidney and ureter.
-
The left ureter is carefully isolated and ligated at two points near the bladder using 4-0 silk sutures.
-
The incision is closed in layers.
-
Sham-operated animals undergo the same procedure without ureteral ligation.
-
-
Drug Administration: this compound (e.g., 100 mg/kg/day) or vehicle is administered, often via oral gavage or mixed in the diet, starting before or immediately after surgery and continuing for the duration of the study (typically 7 to 28 days).
-
Fibrosis Assessment:
-
Histology: Kidneys are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.
-
Immunohistochemistry/Western Blot: Expression of fibrotic markers such as α-SMA, fibronectin, and collagen types I and III is assessed.
-
Protocol 2: Transverse Aortic Constriction (TAC) Model for Cardiac Fibrosis
-
Animal Model: Male C57BL/6 mice (10-12 weeks old).
-
Anesthesia and Ventilation: Anesthesia is induced with isoflurane. Mice are intubated and connected to a rodent ventilator.
-
Surgical Procedure:
-
A partial thoracotomy is performed to expose the aortic arch.
-
A 7-0 silk suture is passed under the transverse aorta between the innominate and left carotid arteries.
-
A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both.
-
The needle is then quickly removed, creating a defined constriction.
-
The chest and skin are closed.
-
-
Drug Administration: this compound or vehicle is administered to the animals, typically starting a few days post-surgery and continuing for several weeks (e.g., 4-8 weeks).
-
Fibrosis Assessment:
-
Echocardiography: Performed at baseline and follow-up to assess cardiac function and dimensions.
-
Histology: Hearts are harvested, and sections are stained with Masson's trichrome or Picrosirius red to quantify the fibrotic area.
-
Molecular Analysis: Gene and protein expression of fibrotic markers in heart tissue is analyzed via qPCR and Western blot.
-
Conclusion
The available evidence strongly supports the anti-fibrotic effects of this compound across multiple organ systems, most notably the heart and kidneys. Its mechanism of action, involving the blockade of the mineralocorticoid receptor and subsequent modulation of pro-fibrotic signaling pathways like TGF-β, provides a solid rationale for its use. When compared to the non-selective MRA Spironolactone, this compound offers a superior safety profile regarding hormonal side effects. The non-steroidal MRA Finerenone presents a different pharmacological profile that may offer benefits in specific patient populations, though further direct comparative studies are warranted. For researchers, the established preclinical models provide robust platforms to further investigate the nuanced mechanisms of this compound and to explore its therapeutic potential in a wider range of fibrotic diseases.
References
- 1. This compound Prevents Atrial Fibrosis via the TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.iha.org.ir [journal.iha.org.ir]
- 3. This compound Prevents Cardiac Fibrosis by Inhibiting Angiogenesis in Unilateral Urinary Obstruction Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a selective aldosterone blocker, on the progression of left ventricular dysfunction and remodeling in rats with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound-mediated aldosterone blockade prevents renal fibrosis by reducing renal inflammation, interstitial cell proliferation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mineralocorticoid receptor antagonist this compound reduces renal interstitial fibrosis after long-term cyclosporine treatment in rat: antagonizing cyclosporine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces lymphangiogenesis in the contralateral kidneys of UUO rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of the selective mineralocorticoid receptor antagonist this compound on hepatic fibrosis induced by bile duct ligation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The selective mineralocorticoid receptor antagonist this compound prevents decompensation of the liver in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. mdpi.com [mdpi.com]
Navigating the Nuances of Mineralocorticoid Receptor Antagonists: A Comparative Analysis of Eplerenone and Other MRAs
A deep dive into the side effect profiles of Eplerenone, Spironolactone, and Finerenone reveals critical differences in safety and tolerability, guiding researchers and clinicians in the selection of appropriate therapies. This analysis, supported by extensive clinical data, highlights this compound's superior selectivity and its implications for patient outcomes.
Mineralocorticoid receptor antagonists (MRAs) are a cornerstone in the management of various cardiovascular and renal diseases. However, their clinical utility is often hampered by a range of side effects. This comparative guide provides a detailed examination of the side effect profiles of three key MRAs: this compound, the older non-selective antagonist Spironolactone, and the newer non-steroidal MRA Finerenone.
Key Distinctions in Receptor Selectivity Drive Side Effect Profiles
The primary differentiator among these MRAs lies in their affinity for the mineralocorticoid receptor (MR) and their off-target effects on other steroid receptors, such as androgen and progesterone receptors. Spironolactone, a first-generation MRA, is non-selective and its binding to these other receptors is responsible for a higher incidence of hormonal side effects.[1][2] this compound, a second-generation MRA, was specifically designed for greater selectivity for the MR, thereby minimizing these off-target effects.[3][4] Finerenone, a novel non-steroidal MRA, also boasts high selectivity for the MR with no significant activity at androgen or progesterone receptors.[2]
Comparative Side Effect Data
The following table summarizes the incidence of key side effects observed in clinical trials for this compound, Spironolactone, and Finerenone.
| Side Effect | This compound | Spironolactone | Finerenone | Key Findings |
| Gynecomastia | <1% - 1.3%[5][6] | 9.1% - 10%[3][5] | Not a significant side effect[7][8] | This compound demonstrates a significantly lower risk of gynecomastia compared to Spironolactone.[5][6][9] A meta-analysis showed a reduced risk of gynecomastia with this compound (RR = 0.07) compared to spironolactone.[6][9] |
| Hyperkalemia | Increased risk compared to placebo, but generally manageable.[10] | Higher risk compared to this compound and Finerenone.[11][12] | Increased risk compared to placebo, with incidence varying by patient population and kidney function.[7][13] | Spironolactone carries the highest risk of hyperkalemia.[11] Finerenone and this compound have a comparable and significantly safer profile regarding hyperkalemia risk compared to Spironolactone.[11] |
| Hypotension | Can occur, especially at initiation or with dose increases.[14] | Can occur.[15] | Increased risk compared to placebo.[13] | Finerenone was associated with an increased risk of hypotension in patients with heart failure.[13] |
| Renal Function | May cause an initial increase in serum creatinine.[10] | Can affect renal function.[16] | Can cause an initial decrease in eGFR.[7] | All MRAs require monitoring of renal function. |
| Other Endocrine Effects (e.g., menstrual irregularities, impotence) | Minimal due to high selectivity.[3][4] | More common due to non-selective receptor binding.[1][2][4] | Not a significant side effect.[7][8] | This compound and Finerenone are preferred to avoid the endocrine side effects associated with Spironolactone.[2][4] |
Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and evaluation of these MRAs, the following diagrams illustrate the mineralocorticoid receptor signaling pathway and a typical experimental workflow for assessing MRA side effects.
Caption: Mineralocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for MRA Side Effect Assessment.
Detailed Methodologies of Key Experiments
The comparative data presented in this guide are derived from numerous randomized controlled trials (RCTs) and meta-analyses. The methodologies of these studies are crucial for interpreting the results.
Example Experimental Protocol: The this compound Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study (EPHESUS)
-
Objective: To evaluate the effect of this compound on morbidity and mortality in patients with acute myocardial infarction complicated by left ventricular dysfunction and heart failure.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients who had an acute myocardial infarction 3 to 14 days previously, a left ventricular ejection fraction of 40% or less, and clinical signs of heart failure.
-
Intervention: Patients were randomly assigned to receive this compound (25 mg/day, titrated to 50 mg/day) or placebo, in addition to standard medical therapy.
-
Primary Endpoints: Time to death from any cause and the time to the first occurrence of either death from cardiovascular causes or hospitalization for cardiovascular events.
-
Safety Monitoring: Regular monitoring of serum potassium levels and assessment for adverse events, including gynecomastia and other endocrine effects.
Example Experimental Protocol: FIDELIO-DKD and FIGARO-DKD Trials (Finerenone)
-
Objective: To investigate the efficacy and safety of Finerenone on kidney and cardiovascular outcomes in patients with chronic kidney disease (CKD) and type 2 diabetes.
-
Study Design: Two multicenter, randomized, double-blind, placebo-controlled, event-driven phase 3 trials.
-
Patient Population: Patients with CKD and type 2 diabetes receiving standard of care, including a renin-angiotensin system inhibitor.
-
Intervention: Patients were randomly assigned to receive Finerenone or placebo.
-
Primary Endpoints:
-
FIDELIO-DKD: A composite of time to kidney failure, a sustained decrease of at least 40% in estimated glomerular filtration rate (eGFR) from baseline, or death from renal causes.
-
FIGARO-DKD: A composite of time to cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.
-
-
Safety Monitoring: Close monitoring of serum potassium levels and reporting of all adverse events.
Conclusion
The choice of MRA should be guided by a careful consideration of the patient's clinical characteristics and the specific side effect profile of each agent. This compound offers a significant advantage over Spironolactone in terms of a lower incidence of gynecomastia and other endocrine-related side effects, making it a preferable option for many patients, particularly men.[3][4][5][6][9] Finerenone, the newest addition to this class, also demonstrates a favorable side effect profile, particularly concerning endocrine effects, and has shown benefits in patients with CKD and type 2 diabetes.[7][8] However, the risk of hyperkalemia remains a class effect for all MRAs and necessitates diligent monitoring of serum potassium levels, especially in patients with underlying renal impairment or those on concomitant medications that can also increase potassium levels.[10][11][16] This comparative analysis provides a foundational resource for researchers and clinicians to make informed decisions in the evolving landscape of MRA therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Why this compound (Inspra) Cause Less Gynecomastia Than Spironolactone (Aldactone) [ebmconsult.com]
- 4. Gynecomastia and Antihypertensive Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. Frontiers | The significance of finerenone as a novel therapeutic option in diabetic kidney disease: a scoping review with emphasis on cardiorenal outcomes of the finerenone phase 3 trials [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Comparative effectiveness and safety of this compound and spironolactone in patients with heart failure: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Adverse effects of finerenone in patients with heart failure: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the side effects of this compound? [synapse.patsnap.com]
- 15. goodrx.com [goodrx.com]
- 16. researchgate.net [researchgate.net]
Eplerenone's Activity: A Comparative Guide to In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of eplerenone, a selective mineralocorticoid receptor (MR) antagonist. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism and effects, this document aims to facilitate a deeper understanding of this compound's pharmacological profile and its translation from the laboratory to clinical applications.
Executive Summary
This compound is a second-generation mineralocorticoid receptor antagonist designed for greater selectivity than its predecessor, spironolactone. This enhanced selectivity for the MR over other steroid receptors, such as androgen and progesterone receptors, results in a more favorable side-effect profile. This guide delves into the quantitative measures of this compound's activity in controlled laboratory settings (in vitro) and within living organisms (in vivo), highlighting the correlation and occasional disparities between these two assessment modalities. The data presented herein is intended to serve as a valuable resource for researchers investigating aldosterone signaling, developing novel MR antagonists, and optimizing therapeutic strategies for cardiovascular and renal diseases.
In Vitro Activity of this compound
The in vitro activity of this compound is primarily characterized by its binding affinity to the mineralocorticoid receptor and its ability to inhibit the downstream signaling pathways initiated by aldosterone.
Mineralocorticoid Receptor Binding and Functional Antagonism
This compound exerts its effect by competitively binding to the mineralocorticoid receptor, thereby preventing the binding of aldosterone. This blockade inhibits the conformational changes in the receptor that are necessary for its translocation to the nucleus and subsequent modulation of gene expression.
| Parameter | This compound | Spironolactone | Reference |
| IC50 (MR Transactivation Assay) | 990 nM | 24.2 nM | [1] |
| Relative Binding Affinity for MR | ~40-fold lower | Higher | [1] |
| Selectivity for MR over Androgen Receptor | High | Low | |
| Selectivity for MR over Progesterone Receptor | High | Low |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the aldosterone-induced receptor activation in a cell-based assay. A lower IC50 value indicates higher potency.
Experimental Protocols: In Vitro Assays
1. Radioligand Binding Assay (Competition Assay)
This assay is employed to determine the binding affinity of this compound to the mineralocorticoid receptor.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand (e.g., [3H]-aldosterone) to the MR.
-
Materials:
-
Cell membranes or purified MR protein
-
Radiolabeled aldosterone ([3H]-aldosterone)
-
Unlabeled this compound at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Incubate a fixed concentration of radiolabeled aldosterone with the MR preparation in the presence of increasing concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
2. Mineralocorticoid Receptor Transactivation Assay
This cell-based assay measures the functional consequence of this compound binding to the MR.
-
Objective: To quantify the ability of this compound to inhibit aldosterone-induced gene transcription.
-
Materials:
-
Mammalian cells (e.g., HEK293, CHO) co-transfected with an MR expression vector and a reporter gene construct (e.g., luciferase) under the control of an aldosterone-responsive promoter.
-
Aldosterone
-
This compound at various concentrations
-
Cell culture reagents
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with a fixed concentration of aldosterone in the presence of increasing concentrations of this compound.
-
Incubate for a sufficient period to allow for gene transcription and protein expression (typically 18-24 hours).
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.
-
Plot the reporter activity against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of MR transactivation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro characterization.
Figure 1. In Vitro Mechanism of this compound Action.
Figure 2. In Vitro Transactivation Assay Workflow.
In Vivo Activity of this compound
The in vivo activity of this compound is assessed in animal models of cardiovascular and renal disease, as well as in human clinical trials, to determine its therapeutic efficacy and safety.
Efficacy in Animal Models and Human Clinical Trials
In vivo studies have consistently demonstrated the efficacy of this compound in lowering blood pressure, reducing cardiac and renal fibrosis, and improving survival in models of heart failure.
| Study Type | Model/Population | Key Findings | Reference |
| Animal Model | Dahl Salt-Sensitive Rats | Reduced blood pressure, cardiac hypertrophy, and renal injury. | [2] |
| Animal Model | Spontaneously Hypertensive Rats | Decreased inflammatory foci in the heart with minimal effects on blood pressure.[3] | |
| Animal Model | Isoproterenol-induced Myocardial Infarction in Rats | Attenuated cardiac dysfunction and oxidative stress.[4] | |
| Clinical Trial (EPHESUS) | Post-Myocardial Infarction with Heart Failure | Reduced risk of death from any cause by 15% and death from cardiovascular causes or hospitalization for cardiovascular events by 13%.[5] | |
| Clinical Trial (EMPHASIS-HF) | Mild Heart Failure with Systolic Dysfunction | Significantly reduced the primary endpoint of cardiovascular death or heart failure hospitalization.[6][7] | |
| Meta-analysis | Mild to Moderate Arterial Hypertension | Significantly reduced systolic and diastolic blood pressure compared to placebo.[4] |
Experimental Protocols: In Vivo Studies
1. Animal Model of Hypertension (Dahl Salt-Sensitive Rat)
-
Objective: To evaluate the effect of this compound on blood pressure and end-organ damage in a salt-sensitive model of hypertension.
-
Animals: Dahl salt-sensitive (DS) rats.
-
Procedure:
-
Feed DS rats a high-salt diet to induce hypertension.
-
Divide the animals into treatment groups: vehicle control and this compound-treated (at various doses).
-
Administer this compound or vehicle daily for a specified period (e.g., 4-8 weeks).
-
Monitor blood pressure regularly using telemetry or tail-cuff method.
-
At the end of the study, collect tissues (heart, kidneys) for histological and molecular analysis to assess hypertrophy, fibrosis, and inflammatory markers.
-
2. Human Clinical Trial for Heart Failure (EPHESUS Trial Design)
-
Objective: To assess the effect of this compound on morbidity and mortality in patients with acute myocardial infarction complicated by left ventricular dysfunction.
-
Study Design: Multicenter, double-blind, randomized, placebo-controlled trial.
-
Patient Population: Patients who were 3 to 14 days post-acute myocardial infarction with a left ventricular ejection fraction of 40% or less and clinical signs of heart failure.
-
Intervention:
-
This compound group: Received an initial dose of 25 mg once daily, titrated to 50 mg once daily after 4 weeks.
-
Placebo group: Received a matching placebo.
-
-
Primary Endpoint: A composite of death from any cause or hospitalization for cardiovascular events.
-
Duration: Patients were followed for an average of 16 months.
In Vivo Effects and Experimental Workflow
The following diagrams illustrate the in vivo effects of this compound and a generalized workflow for preclinical and clinical evaluation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Efficacy and safety of this compound in the management of mild to moderate arterial hypertension: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacypractice.org [pharmacypractice.org]
- 6. This compound: selective aldosterone antagonism in management of cardiovascular and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Cross-Species Comparative Guide to the Metabolism and Efficacy of Eplerenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism and therapeutic efficacy of eplerenone, a selective mineralocorticoid receptor antagonist, across various species. The information presented is supported by experimental data to aid in preclinical and clinical research and drug development.
Executive Summary
This compound is a crucial therapeutic agent for cardiovascular diseases, primarily acting by blocking the effects of aldosterone. Understanding its metabolic fate and efficacy across different species is paramount for the translation of preclinical findings to clinical success. This guide reveals that while the primary metabolic pathways of this compound are generally conserved across humans, monkeys, dogs, and rats, notable species-specific differences exist in the rate of metabolism and metabolite profiles. Efficacy in models of hypertension and heart failure has been demonstrated across these species, providing a strong basis for its clinical use.
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound
| Parameter | Human | Monkey (Rhesus) | Dog (Beagle) | Rat (Sprague-Dawley) |
| Bioavailability (%) | ~70%[1] | Not Reported | ~79%[2] | 25.6% (male), 66.4% (female)[3] |
| Tmax (hours) | 1.5[1] | Not Reported | ~0.5-0.83[4] | 0.5 (male), 1.0 (female)[3] |
| Half-life (hours) | 3-6[5] | Not Reported | ~2.2[2] | 0.8 (male), 1.14 (female)[3] |
| Plasma Protein Binding (%) | ~50% | Not Reported | Not Reported | Not Reported |
| Primary Excretion Route | Urine (67%) and Feces (32%)[5] | Not Reported | Urine (40.7%) and Feces (52.3%) (oral dose)[2] | Feces and Urine |
Table 2: Major Metabolites of this compound Across Species
| Metabolite | Human | Dog | Rat |
| 6β-hydroxy this compound | Major[6][7] | Major[8] | Major[3] |
| 21-hydroxy this compound | Major[6][8] | Major[8] | Minor |
| 6β,21-dihydroxy this compound | Major[6][7] | Not Reported | Not Reported |
| Primary Metabolizing Enzyme | CYP3A4[5][8][9] | CYP3A12[8] | CYP3A[3] |
Table 3: Comparative Efficacy of this compound in Disease Models
| Species | Disease Model | Key Efficacy Findings |
| Human | Hypertension | Significant reduction in systolic and diastolic blood pressure.[9] |
| Human | Heart Failure (post-myocardial infarction) | Reduced morbidity and mortality.[9][10] |
| Monkey (Cynomolgus) | High-cholesterol diet-induced atherosclerosis | Dose-dependent reduction in aortic intimal volume and improved endothelium-dependent vasorelaxation.[11] |
| Monkey (Rhesus) | Spontaneous hypertensive metabolic syndrome | Reduction in blood pressure and restoration of 24-hour blood pressure circadian rhythm.[12] |
| Dog | Pacing-induced heart failure | Attenuation of left ventricular remodeling and improvement in cardiac function. |
| Rat | Dahl salt-sensitive hypertension | Attenuation of hypertension and prevention of end-organ damage. |
Experimental Protocols
In Vitro Metabolism Using Liver Microsomes
-
Objective: To identify the major metabolites of this compound and the cytochrome P450 (CYP) isoforms responsible for its metabolism in different species.
-
Methodology:
-
Microsome Preparation: Liver microsomes from humans, monkeys, dogs, and rats are prepared by differential centrifugation of liver homogenates.[13][14]
-
Incubation: this compound is incubated with liver microsomes in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate metabolic reactions.[14]
-
Inhibition Studies: To identify the specific CYP isoforms involved, incubations are performed in the presence of selective chemical inhibitors or antibodies for different CYP enzymes (e.g., ketoconazole for CYP3A4).[8]
-
Metabolite Identification and Quantification: The incubation mixtures are analyzed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) to separate, identify, and quantify the parent drug and its metabolites.[15][16][17][18]
-
Animal Model of Heart Failure (Dog)
-
Objective: To evaluate the efficacy of this compound in improving cardiac function and attenuating cardiac remodeling in a large animal model of heart failure.
-
Methodology:
-
Induction of Heart Failure: Heart failure is induced in beagle dogs by rapid ventricular pacing (e.g., 240 beats/min for 3-4 weeks) until signs of heart failure, such as reduced left ventricular ejection fraction, are observed.
-
Treatment: Following the induction of heart failure, dogs are randomized to receive either oral this compound (e.g., 10 mg/kg twice daily) or a placebo for a specified duration (e.g., 12 weeks).
-
Efficacy Assessment:
-
Echocardiography: Serial echocardiograms are performed to assess cardiac function and dimensions, including left ventricular ejection fraction (LVEF), end-systolic and end-diastolic volumes.
-
Hemodynamics: Invasive hemodynamic measurements, such as left ventricular pressure and dP/dt, are recorded.
-
Histopathology and Molecular Analysis: At the end of the study, heart tissue is collected for histological analysis of cardiac fibrosis (e.g., Masson's trichrome staining) and molecular analysis of fibrosis markers (e.g., collagen I, TGF-β) by Western blot or qPCR.[19][20][21][22]
-
-
Mandatory Visualization
Caption: Comparative metabolic pathways of this compound across species.
Caption: General experimental workflow for preclinical efficacy studies.
Caption: Logical flow for cross-species comparison of this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Absorption and disposition of a selective aldosterone receptor antagonist, this compound, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single- and repeated-dose pharmacokinetics of this compound, a selective aldosterone receptor blocker, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interconversion pharmacokinetics of this compound, a selective aldosterone blocker, and its lactone-ring open form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Pharmacokinetics and metabolism of [14C]this compound after oral administration to humans. | Semantic Scholar [semanticscholar.org]
- 8. Involvement of CYP3A in the metabolism of this compound in humans and dogs: differential metabolism by CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: a selective aldosterone receptor antagonist for patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits atherosclerosis in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound restores 24-h blood pressure circadian rhythm and reduces advanced glycation end-products in rhesus macaques with spontaneous hypertensive metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of RP-HPLC method for estimation of this compound in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validating the selectivity of Eplerenone for the mineralocorticoid receptor over other steroid receptors
A deep dive into the binding affinity of eplerenone reveals its high selectivity for the mineralocorticoid receptor (MR) over other steroid receptors, establishing it as a more targeted therapeutic agent compared to older alternatives like spironolactone. This guide provides a comprehensive comparison of this compound's binding profile, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
This compound's efficacy as a mineralocorticoid receptor antagonist is underscored by its significantly lower affinity for the glucocorticoid receptor (GR), androgen receptor (AR), and progesterone receptor (PR). This selectivity minimizes the risk of off-target effects commonly associated with less selective compounds, such as gynecomastia and other hormonal disturbances.
Comparative Binding Affinity of this compound and Spironolactone
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and spironolactone for the mineralocorticoid, glucocorticoid, androgen, and progesterone receptors. The data clearly illustrates this compound's enhanced selectivity.
| Compound | Mineralocorticoid Receptor (MR) IC50 (nM) | Glucocorticoid Receptor (GR) IC50 (nM) | Androgen Receptor (AR) IC50 (nM) | Progesterone Receptor (PR) IC50 (nM) |
| This compound | 262 | >10,000 | >10,000 | >10,000 |
| Spironolactone | 24 | 2400 | 77 | 740 |
Data sourced from de Gasparo, M., et al. (2000), as cited in subsequent pharmacological reviews.
Experimental Protocols
The determination of the binding affinities presented above was achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the protocols used for such studies.
Objective
To determine the in vitro binding affinity (IC50) of this compound and spironolactone for the human mineralocorticoid receptor (MR), glucocorticoid receptor (GR), androgen receptor (AR), and progesterone receptor (PR) through a competitive radioligand binding assay.
Materials
-
Receptor Source: Cytosolic fractions from cells recombinantly expressing the respective human steroid receptors (MR, GR, AR, PR).
-
Radioligands:
-
[³H]-Aldosterone for MR
-
[³H]-Dexamethasone for GR
-
[³H]-Methyltrienolone (R1881) for AR
-
[³H]-Promegestone (R5020) for PR
-
-
Test Compounds: this compound and Spironolactone
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl₂, 1 mM EDTA, and 10% glycerol.
-
Wash Buffer: Ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Instrumentation: 96-well microplates, filtration apparatus, liquid scintillation counter.
Methodology
1. Preparation of Cytosolic Fractions:
-
Cells expressing the target receptor are harvested and washed with phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in ice-cold homogenization buffer (Tris-HCl with protease inhibitors).
-
Cells are homogenized using a Dounce homogenizer.
-
The homogenate is centrifuged at 105,000 x g for 60 minutes at 4°C.
-
The resulting supernatant, containing the cytosolic fraction with the soluble receptors, is collected and stored at -80°C until use. Protein concentration is determined using a Bradford assay.
2. Competitive Binding Assay:
-
A 96-well microplate is prepared with each well containing:
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd for the receptor).
-
A range of concentrations of the unlabeled test compound (this compound or spironolactone), typically spanning from 10⁻¹¹ M to 10⁻⁵ M.
-
A constant amount of the cytosolic receptor preparation.
-
-
For the determination of non-specific binding, a separate set of wells is included containing the radioligand and a high concentration (e.g., 10 µM) of a known, potent, unlabeled ligand for the respective receptor.
-
The total assay volume is brought to 250 µL with assay buffer.
-
The microplate is incubated at 4°C for 18-24 hours to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Following incubation, the contents of each well are rapidly filtered through a glass fiber filter pre-soaked in assay buffer using a filtration apparatus. This traps the receptor-bound radioligand on the filter.
-
The filters are washed three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
The filters are placed in scintillation vials with 5 mL of scintillation cocktail.
-
The radioactivity on each filter is quantified using a liquid scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis using a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the classical signaling pathways for each steroid receptor and a generalized workflow for the competitive binding assay.
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: Progesterone Receptor (PR) Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Eplerenone vs. Spironolactone: A Comparative Analysis of Their Blood Pressure-Lowering Effects
Eplerenone and spironolactone are both potassium-sparing diuretics classified as mineralocorticoid receptor (MR) antagonists. They are utilized in the management of hypertension and heart failure. While both drugs share a common mechanism of action, their distinct pharmacological profiles lead to differences in efficacy, side-effect profiles, and clinical applications. This guide provides a detailed comparison of their blood pressure-lowering effects, supported by experimental data from key clinical trials.
Mechanism of Action: Targeting the Mineralocorticoid Receptor
Both this compound and spironolactone exert their therapeutic effects by competitively blocking the binding of aldosterone to the mineralocorticoid receptor. Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), promotes sodium and water reabsorption while increasing potassium excretion in the kidneys. By antagonizing the MR, both drugs inhibit these effects, leading to a diuretic and antihypertensive response.
This compound is a selective MR antagonist, meaning it has a high affinity for the mineralocorticoid receptor and low affinity for androgen and progesterone receptors.[1][2] This selectivity is a key differentiator from spironolactone, which is a non-selective antagonist and also interacts with androgen and progesterone receptors.[3][4] This difference in receptor binding affinity is the primary reason for the variation in their side-effect profiles.
Comparative Efficacy in Blood Pressure Reduction
Clinical trials have demonstrated the efficacy of both this compound and spironolactone in lowering blood pressure in various patient populations, including those with congestive heart failure, resistant hypertension, and primary aldosteronism.
| Clinical Setting | Study (Year) | This compound Effect on Blood Pressure | Spironolactone Effect on Blood Pressure | Key Findings |
| Congestive Heart Failure | Walia et al. (2018) | Significant reduction in systolic and diastolic BP.[3] | Significant reduction in systolic and diastolic BP.[3] | This compound showed a better outcome in hypertension and cardiovascular parameters compared to spironolactone (p<0.05).[3] |
| Resistant Hypertension | PATHWAY-2 (2015) | Not directly studied. | Superior to placebo, bisoprolol, and doxazosin in reducing systolic BP.[5][6][7][8] | Spironolactone was the most effective add-on therapy for resistant hypertension.[5][6][7][8] |
| Resistant Hypertension | ReHOT (2018) | Not directly studied. | Similar BP control to clonidine as a fourth-line agent.[9][10][11][12] | Spironolactone is preferred due to easier posology and greater decrease in secondary endpoints.[11][12] |
| Primary Aldosteronism | Parthasarathy et al. (2011) | Mean reduction in seated diastolic BP of -5.6 mmHg.[13][14][15][16] | Mean reduction in seated diastolic BP of -12.5 mmHg.[13][14][15][16] | Spironolactone demonstrated superior antihypertensive efficacy to this compound in this population.[13][14][15][16] |
Side Effect Profile: The Impact of Selectivity
The primary advantage of this compound over spironolactone lies in its favorable side-effect profile, which is a direct consequence of its selective binding to the mineralocorticoid receptor.[1][2] Spironolactone's affinity for androgen and progesterone receptors can lead to hormonal side effects.
| Side Effect | This compound | Spironolactone |
| Gynecomastia | Low incidence.[13][14][15][16] | Higher incidence, reported in up to 21.2% of male patients in some studies.[13][14][15][16] |
| Breast Pain (Mastodynia) | Rare.[13][14][15][16] | Can occur in female patients.[13][14][15][16] |
| Menstrual Irregularities | Not commonly reported. | Can occur in female patients.[3] |
| Impotence | Low incidence. | Can occur in male patients. |
| Hyperkalemia | Risk exists, especially in patients with renal impairment or those taking other potassium-sparing drugs. | Risk exists, and may be slightly higher than with this compound in some patient populations. |
Experimental Protocols of Key Clinical Trials
Detailed methodologies of the cited clinical trials are crucial for the interpretation of their findings. Below are summaries of the experimental protocols for several landmark studies.
EPHESUS Trial (this compound)
The this compound Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study (EPHESUS) was a multicenter, randomized, double-blind, placebo-controlled trial.
Patients were enrolled 3 to 14 days after an acute myocardial infarction and were randomly assigned to receive either this compound (starting at 25 mg once daily and titrated to 50 mg once daily) or placebo, in addition to standard medical therapy.[17][18][19][20][21] The primary endpoints were all-cause mortality and the composite of death from cardiovascular causes or hospitalization for cardiovascular events.[18]
RALES Trial (Spironolactone)
The Randomized Aldactone Evaluation Study (RALES) was a randomized, double-blind, placebo-controlled trial.
The study enrolled 1,663 patients with severe heart failure (New York Heart Association [NYHA] class III or IV) and a left ventricular ejection fraction of 35% or less.[22][23][24][25][26] Patients were randomly assigned to receive spironolactone 25 mg daily or placebo, in addition to standard therapy. The primary endpoint was death from all causes.[22][23][24]
PATHWAY-2 Trial (Spironolactone in Resistant Hypertension)
The PATHWAY-2 study was a double-blind, placebo-controlled, crossover trial.
The trial enrolled patients with resistant hypertension, defined as a clinic systolic blood pressure of ≥140 mmHg (or ≥135 mmHg for diabetic patients) despite treatment with three antihypertensive drugs.[6][7][8][27] Patients received 12 weeks of treatment with spironolactone (25-50 mg/day), bisoprolol (5-10 mg/day), doxazosin (4-8 mg/day), and placebo in a randomized crossover design.[5][6][7][27] The primary outcome was the change in home systolic blood pressure.[5][27]
Conclusion
Both this compound and spironolactone are effective mineralocorticoid receptor antagonists for lowering blood pressure. The choice between these two agents often depends on the clinical context and patient characteristics. Spironolactone has demonstrated robust efficacy, particularly in resistant hypertension and primary aldosteronism. However, its use can be limited by hormonal side effects. This compound offers a valuable alternative with a significantly improved side-effect profile, making it a preferable option for patients who cannot tolerate spironolactone. For patients with heart failure, both drugs have shown mortality benefits. Ultimately, the decision to use this compound or spironolactone should be individualized, taking into account the patient's specific condition, comorbidities, and potential for adverse effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Molecular mechanisms of mineralocorticoid receptor antagonism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 5. Endocrine and haemodynamic changes in resistant hypertension, and blood pressure responses to spironolactone or amiloride: the PATHWAY-2 mechanisms substudies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathway — NephJC [nephjc.com]
- 7. Prevention And Treatment of Hypertension With Algorithm based therapY-2 - American College of Cardiology [acc.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Spironolactone better than clonidine in resistant hypertension : ReHOT trial [speciality.medicaldialogues.in]
- 12. Spironolactone Versus Clonidine as a Fourth-Drug Therapy for Resistant Hypertension: The ReHOT Randomized Study (Resistant Hypertension Optimal Treatment) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spironolactone - Wikipedia [en.wikipedia.org]
- 14. A double-blind, randomized study comparing the antihypertensive effect of this compound and spironolactone in patients with hypertension and evidence of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. 2minutemedicine.com [2minutemedicine.com]
- 18. This compound Post-AMI Heart Failure Efficacy and Survival Study - American College of Cardiology [acc.org]
- 19. primarycarenotebook.com [primarycarenotebook.com]
- 20. EPHESUS TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 21. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 22. [Study of the month. The RALES study (randomized aldactone evaluation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Randomized Aldactone Evaluation Study - American College of Cardiology [acc.org]
- 24. RALES (trial) - Wikipedia [en.wikipedia.org]
- 25. gpnotebook.com [gpnotebook.com]
- 26. RALES TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 27. Prevention And Treatment of Hypertension With Algorithm-based therapy (PATHWAY) number 2: protocol for a randomised crossover trial to determine optimal treatment for drug-resistant hypertension | BMJ Open [bmjopen.bmj.com]
Meta-analysis of clinical trials comparing Eplerenone to other aldosterone antagonists
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials comparing eplerenone to other mineralocorticoid receptor antagonists (MRAs), primarily spironolactone. The data presented herein is intended to offer an objective comparison of performance, supported by experimental data, to inform research, clinical trial design, and drug development efforts.
Executive Summary
This compound, a selective MRA, and spironolactone, a non-selective MRA, are both established treatments in conditions such as heart failure and hypertension. While both drugs effectively block the action of aldosterone, their differing selectivity for the mineralocorticoid receptor results in distinct efficacy and adverse effect profiles. A meta-analysis of several clinical trials reveals that this compound is associated with a lower risk of all-cause and cardiovascular mortality in patients with heart failure compared to spironolactone. Furthermore, this compound demonstrates a significantly more favorable side-effect profile, with a markedly lower incidence of gynecomastia, leading to better treatment adherence. In the context of resistant hypertension, both agents show comparable efficacy in blood pressure reduction.
Comparative Efficacy in Heart Failure
A recent meta-analysis encompassing ten studies with a total of 21,930 heart failure patients provides robust comparative data on the efficacy of this compound versus spironolactone.[1] The findings consistently point towards a mortality benefit with this compound.
| Outcome | Hazard Ratio (HR) / Risk Ratio (RR) | 95% Confidence Interval (CI) | P-value | Interpretation |
| All-Cause Mortality | 0.78 (HR) | 0.64 - 0.94 | 0.009 | This compound is associated with a 22% lower risk of death from any cause compared to spironolactone.[1] |
| Cardiovascular Mortality | 0.54 (HR) | 0.39 - 0.74 | 0.0001 | This compound is associated with a 46% lower risk of death from cardiovascular causes compared to spironolactone.[1] |
Data from a meta-analysis of 10 studies including 21,930 patients with heart failure.[1]
Comparative Safety and Tolerability
The primary distinction between this compound and spironolactone lies in their safety and tolerability profiles, largely attributable to this compound's selectivity for the mineralocorticoid receptor. Spironolactone's affinity for androgen and progesterone receptors is linked to a higher incidence of hormonal side effects.
| Adverse Event / Outcome | Hazard Ratio (HR) / Risk Ratio (RR) | 95% Confidence Interval (CI) | P-value | Interpretation |
| Gynecomastia | 0.07 (RR) | 0.02 - 0.31 | 0.0001 | This compound is associated with a 93% lower risk of developing gynecomastia compared to spironolactone.[1] |
| Treatment Withdrawal | 0.69 (RR) | 0.62 - 0.78 | 0.0001 | Patients treated with this compound are 31% less likely to discontinue treatment compared to those on spironolactone.[1] |
| Hyperkalemia | - | - | - | Meta-analyses have not found a significant difference in the risk of hyperkalemia between the two drugs. |
Data from a meta-analysis of 10 studies including 21,930 patients with heart failure.[1]
Performance in Resistant Hypertension
In the management of resistant hypertension, where an MRA is often added to a multi-drug regimen, both this compound and spironolactone have demonstrated efficacy. An indirect meta-analysis found no statistically significant difference between the two agents in their ability to lower systolic or diastolic blood pressure.
| Blood Pressure Endpoint | Mean Difference (MD) | 95% Confidence Interval (CI) | P-value | Interpretation |
| Systolic Blood Pressure | 1.66 mmHg | -3.46 - 6.78 | 0.525 | No significant difference in systolic blood pressure reduction between spironolactone and this compound. |
| Diastolic Blood Pressure | 2.14 mmHg | -0.63 - 4.91 | 0.129 | No significant difference in diastolic blood pressure reduction between spironolactone and this compound. |
Data from an indirect comparison meta-analysis.
Experimental Protocols
The data presented in this guide are derived from meta-analyses of rigorously conducted clinical trials. The methodologies of these meta-analyses and the landmark trials that form their basis are detailed below.
Meta-Analysis Methodology
The summarized data are primarily from a comprehensive systematic review and meta-analysis that compared this compound and spironolactone in patients with heart failure.[1]
-
Search Strategy: A systematic search was conducted in major biomedical databases, including PubMed, Web of Science, Scopus, and the Cochrane Library.
-
Inclusion Criteria: The analysis included all relevant studies that directly compared this compound and spironolactone in patients with heart failure, without restrictions on ejection fraction or study design.
-
Data Extraction and Analysis: Dichotomous data were pooled as Hazard Ratios (HR) or Risk Ratios (RR) with 95% Confidence Intervals (CI). The primary outcome was all-cause mortality, with secondary outcomes including cardiovascular mortality, treatment withdrawal, and gynecomastia.
Key Clinical Trial Protocols
The meta-analyses are heavily influenced by two landmark randomized controlled trials: the RALES trial for spironolactone and the EPHESUS trial for this compound.
RALES (Randomized Aldactone Evaluation Study)
-
Objective: To assess the effect of spironolactone on morbidity and mortality in patients with severe heart failure.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 1,663 patients with severe heart failure (NYHA class III or IV) and a left ventricular ejection fraction (LVEF) of 35% or less, who were already receiving standard therapy (ACE inhibitors, loop diuretics, and digoxin).[2]
-
Intervention: Patients were randomized to receive either 25 mg of spironolactone daily or a placebo. The dose could be titrated up to 50 mg daily.[1]
-
Primary Endpoint: Death from any cause.[1]
-
Exclusion Criteria: Included serum creatinine concentration >2.5 mg/dL and serum potassium concentration >5.0 mmol/L.[1]
EPHESUS (this compound Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study)
-
Objective: To evaluate the effect of this compound on morbidity and mortality in patients with acute myocardial infarction (MI) complicated by left ventricular dysfunction and heart failure.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 6,642 patients randomized 3-14 days after an acute MI, with an LVEF ≤40% and clinical signs of heart failure. Patients with diabetes did not require clinical signs of heart failure to be included.[3]
-
Intervention: Patients received this compound (starting at 25 mg and titrated to 50 mg daily) or placebo, in addition to optimal medical therapy.
-
Primary Endpoints: 1) Time to death from any cause, and 2) Time to death from cardiovascular causes or first hospitalization for a cardiovascular event.[3]
-
Exclusion Criteria: Included the use of potassium-sparing diuretics, serum creatinine >2.5 mg/dL (220 µmol/L), or serum potassium >5.0 mmol/L.[3]
Visualized Workflows and Pathways
To further elucidate the processes and mechanisms discussed, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Safe Disposal of Eplerenone in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Eplerenone, a selective aldosterone antagonist, requires careful handling and adherence to specific disposal procedures to mitigate potential hazards and ensure regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound waste in a research environment.
Core Principles of this compound Waste Management
The primary principle governing the disposal of this compound is to prevent its release into the environment.[1][2] All waste containing this compound must be managed in accordance with applicable federal, state, and local regulations.[1][3] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with specific institutional and local guidelines.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound, whether in pure form or as waste, appropriate PPE must be worn. This includes:
-
Eye Protection: Chemical safety goggles or glasses.[2]
-
Hand Protection: Wear appropriate protective gloves.[2]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[2]
-
Respiratory Protection: In situations where dust may be generated, a dust respirator should be used.[4]
2. Waste Segregation and Collection:
-
Solid Waste: Place solid this compound waste, such as unused reagents, contaminated personal protective equipment (gloves, etc.), and weighing papers, into a designated and clearly labeled hazardous waste container.[4][5] Avoid mixing this compound waste with other incompatible chemical wastes.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and compatible container labeled as hazardous waste. Aqueous solutions containing this compound should not be disposed of down the drain.[4][5]
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected as hazardous waste.[5]
3. Spill and Contamination Cleanup: In the event of a spill, the following steps should be taken:
-
Evacuate non-essential personnel from the area.[1]
-
Wearing appropriate PPE, control the generation of dust, potentially by dampening the spilled material with water.[4]
-
Carefully sweep or vacuum the spilled material. If using a vacuum, it must be equipped with a HEPA filter.[4]
-
Place all contaminated materials, including cleaning supplies, into a sealed and appropriately labeled hazardous waste container for disposal.[1][4]
4. Storage of Waste: Store this compound waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Ensure containers are kept tightly sealed.[6]
5. Final Disposal: The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[7] Your institution's EHS department will typically coordinate the pickup and disposal of chemical waste.
Quantitative Data and Regulatory Considerations
| Consideration | Guideline | Regulatory Bodies |
| Waste Classification | Must be determined by the waste generator based on its chemical properties and any potential hazards. May be classified as hazardous waste. | EPA (Federal), State Environmental Agencies |
| Labeling | All waste containers must be clearly labeled with "Hazardous Waste" and the contents. | EPA, DOT |
| Transportation | Transportation of hazardous waste must be conducted by a licensed hauler. | Department of Transportation (DOT) |
| Disposal Method | Typically incineration at a permitted hazardous waste facility. Landfill disposal may be subject to strict regulations.[9] | EPA, State Environmental Agencies |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
References
- 1. camberpharma.com [camberpharma.com]
- 2. fishersci.com [fishersci.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. epa.gov [epa.gov]
- 9. This compound | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Eplerenone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Eplerenone, a selective aldosterone antagonist. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also suspected of damaging fertility or the unborn child and may cause an allergic skin reaction.[1] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure. All personnel handling this compound must use the following equipment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Gloves | Nitrile or latex rubber gloves are recommended. Double gloving should be considered for enhanced protection. Always inspect gloves for degradation or punctures before use and dispose of them after handling the substance.[3] |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles are required.[2][3] For operations with a higher risk of splashing, a full-face shield should be used in addition to goggles.[3] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is necessary when handling the powder form of this compound or when dust generation is likely.[3][4][5] Ensure proper fit and use in accordance with institutional and regulatory standards. |
| Body Protection | Lab Coat/Protective Clothing | Wear a lab coat, impervious clothing, protective shoe covers, and a head covering to prevent skin contact.[2][3] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]
-
Avoiding Contamination: Avoid all personal contact, including inhalation and contact with skin and eyes.[3][5] Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Dust Control: Minimize dust generation and accumulation during handling.[6]
-
Hygiene: Wash hands thoroughly with soap and water before breaks and immediately after handling the compound.[1][2] Remove contaminated clothing promptly.[1][2]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a dry, cool, and well-ventilated place.[1][5]
Disposal Plan:
-
Waste Disposal: Dispose of this compound and any contaminated materials (e.g., gloves, wipes, and containers) as hazardous waste in accordance with all local, state, and federal regulations.[1][2] Do not dispose of it down the drain or in regular trash.[4][5]
-
Unused Medication: Unused or expired this compound tablets should be returned to a pharmacy for proper disposal.[7]
Experimental Protocols: Spill Response
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Minor Spill (Small amount of powder):
-
Restrict Access: Cordon off the area of the spill.
-
Wear Appropriate PPE: Ensure you are wearing the full PPE as outlined in the table above.
-
Contain the Spill: Gently cover the spill with a damp paper towel or absorbent material to avoid generating dust.[3]
-
Clean Up: Carefully scoop or sweep the material into a designated hazardous waste container.[3] A vacuum cleaner fitted with a HEPA filter can also be used.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.
-
Dispose: Place all cleaning materials into the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor or safety officer.
Major Spill (Large amount of powder or any liquid spill):
-
Evacuate: Immediately evacuate all personnel from the affected area.[4]
-
Alert: Notify your institution's emergency response team and the laboratory supervisor.
-
Secure the Area: Prevent entry into the spill area.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Professional Cleanup: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.
Workflow for Spill Response
The following diagram outlines the logical steps for responding to an this compound spill in a laboratory setting.
Caption: Workflow for handling minor and major spills of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
